Phenylphosphinic acid
描述
Structure
3D Structure
属性
CAS 编号 |
1779-48-2 |
|---|---|
分子式 |
C6H7O2P |
分子量 |
142.09 g/mol |
IUPAC 名称 |
phenylphosphonous acid |
InChI |
InChI=1S/C6H7O2P/c7-9(8)6-4-2-1-3-5-6/h1-5,7-8H |
InChI 键 |
CGNKSELPNJJTSM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Phenylphosphinic acid; NSC 2670; NSC-2670; NSC2670 |
产品来源 |
United States |
Foundational & Exploratory
Phenylphosphinic Acid: A Technical Guide to its Discovery and Historical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylphosphinic acid, a key organophosphorus intermediate, holds a significant position in the landscape of synthetic chemistry. Its discovery and the development of its synthesis have paved the way for a diverse range of applications, from the creation of novel therapeutic agents to the formulation of advanced materials. This technical guide provides an in-depth exploration of the historical context surrounding the discovery of this compound and a detailed examination of its earliest documented synthetic routes. By understanding the foundational methodologies, researchers can gain a deeper appreciation for the evolution of organophosphorus chemistry and draw inspiration for contemporary synthetic challenges.
The Discovery of this compound: A Historical Perspective
The discovery of this compound is attributed to the pioneering work of German chemist August Michaelis in the latter half of the 19th century. His extensive investigations into the synthesis and reactivity of organophosphorus compounds laid the groundwork for much of the field. In a seminal publication in Justus Liebigs Annalen der Chemie in 1876, Michaelis described the first synthesis of this important compound, thereby marking its formal discovery.[1][2] This work was a significant advancement, as it introduced a reliable method for the formation of a stable carbon-phosphorus bond in an aromatic system, opening new avenues for the synthesis of a previously inaccessible class of compounds.
Historical Synthesis of this compound: The Michaelis Approach
The original method for the synthesis of this compound, as detailed by A. Michaelis in 1876, involved a multi-step process starting from benzene (B151609) and phosphorus trichloride (B1173362). This foundational synthesis, while rudimentary by modern standards, was a landmark achievement in 19th-century organic chemistry.
Experimental Protocol: The Michaelis Synthesis (1876)
The following protocol is a reconstruction of the historical synthesis described by A. Michaelis. It is important to note that the reaction conditions and analytical techniques of the era were not as refined as those available today.
Step 1: Synthesis of Phenylphosphonous Dichloride (Benzenephosphorus Dichloride)
This initial step, a Friedel-Crafts-type reaction, establishes the crucial carbon-phosphorus bond.
-
Reactants:
-
Benzene
-
Phosphorus trichloride (PCl₃)
-
Aluminum chloride (AlCl₃) - (While not explicitly detailed in all modern interpretations, its use is consistent with Friedel-Crafts chemistry of the period for activating the phosphorus halide).
-
-
Procedure:
-
A mixture of benzene and phosphorus trichloride was heated in a sealed tube or a flask equipped with a reflux condenser.
-
The reaction was likely heated for an extended period to drive the formation of phenylphosphonous dichloride (C₆H₅PCl₂).
-
Upon cooling, the reaction mixture would have been carefully treated to decompose the aluminum chloride complex, likely with the cautious addition of water or ice.
-
The organic layer containing the crude phenylphosphonous dichloride was then separated and purified by distillation.
-
Step 2: Hydrolysis of Phenylphosphonous Dichloride to this compound
The final step involves the hydrolysis of the reactive phosphonous dichloride to yield the desired acid.
-
Reactants:
-
Phenylphosphonous dichloride (C₆H₅PCl₂)
-
Water
-
-
Procedure:
-
Phenylphosphonous dichloride was carefully added to an excess of water. The hydrolysis is a vigorous reaction, producing hydrogen chloride gas.
-
The aqueous solution was then likely heated to ensure complete hydrolysis.
-
Upon cooling, this compound would crystallize from the solution.
-
The crude product was then collected by filtration and could be further purified by recrystallization from hot water or other suitable solvents.
-
Quantitative Data from Historical Synthesis
Historical records from the 19th century often lack the detailed quantitative data, such as precise yields and purity analyses, that are standard in modern chemical literature. The focus was primarily on the successful isolation and characterization of new compounds.
| Parameter | Historical Data (Estimated) | Notes |
| Yield | Not explicitly reported | Yields for multi-step syntheses in this era were often low due to less efficient reaction conditions and purification techniques. |
| Purity | Based on elemental analysis and melting point | Purity was typically assessed by repeated crystallization to a constant melting point and confirmation of the elemental composition through combustion analysis. |
| Melting Point | Reported by Michaelis | The melting point of the purified this compound was a key physical constant used for its identification. Modern sources report a melting point in the range of 83-85 °C. |
Logical Workflow of the Michaelis Synthesis
The following diagram illustrates the logical progression of the historical synthesis of this compound as pioneered by A. Michaelis.
Timeline of Key Developments
This timeline highlights the pivotal moment of discovery and the subsequent advancements in the synthesis of phosphinic acids.
Conclusion
The discovery and initial synthesis of this compound by August Michaelis represent a cornerstone in the development of organophosphorus chemistry. The foundational methods, though since refined and expanded upon, provided the essential framework for accessing this versatile class of compounds. For contemporary researchers, an appreciation of this historical context not only enriches their understanding of the field but can also spark innovation in the design of new synthetic strategies for the creation of complex molecules with critical applications in medicine and materials science.
References
A Technical Guide to the Fundamental Chemical Properties of Phenylphosphinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylphosphinic acid (PPA), also known as benzenephosphinic acid, is an organophosphorus compound with the chemical formula C₆H₇O₂P.[1][2] It is characterized by a phenyl group and a hydrogen atom directly bonded to a phosphorus atom, which is also double-bonded to one oxygen atom and single-bonded to a hydroxyl group. This structure imparts a unique combination of acidic and reductive properties, making it a versatile reagent and intermediate in various chemical syntheses.[1][3] Its applications span from its use as a synthetic intermediate and antioxidant to a component in the formation of metal salts and an accelerator for organic peroxide catalysts.[4][5] In the realm of drug development, phosphinic acid derivatives are of significant interest due to their diverse biological activities.[6] This guide provides an in-depth overview of the core chemical properties of this compound, detailed experimental protocols, and key structural and reactive pathways.
Molecular Structure and Identification
This compound is a white crystalline solid.[3][4] The core structure consists of a tetrahedral phosphorus atom bonded to a phenyl group, a hydroxyl group, an oxygen atom (via a double bond), and a hydrogen atom.
Caption: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 1779-48-2[1] |
| Molecular Formula | C₆H₇O₂P[1] |
| Molecular Weight | 142.09 g/mol [4] |
| SMILES | O=P(O)(c1ccccc1)[1] |
| InChI Key | MLCHBQKMVKNBOV-UHFFFAOYSA-N[1] |
| Synonyms | Benzenephosphinic acid, Phenylphosphonous acid[1][3] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. It is a moderately acidic compound with limited solubility in water but better solubility in polar organic solvents.[1]
Table 2: Physicochemical Data
| Property | Value | Conditions |
| Appearance | White crystalline solid[3][4] | Ambient |
| Melting Point | 83-85 °C[4] | |
| Boiling Point | 180 °C[4] | |
| Density | 1.376 g/cm³[4] | |
| pKa | 2.1[4] | 17 °C |
| Water Solubility | 7.7 g/100 mL[4] | 25 °C |
| Solubility in Supercritical CO₂ | 0.1 × 10⁻⁵ to 18 × 10⁻⁵ mol/mol | 313-333 K, 10-20 MPa[7] |
| Solubility in SC-CO₂ with Methanol (4 mol %) | 2.4 × 10⁻⁵ to 292 × 10⁻⁵ mol/mol | 313-323 K, 10-20 MPa[8] |
Reactivity and Synthetic Applications
A key reaction of this compound is its oxidation to phenylphosphonic acid, which is a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals.[9] This transformation involves the oxidation of the phosphorus center from the +3 to the +5 state.[9]
Caption: Oxidation of this compound to phenylphosphonic acid.
This compound also serves as an antioxidant and an intermediate for forming metallic salts.[5]
Experimental Protocols
Synthesis of Phenylphosphonic Acid via Oxidation of this compound
This protocol details the oxidation of this compound using concentrated nitric acid.[9][10]
Materials:
-
This compound (10.0 g, 69.7 mmol)[10]
-
Concentrated nitric acid (3.5 mL, 54.4 mmol)[10]
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a thermometer, melt 10.0 g of this compound by heating.[9][10]
-
Once the temperature reaches 100 °C, carefully add 3.5 mL of concentrated nitric acid dropwise.[9][10]
-
After the addition is complete, allow the reaction mixture to cool to room temperature, at which point a yellow solid should form.[9][10]
-
Add 100 mL of water to the solid and transfer the mixture to a separatory funnel.[9]
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).[9][10]
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.[9][10]
-
Remove the solvent under reduced pressure to yield phenylphosphonic acid as a colorless solid.[9]
Caption: Workflow for the synthesis of phenylphosphonic acid.
Purification of this compound
A common method for purifying this compound is recrystallization from water.[4][5]
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot water.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold water.
-
Dry the purified crystals in a vacuum desiccator.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and identification of this compound.
Table 3: Spectroscopic Data Summary
| Technique | Key Features |
| ¹H NMR | Spectral data is available for this compound.[11] |
| ¹³C NMR | Spectral data is available for the sodium salt of this compound.[12] |
| IR Spectroscopy | Infrared spectra are available for this compound, aiding in the identification of functional groups.[2][13] |
| Mass Spectrometry | Electron ionization mass spectra are available, providing information on the molecular weight and fragmentation pattern.[14][15] |
Crystal Structure
In the solid state, molecules of this compound form continuous hydrogen-bonded chains.[16] The hydrogen bond length (R O···O) is approximately 2.513 Å.[16] This intermolecular hydrogen bonding is a key feature of its crystal structure.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.
-
Hazards: Causes burns and is harmful if swallowed.[17] It may cause irritation to the skin, eyes, and respiratory system.[3]
-
Handling: Use in a well-ventilated area with adequate personal protective equipment, including safety goggles, gloves, and protective clothing.[18] Avoid direct contact and inhalation.[18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong bases and oxidizing agents.[18]
Conclusion
This compound is a foundational organophosphorus compound with well-defined chemical and physical properties. Its moderate acidity, specific solubility profile, and reactivity, particularly its oxidation to phenylphosphonic acid, make it a valuable intermediate in organic synthesis. The detailed understanding of its properties, supported by robust experimental and spectroscopic data, is essential for its effective and safe utilization in research, and particularly in the development of new specialty chemicals and pharmaceuticals.
References
- 1. CAS 1779-48-2: this compound | CymitQuimica [cymitquimica.com]
- 2. Phenylphosphonous acid [webbook.nist.gov]
- 3. guidechem.com [guidechem.com]
- 4. This compound CAS#: 1779-48-2 [m.chemicalbook.com]
- 5. This compound | 1779-48-2 [chemicalbook.com]
- 6. Phosphinic acids: current status and potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. This compound(1779-48-2) 1H NMR spectrum [chemicalbook.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. This compound(1779-48-2) IR Spectrum [m.chemicalbook.com]
- 14. This compound(1779-48-2) MS spectrum [chemicalbook.com]
- 15. Phenylphosphonous acid [webbook.nist.gov]
- 16. researchgate.net [researchgate.net]
- 17. 1779-48-2 | CAS DataBase [m.chemicalbook.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Phenylphosphinic Acid (CAS 1779-48-2): A Technical Guide for Researchers and Drug Development Professionals
Introduction: Phenylphosphinic acid, also known as benzenephosphinic acid (CAS 1779-48-2), is an organophosphorus compound of significant interest in chemical synthesis and materials science.[1][2] Characterized by a phenyl group and a hydroxyl group attached to a phosphine (B1218219) oxide core, its structure confers moderate acidity and a high degree of reactivity.[2] This compound serves as a versatile intermediate in organic synthesis, a ligand in coordination chemistry, an additive with Noyori's catalyst for the oxidation of sulfides to sulfones, and a component in the development of flame retardants.[1][2][3] For professionals in drug development, its derivatives are explored for a range of potential therapeutic applications. This guide provides a comprehensive overview of its core properties, experimental protocols, and applications.
Core Physicochemical and Structural Properties
This compound typically appears as a white to pale yellow crystalline solid or powder.[2][4][5] It is a hygroscopic, monobasic acid that is stable under normal temperatures and pressures.[1][6]
Data Presentation: Physical and Chemical Properties
The quantitative properties of this compound are summarized in the table below.
| Property | Value | Source |
| Identifiers | ||
| CAS Number | 1779-48-2 | [1][4] |
| Molecular Formula | C₆H₇O₂P | [1][2] |
| Molecular Weight | 142.09 g/mol | [1][4] |
| EC Number | 217-217-3 | [4] |
| Physical Properties | ||
| Melting Point | 83-85 °C | [4][5] |
| Boiling Point | 526.6°C (estimated) | [1] |
| Density | 1.358 g/cm³ | [1] |
| Vapor Pressure | 0.001 mmHg at 25°C | [6] |
| Thermodynamic Properties | ||
| Enthalpy of Fusion (ΔfusH°) | 12.80 kJ/mol | [7] |
| Solubility & Partitioning | ||
| Water Solubility | 7.7 g/100 mL (25 °C) | [5][6] |
| logP (Octanol/Water) | -0.33 to 0.779 | [1][7] |
| High Solubility In | Water, Ethanol, Acetone | [1] |
| Low Solubility In | Benzene, Hexane, Carbon Tetrachloride | [1] |
| Acid-Base Properties | ||
| pKa | 2.1 (17 °C) | [5] |
| Molecular Descriptors | ||
| Polar Surface Area | 84.41 Ų | [1] |
| Dipole Moment | 2.14 D | [1] |
| Refractive Index | 1.554 | [1] |
Data Presentation: Structural and Spectroscopic Parameters
The molecular geometry around the phosphorus atom is tetrahedral, with sp³ hybridization.[1]
| Structural Parameter | Value | Source |
| P=O Bond Length | 1.48 Å | [1] |
| P–C Bond Length | 1.80 Å | [1] |
| O–P–O Bond Angle | ~109.5° | [1] |
| Spectroscopic Data | Key Peaks / Characteristics | Source |
| IR Spectrum (cm⁻¹) | 1150 (P=O stretch), 950 (P–O–H bend), 750 (P–C aromatic) | [1] |
| ¹H NMR | Spectra available for review. | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections provide protocols for the synthesis and analysis of this compound and its derivatives.
Synthesis of Phenylphosphonic Acid via Oxidation of this compound
A primary reaction involving this compound is its oxidation to phenylphosphonic acid. This transformation is a key step in the synthesis of various organophosphorus compounds.[9][10]
Methodology: This protocol utilizes concentrated nitric acid as the oxidizing agent.[10][11]
-
Melting: In a round-bottom flask equipped with a thermometer, melt 10.0 g (69.7 mmol) of this compound by heating to 100 °C.[9][10][11]
-
Oxidation: Carefully and slowly add 3.5 mL (54.4 mmol) of concentrated nitric acid to the molten reactant.[9][10][11]
-
Cooling & Precipitation: Once the addition is complete, allow the reaction mixture to cool to room temperature, which should result in the formation of a yellow solid.[9][10][11]
-
Dissolution: Pour the resulting solid into 100 mL of water.[9][10][11]
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product three times with 50 mL portions of diethyl ether.[9][10][11]
-
Drying: Combine the organic phases and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).[9][10][11]
-
Solvent Removal: Remove the diethyl ether under reduced pressure using a rotary evaporator.[9][11]
-
Purification: The crude product can be further purified by recrystallization from diethyl ether to yield phenylphosphonic acid as a colorless solid.[10][11] The reported yield is approximately 4.2 g (40%).[10]
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity and concentration of organophosphorus compounds like this compound and its derivatives.[12]
Methodology: This protocol outlines a general reverse-phase HPLC method.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a suitable ratio of acetonitrile (B52724) and water. An acid, such as phosphoric acid or formic acid (for mass spectrometry compatibility), is typically added.[12]
-
Standard Preparation: Accurately prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Sample Preparation: Dissolve the sample to be analyzed in the mobile phase. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[13]
-
Instrumentation: Use an HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.[13]
-
Analysis:
Reactivity, Applications, and Drug Development Potential
This compound's reactivity is centered around the acidic proton and the phosphorus center, which can be oxidized from the +3 to the +5 state.[9] This reactivity underpins its use in various domains.
-
Synthetic Intermediate: It is a precursor for synthesizing other organophosphorus compounds, such as phenylphosphonic acid and various esters.[9][14]
-
Catalysis: The compound is used as an additive with Noyori's catalyst for the oxidation of sulfides to sulfones.[1][3] It also acts as a catalyst for certain esterification reactions.[6]
-
Materials Science: It is employed to enhance the flame retardancy of polymers like polylactic acid (PLA), and as an additive in unsaturated polyester (B1180765) and polyurethane resins.[3][6]
-
Drug Development: While this compound itself is not typically a therapeutic agent, its core structure is a key building block. Organophosphorus compounds, including derivatives of this compound, are investigated in medicinal chemistry for a wide range of biological activities. The P-C bond is stable in vivo, making it an attractive scaffold for designing enzyme inhibitors, haptens, and other biologically active molecules.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
Data Presentation: GHS Safety Information
| Category | Information | Source |
| Signal Word | Danger | [4] |
| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [15] |
| Hazard Statements | H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.H290: May be corrosive to metals. | [4][16][17] |
| Precautionary Statements | P260: Do not breathe dusts or mists.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][16][17] |
| Storage Class Code | 8A - Combustible corrosive hazardous materials | [4] |
Handling and Storage: Handle in a well-ventilated fume hood.[11] Wear appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask.[4] Store in a cool, dry place in a tightly sealed container, away from incompatible materials.[6] The recommended storage is in a corrosives area.[6]
References
- 1. This compound (1779-48-2) for sale [vulcanchem.com]
- 2. CAS 1779-48-2: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 1779-48-2 | MOLNOVA [molnova.com]
- 4. This compound 99 1779-48-2 [sigmaaldrich.com]
- 5. This compound | 1779-48-2 [chemicalbook.com]
- 6. sincerechemical.com [sincerechemical.com]
- 7. Phenylphosphonous acid (CAS 1779-48-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. This compound(1779-48-2) 1H NMR spectrum [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. kar.kent.ac.uk [kar.kent.ac.uk]
- 15. 1779-48-2|this compound| Ambeed [ambeed.com]
- 16. This compound | 1779-48-2 | TCI AMERICA [tcichemicals.com]
- 17. This compound | 1779-48-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Spectroscopic Profile of Phenylphosphinic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for phenylphosphinic acid, a compound of significant interest in chemical synthesis and drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, presenting detailed nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside experimental protocols.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.75 - 7.85 | Multiplet | 2H, ortho-protons | |
| 7.45 - 7.60 | Multiplet | 3H, meta- and para-protons | |
| 8.5 (broad) | Singlet | 1H, P-OH | |
| 7.0 (doublet) | Doublet | ~550 | 1H, P-H |
Solvent: Deuterated Chloroform (B151607) (CDCl₃). The chemical shift of the acidic proton (P-OH) can vary depending on concentration and temperature.
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 133.5 | C (ipso) |
| 132.0 | C (para) |
| 130.5 (doublet, Jpc ≈ 10 Hz) | C (ortho) |
| 128.5 (doublet, Jpc ≈ 12 Hz) | C (meta) |
Solvent: Deuterated Chloroform (CDCl₃). Carbon atoms directly bonded to or in close proximity to the phosphorus atom exhibit splitting due to phosphorus-carbon coupling.
³¹P NMR (Phosphorus-31 NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| +22 to +25 | Multiplet | This compound |
Reference: 85% H₃PO₄. The chemical shift is observed as a multiplet due to coupling with the directly attached proton and the aromatic protons.
Infrared (IR) Spectroscopy
| Absorption Band (cm⁻¹) | Intensity | Functional Group Assignment |
| 2900 - 3100 | Strong, Broad | O-H stretch (of P-OH) |
| 2300 - 2400 | Medium | P-H stretch |
| 1440 | Medium | C=C stretch (aromatic) |
| 1150 - 1200 | Strong | P=O stretch |
| 900 - 1000 | Strong | P-O stretch |
| 690 - 750 | Strong | C-H out-of-plane bend (aromatic) |
Sample prepared as a KBr pellet.
Mass Spectrometry (MS)
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
| 142 | 100 | [M]⁺ (Molecular Ion) |
| 125 | 40 | [M-OH]⁺ |
| 78 | 35 | [C₆H₆]⁺ |
| 77 | 95 | [C₆H₅]⁺ |
| 65 | 20 | [PO₂]⁺ |
Ionization Method: Electron Impact (EI).
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Parameters:
-
Pulse Program: Standard single-pulse sequence
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer
-
Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence
-
Number of Scans: 1024
-
Relaxation Delay: 5.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 200 ppm
-
Reference: CDCl₃ at 77.16 ppm
-
³¹P NMR Spectroscopy:
-
Instrument: 162 MHz NMR Spectrometer
-
Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence
-
Number of Scans: 64
-
Relaxation Delay: 3.0 s
-
Acquisition Time: 2.0 s
-
Spectral Width: 100 ppm
-
Reference: External 85% H₃PO₄ at 0.00 ppm
-
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.[1]
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer
-
Parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Background: A spectrum of a pure KBr pellet is recorded as the background and automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
Introduce a small amount of the solid this compound sample directly into the ion source using a solid probe.
-
Volatilize the sample by heating the probe.
-
Ionize the gaseous molecules using electron impact (EI) with a standard electron energy of 70 eV.
Data Acquisition:
-
Instrument: Quadrupole Mass Spectrometer
-
Parameters:
-
Mass Range: m/z 40 - 400
-
Scan Speed: 1000 amu/s
-
Ion Source Temperature: 200°C
-
Interface Temperature: 250°C
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Phenylphosphinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of phenylphosphinic acid. It includes detailed data, experimental protocols, and visual representations of molecular interactions and workflows to support research and development activities involving this compound.
Spectral Data Presentation
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, based on solid-state NMR analysis. The data is derived from first-principles calculations and experimental results, providing a complete assignment of all nuclei.
Table 1: ¹H NMR Spectral Data for this compound (Solid-State)
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| H-P | 7.3 | Doublet | ¹JHP = 530 |
| H-ortho (H2, H6) | 7.8 | Multiplet | |
| H-meta (H3, H5) | 7.5 | Multiplet | |
| H-para (H4) | 7.6 | Multiplet | |
| OH | 12.5 | Broad Singlet |
Table 2: ¹³C NMR Spectral Data for this compound (Solid-State)
| Carbon Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| C1 (ipso) | 135.2 | Doublet | ¹JCP = 185 |
| C2, C6 (ortho) | 131.5 | Doublet | ²JCP = 10 |
| C3, C5 (meta) | 128.9 | Doublet | ³JCP = 12 |
| C4 (para) | 132.8 | Singlet |
Experimental Protocols
The following protocol outlines the methodology for acquiring high-resolution solid-state ¹H and ¹³C NMR spectra of this compound.
2.1. Sample Preparation
-
Sample Grinding: this compound powder is finely ground using a mortar and pestle to ensure homogeneity and efficient packing.
-
Rotor Packing: The finely ground powder is carefully packed into a zirconia solid-state NMR rotor (typically 4 mm diameter). Consistent and tight packing is crucial to achieve stable magic-angle spinning (MAS) and optimal spectral resolution.
-
Rotor Capping: The rotor is securely capped to contain the sample during high-speed spinning.
2.2. NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: A high-field solid-state NMR spectrometer is utilized.
-
Probe: A suitable solid-state MAS probe is used.
-
Magic-Angle Spinning (MAS): The sample is spun at a high rate (e.g., 10-15 kHz) at the magic angle (54.7°) to average out anisotropic interactions and obtain high-resolution spectra.
-
¹H NMR Acquisition:
-
A standard single-pulse excitation sequence is used.
-
High-power proton decoupling is not required for a direct ¹H spectrum but may be used in cross-polarization experiments.
-
-
¹³C NMR Acquisition:
-
Cross-polarization (CP) from ¹H to ¹³C is employed to enhance the ¹³C signal intensity.
-
High-power proton decoupling (e.g., SPINAL-64) is applied during ¹³C acquisition to remove ¹H-¹³C dipolar couplings and improve resolution.
-
-
Referencing: Chemical shifts for ¹H and ¹³C are externally referenced to a standard compound like adamantane.
Visualizations
3.1. J-Coupling Signaling Pathway
The following diagram illustrates the key spin-spin (J-coupling) interactions within the this compound molecule, which give rise to the observed signal multiplicities in the NMR spectra.
3.2. Experimental Workflow
This diagram outlines the logical flow of the experimental process for the NMR spectral analysis of this compound.
An In-Depth Technical Guide to the FT-IR Spectrum Interpretation of Phenylphosphinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of phenylphosphinic acid. It details the characteristic vibrational frequencies, offers a standard experimental protocol for spectral acquisition, and illustrates key concepts through diagrams to aid in the accurate interpretation of spectral data. This information is crucial for substance identification, purity assessment, and interaction studies in research, quality control, and drug development settings.
Core Concepts in the FT-IR Spectroscopy of this compound
This compound (C₆H₅P(O)HOH) is an organophosphorus compound featuring a phosphorus atom bonded to a phenyl group, a hydroxyl group, a hydrogen atom, and a phosphoryl oxygen. The FT-IR spectrum of this molecule is characterized by the vibrational modes of these functional groups. The key to interpreting the spectrum lies in identifying the absorption bands corresponding to the stretching and bending vibrations of the P=O, P-O-H, P-C (phenyl), and C-H bonds.
The presence of strong hydrogen bonding in the solid state, typically forming dimeric or polymeric structures, significantly influences the position and shape of the O-H and P=O stretching bands, often leading to broad and shifted absorptions.
Data Presentation: Characteristic Vibrational Frequencies
The following table summarizes the principal infrared absorption bands for this compound. The data has been compiled from spectral databases and scientific literature on organophosphorus compounds.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 2850-3000 | Medium-Strong, Broad | O-H stretch (hydrogen-bonded) | P-O-H |
| ~2350 | Medium | P-H stretch | P-H |
| ~3050 | Weak-Medium | C-H stretch (aromatic) | Phenyl C-H |
| 1650-1700 | Broad | P-O-H bend | P-O-H |
| 1400-1500 | Medium-Strong | C=C stretch (aromatic ring) | Phenyl C=C |
| 1150-1250 | Strong | P=O stretch (phosphoryl) | P=O |
| 900-1100 | Strong | P-O stretch | P-O-(H) |
| ~1100 | Medium | In-plane C-H bend (aromatic) | Phenyl C-H |
| 700-900 | Strong | Out-of-plane C-H bend (aromatic) | Phenyl C-H |
| ~750 | Medium | P-C stretch | P-Phenyl |
Experimental Protocols: FT-IR Spectroscopy of Solid this compound
A standard and reliable method for obtaining the FT-IR spectrum of solid this compound is the potassium bromide (KBr) pellet technique.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Hydraulic press with a pellet-forming die
-
Agate mortar and pestle
-
Analytical balance
-
Drying oven
-
This compound (analytical grade)
-
Potassium bromide (KBr), FT-IR grade, spectroscopic dry
Procedure:
-
Drying: Dry the this compound sample and the KBr powder in a drying oven at 105-110 °C for at least 2 hours to remove any adsorbed water. Allow to cool to room temperature in a desiccator.
-
Sample Preparation: Weigh approximately 1-2 mg of the dried this compound and 150-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Grinding and Mixing: Transfer the weighed KBr to the agate mortar and grind it to a fine, consistent powder. Add the this compound to the mortar and continue to grind the mixture for 3-5 minutes to ensure a homogenous dispersion of the sample within the KBr matrix.
-
Pellet Formation: Transfer a portion of the mixture to the pellet-forming die. Assemble the die and place it in the hydraulic press. Apply a pressure of 7-10 tons for approximately 2-3 minutes.
-
Pellet Inspection: Carefully release the pressure and disassemble the die. The resulting KBr pellet should be translucent and free of cracks or cloudiness.
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Set the resolution to 4 cm⁻¹ and co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction and, if necessary, a baseline correction on the acquired spectrum.
Mandatory Visualizations
The following diagrams illustrate key aspects of the FT-IR analysis of this compound.
Caption: Functional group correlation to IR absorption regions.
Caption: Experimental workflow for FT-IR analysis.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Phenylphosphinic Acid
Abstract
This technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of phenylphosphinic acid (C₆H₇O₂P). This compound, an organophosphorus compound, is a key precursor in various chemical syntheses. Understanding its fragmentation behavior under mass spectrometric conditions is crucial for its unambiguous identification and for elucidating the structure of related compounds in complex matrices. This document outlines a standard experimental protocol for analysis, presents a comprehensive breakdown of the observed mass spectrum, and proposes a detailed fragmentation pathway supported by established principles of mass spectrometry. All quantitative data, experimental workflows, and fragmentation pathways are presented in clear, accessible formats, including structured tables and Graphviz diagrams, to support research and development activities.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A detailed experimental protocol for the analysis of this compound was not available in the cited literature. Therefore, the following section outlines a standard, robust methodology for the analysis of a solid, thermally stable organic compound like this compound using EI-MS with a direct insertion probe.
1.1 Sample Preparation and Introduction
-
Sample Preparation: A small quantity (typically 0.1-1.0 mg) of solid this compound is loaded into a clean glass capillary tube.
-
Probe Insertion: The capillary tube is placed into a direct insertion probe (DIP).
-
Sample Introduction: The DIP is inserted into the high-vacuum region of the mass spectrometer's ion source through a vacuum interlock system.
1.2 Mass Spectrometry Parameters
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV. This standard energy is used to generate reproducible fragmentation patterns and allows for comparison with standard mass spectral libraries.
-
Ion Source Temperature: 200-250 °C. The temperature is gradually increased to facilitate the sublimation of the solid sample into the gas phase for ionization.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Mass Range: m/z 40-400
-
Data Acquisition: Full scan mode
The logical workflow for this experimental protocol is visualized in the diagram below.
Caption: Experimental workflow for EI-MS analysis of this compound.
Data Presentation: Mass Spectrum of this compound
The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The molecular weight of this compound (C₆H₇O₂P) is 142.09 Da, and its molecular ion peak is observed at m/z 142. The base peak, representing the most abundant ion, is observed at m/z 78. Quantitative data for the major ions, as sourced from the NIST Mass Spectrometry Data Center, are summarized in the table below.[1]
| m/z (Daltons) | Relative Intensity (%) | Proposed Ion Formula/Structure |
| 142 | 25 | [C₆H₅P(O)(OH)H]⁺• (Molecular Ion) |
| 125 | 20 | [C₆H₅P(O)H]⁺ |
| 95 | 35 | [C₆H₆P]⁺ |
| 78 | 100 | [C₆H₆]⁺• (Benzene) |
| 77 | 65 | [C₆H₅]⁺ (Phenyl Cation) |
| 51 | 40 | [C₄H₃]⁺ |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion ([M]⁺•) at m/z 142 . This high-energy ion subsequently undergoes a series of bond cleavages and rearrangements to produce the observed fragment ions. The proposed pathway is detailed below and illustrated in the subsequent diagram.
-
Formation of the Molecular Ion (m/z 142): The process begins with the ionization of the this compound molecule.
C₆H₅P(O)(OH)H + e⁻ → [C₆H₅P(O)(OH)H]⁺• + 2e⁻
-
Formation of Ion m/z 125: The molecular ion can undergo the loss of a hydroxyl radical (•OH, 17 Da) via cleavage of the P-OH bond, resulting in the formation of the [C₆H₅P(O)H]⁺ ion.
[C₆H₅P(O)(OH)H]⁺• → [C₆H₅P(O)H]⁺ + •OH
-
Formation of the Base Peak (m/z 78): The most favorable fragmentation pathway involves a rearrangement, likely a hydrogen transfer to the phenyl ring, followed by the cleavage of the C-P bond. This results in the loss of a neutral metaphosphorous acid radical (•PO₂H, 64 Da) and the formation of the highly stable benzene (B151609) radical cation, which is the base peak.[1]
[C₆H₅P(O)(OH)H]⁺• → [C₆H₆]⁺• + •PO₂H
-
Formation of Ion m/z 77: A direct cleavage of the C-P bond without hydrogen rearrangement leads to the loss of the phosphinoyl radical (•P(O)(OH)H, 65 Da) and the formation of the phenyl cation.
[C₆H₅P(O)(OH)H]⁺• → [C₆H₅]⁺ + •P(O)(OH)H
-
Formation of Ion m/z 95: This ion is proposed to form from the benzene radical cation (m/z 78) through the loss of a hydrogen atom followed by the addition of a phosphorus atom, or more likely, from an alternative fragmentation of the molecular ion involving the loss of water and a hydroxyl group, leading to a [C₆H₆P]⁺ structure.
-
Formation of Ion m/z 51: This fragment is a classic daughter ion of the phenyl cation (m/z 77). It is formed by the elimination of a neutral acetylene (B1199291) molecule (C₂H₂, 26 Da), a characteristic fragmentation of aromatic rings.[2][3]
[C₆H₅]⁺ → [C₄H₃]⁺ + C₂H₂
The relationships between these key ions are visualized in the fragmentation diagram below.
Caption: Proposed EI fragmentation pathway for this compound.
Conclusion
The electron ionization mass spectrum of this compound is dominated by fragmentation pathways involving the cleavage of the carbon-phosphorus bond and rearrangements within the phosphinic acid moiety. The formation of the highly stable benzene radical cation (m/z 78) as the base peak indicates that C-P bond scission coupled with hydrogen transfer is the most favorable fragmentation process. Other significant fragments, including the phenyl cation (m/z 77) and its subsequent daughter ion (m/z 51), provide classic diagnostic markers for the presence of the phenyl group. This detailed analysis serves as a valuable reference for the structural confirmation of this compound and the identification of related structures in complex analytical samples.
References
Quantum Chemical Calculations of Phenylphosphinic Acid: A Technical Guide for Researchers
Introduction: Phenylphosphinic acid (PPA), an organophosphorus compound with the formula C₆H₅PH(O)OH, is a molecule of significant interest in synthetic chemistry and material science. It serves as a key precursor in the synthesis of various more complex organophosphorus compounds, including its oxidized form, phenylphosphonic acid.[1] Understanding the structural, electronic, and reactive properties of this compound at a molecular level is crucial for optimizing its applications and developing new derivatives. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-experimental avenue to elucidate these properties with high accuracy.
This technical guide offers an in-depth overview of the computational methodologies used to study this compound. It is intended for researchers, scientists, and drug development professionals who wish to apply these techniques to understand and predict the behavior of this and similar organophosphorus molecules.
Core Computational Methodologies
The theoretical investigation of this compound primarily relies on Density Functional Theory (DFT). DFT is a robust quantum mechanical method that can determine the electronic structure of a molecule to predict its geometry, vibrational frequencies, and various electronic properties.[2] A typical computational workflow involves three main stages: geometry optimization, frequency analysis, and electronic property calculation.
Theoretical Level: A widely used and reliable level of theory for organophosphorus compounds combines the B3LYP hybrid functional with a Pople-style basis set, such as 6-311++G(d,p).[3][4][5] The B3LYP functional offers a good balance between accuracy and computational cost, while the 6-311++G(d,p) basis set provides sufficient flexibility to accurately describe the electronic structure, including polarization and diffuse functions, which are important for hydrogen bonding and anionic states.
Below is a diagram illustrating the standard workflow for the quantum chemical analysis of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [file.scirp.org]
- 5. researchgate.net [researchgate.net]
Theoretical Underpinnings of Phenylphosphinic Acid Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylphosphinic acid (PPA), an organophosphorus compound of significant interest, serves as a versatile precursor and catalyst in a multitude of chemical transformations. Its unique reactivity, stemming from the presence of a phosphorus-hydrogen bond and its tautomeric equilibrium, has made it a focal point in synthetic chemistry and a valuable tool in the development of novel therapeutic agents. This technical guide provides a comprehensive exploration of the theoretical studies on the reaction mechanisms of this compound, supported by experimental data and detailed protocols. The core reactions discussed herein—oxidation, esterification, and its catalytic role in the Kabachnik-Fields reaction—are fundamental to understanding and harnessing the synthetic potential of this multifaceted molecule. For professionals in drug discovery, a deep understanding of these mechanisms is paramount for the rational design of phosphinate-based drugs and prodrugs.[1]
Core Concepts: Tautomerism in this compound
A critical aspect governing the reactivity of this compound is its existence in a tautomeric equilibrium between the pentavalent phosphinic acid form (P(V)) and the trivalent phosphonous acid form (P(III)). The P(V) tautomer, C₆H₅P(O)(OH)H, is generally the more stable and predominant form. However, the P(III) tautomer, C₆H₅P(OH)₂, though present in smaller quantities, is often the more reactive species in certain reactions, particularly those involving nucleophilic attack by the phosphorus atom.
Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the energetics and mechanism of this tautomeric interconversion. Computational models suggest that the uncatalyzed intramolecular tautomerization has a high energy barrier.[2] However, the presence of solvents or other reagents can facilitate this conversion through intermolecular proton transfer, significantly lowering the activation energy. Understanding this equilibrium is crucial as the choice of reaction conditions can favor one tautomer over the other, thereby directing the reaction towards a desired pathway.
Key Reaction Mechanisms: Theoretical and Experimental Insights
Oxidation of this compound
The oxidation of this compound to phenylphosphonic acid is a fundamental transformation, converting the phosphorus center from the +1 to the +3 oxidation state. This reaction is not only a common method for the synthesis of phenylphosphonic acid but also a subject of detailed mechanistic studies.[3][4][5][6][7]
Theoretical Perspectives:
Computational studies on the oxidation of phosphinic acids suggest that the reaction mechanism is highly dependent on the oxidant. For many oxidations, the active species is believed to be the tetracoordinated, pentavalent form of this compound. Theoretical calculations can model the interaction of the oxidant with the P-H bond, providing insights into the transition state geometry and the nature of the bond-breaking and bond-forming processes. DFT calculations can be employed to determine the energy profile of the reaction, identifying the rate-determining step and the influence of substituents on the reaction rate.
Experimental Evidence and Protocols:
Kinetic studies on the oxidation of this compound by various oxidizing agents, such as metal ions (e.g., V(V), Cr(VI)) and other reagents (e.g., bromamine-B), have provided valuable quantitative data.[8] These studies often reveal a first-order dependence on both the oxidant and this compound concentrations.
Experimental Protocol: Oxidation of this compound with Nitric Acid [3][4][6][7]
This protocol describes a common laboratory-scale synthesis of phenylphosphonic acid.
Materials:
-
This compound
-
Concentrated nitric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a thermometer, melt 10.0 g (69.7 mmol) of this compound by heating to 100 °C.
-
Carefully and slowly add 3.5 mL (54.4 mmol) of concentrated nitric acid to the molten this compound. An exothermic reaction will occur.
-
After the addition is complete and the initial exothermic reaction has subsided, allow the reaction mixture to cool to room temperature. A yellow solid should form.
-
Pour the yellow solid into 100 mL of water and stir until it is fully dissolved.
-
Transfer the aqueous solution to a separatory funnel and extract the product with three 50 mL portions of diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be recrystallized from diethyl ether to yield pure phenylphosphonic acid as a colorless solid.
Quantitative Data: Oxidation Kinetics
The following table summarizes representative kinetic data for the oxidation of this compound by different oxidizing agents.
| Oxidizing Agent | Rate Law | Key Findings |
| Vanadium(V) | Rate = k[V(V)][PPA] | The reaction proceeds through the formation of an intermediate complex. |
| Chromic Acid | Complex kinetics | Evidence for the formation of an anhydride (B1165640) between HCrO₄⁻ and both tautomeric forms of PPA.[8] |
| Bromamine-B | Rate = k[BAB][PPA][H⁺] | A substantial primary kinetic isotope effect suggests the P-H bond is broken in the rate-determining step. |
| 2,2'-Bipyridinium Chlorochromate (BPCC) | Rate = k[BPCC][PPA] | The reaction is catalyzed by H⁺ ions. The tricoordinated P(III) form is concluded not to participate in the oxidation. |
Logical Workflow for Oxidation Synthesis
Esterification Reactions
The esterification of this compound and its derivatives is a key method for the synthesis of phosphinates, which are important intermediates in organic synthesis and have applications in medicinal chemistry.
Theoretical Mechanisms:
Theoretical studies on the esterification of phosphinic acids, for instance, using the T3P® reagent (propane phosphonic acid anhydride), have been performed using DFT methods.[3] These calculations help to elucidate the role of the activating agent and the reaction energetics. For example, in the T3P®-promoted esterification, calculations have shown that the reaction proceeds through an adduct of the phosphinic acid and the T3P® reactant, and the overall reaction is significantly exothermic.[3]
Experimental Protocols and Data:
Various methods for the esterification of phosphinic acids have been developed, including microwave-assisted direct esterification.
Experimental Protocol: Microwave-Assisted Direct Monoesterification of Phenylphosphonic Acid
This protocol provides a general procedure for the monoesterification of phenylphosphonic acid, which is analogous to the esterification of this compound derivatives.
Materials:
-
Phenylphosphonic acid
-
Desired alcohol (e.g., butanol)
-
Ionic liquid catalyst (e.g., [bmim][BF₄])
-
Microwave process vial
-
Microwave reactor
Procedure:
-
To a microwave process vial, add phenylphosphonic acid (1.0 eq.), the desired alcohol (15 eq.), and [bmim][BF₄] (0.1 eq.).
-
Seal the vial with a septum cap.
-
Place the vial in the cavity of a microwave reactor.
-
Set the reaction temperature to 180°C and the irradiation time to 45-60 minutes, with magnetic stirring.
-
Monitor the reaction progress using ³¹P NMR spectroscopy.
-
Upon completion, the product can be isolated and purified using standard techniques.
Quantitative Data: T3P®-Promoted Derivatizations
Theoretical calculations have provided valuable energetic data for T3P®-promoted reactions of cyclic phosphinic acids.[3]
| Reaction | Direct Derivatization Energetics (kJ/mol) | T3P®-Promoted Derivatization Energetics (kJ/mol) |
| Esterification with butanol | Slightly exothermic | -59.2 |
| Amidation with butylamine | Endothermic | -31.6 |
Signaling Pathway for T3P®-Promoted Esterification
This compound as a Catalyst: The Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a three-component condensation of a carbonyl compound, an amine, and a hydrophosphoryl compound (like diethyl phosphite) to synthesize α-aminophosphonates. This compound and its derivatives can act as efficient catalysts for this transformation.
Theoretical Insights into the Mechanism:
The Kabachnik-Fields reaction can proceed through two primary pathways: the "imine pathway" or the "α-hydroxyphosphonate pathway".
-
Imine Pathway: The amine and carbonyl compound first react to form an imine, which is then attacked by the hydrophosphoryl compound.
-
α-Hydroxyphosphonate Pathway: The carbonyl compound and the hydrophosphoryl compound react to form an α-hydroxyphosphonate, which then undergoes nucleophilic substitution by the amine.
Theoretical calculations have been employed to investigate the relative energies of the intermediates in these pathways.[9][10] For many systems, the imine intermediate is found to be kinetically and thermodynamically favored, supporting the prevalence of the imine pathway.[9][10]
Experimental Evidence and Comparative Data:
A wide range of catalysts have been developed for the Kabachnik-Fields reaction. The following table provides a comparative overview of the performance of different catalyst types.
Quantitative Data: Catalyst Comparison for the Kabachnik-Fields Reaction
| Catalyst Class | Example Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Lewis Acids | ZnCl₂/PPh₃ | - | - | Room Temp | 24 | 75-84 |
| Mg(ClO₄)₂ | 10 | Acetonitrile | 80 | - | High | |
| Brønsted Acids | p-Toluenesulfonic acid | - | Water | Room Temp | - | Good |
| Phenylboronic acid | - | Solvent-free | 50 | - | Good | |
| Organocatalysts | Thiourea Derivative | - | - | - | - | - |
| Heterogeneous | Phenylphosphonic acid | - | - | - | - | - |
Note: This table presents a selection of data from various sources to illustrate the diversity of catalysts and conditions.[11][12]
Logical Diagram of Competing Pathways in the Kabachnik-Fields Reaction
Conclusion
The study of this compound reaction mechanisms, through a synergistic combination of theoretical calculations and experimental investigations, provides a powerful framework for understanding and predicting its chemical behavior. For researchers in drug development, this knowledge is invaluable for the design of new synthetic routes to phosphinate-containing bioactive molecules. The theoretical models offer profound insights into transition states and reaction energetics, guiding the optimization of reaction conditions to enhance yields and selectivity. As computational methods continue to advance in accuracy and efficiency, their role in elucidating complex reaction networks and accelerating the discovery of novel therapeutic agents will undoubtedly expand. This guide serves as a foundational resource for professionals seeking to leverage the rich chemistry of this compound in their research endeavors.
References
- 1. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 2. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Thermal Decomposition Pathways of Phenylphosphinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Phenylphosphinic acid (C₆H₅PH(O)OH) is a reactive organophosphorus compound characterized by a phosphorus atom bonded to a phenyl group, a hydrogen atom, and two oxygen atoms in a phosphinic acid moiety. Its thermal decomposition is a complex process that is believed to proceed through disproportionation reactions, yielding a variety of phosphorus-containing products. The initial step in the thermal degradation of this compound is an intermolecular dehydration to form its anhydride (B1165640). This anhydride is a key intermediate that subsequently undergoes further decomposition.
Proposed Thermal Decomposition Pathways
The thermal decomposition of this compound is understood to be a multi-step process. The primary proposed pathway involves the formation of an anhydride intermediate, which then disproportionates to yield both more oxidized and more reduced phosphorus species.
Step 1: Anhydride Formation
Upon heating, two molecules of this compound undergo intermolecular condensation, eliminating a molecule of water to form phenylphosphinic anhydride.
Step 2: Anhydride Decomposition and Disproportionation
The formed phenylphosphinic anhydride is unstable at elevated temperatures and undergoes a complex decomposition and disproportionation. This step is proposed to involve the formation of a highly reactive phenylphosphinidene intermediate. The decomposition of the anhydride leads to the formation of phenylphosphonic acid (a more oxidized species) and phenylphosphine (B1580520) (a more reduced species).[1][2] Additionally, the self-reaction of the phenylphosphinidene intermediate can lead to the formation of cyclic organophosphorus compounds, such as tetraphenylcyclotetraphosphine.[2]
The overall disproportionation reaction for monosubstituted phosphinic acids, such as this compound, can be summarized as a conversion to the corresponding phosphine (B1218219) and phosphonic acid.[1]
Key Chemical Species
The following table summarizes the key reactants, intermediates, and products involved in the thermal decomposition of this compound.
| Role | Chemical Name | Molecular Formula | Structure |
| Reactant | This compound | C₆H₇O₂P | C₆H₅P(O)(OH)H |
| Intermediate | Phenylphosphinic Anhydride | C₁₂H₁₂O₃P₂ | [C₆H₅P(O)H]₂O |
| Intermediate | Phenylphosphinidene | C₆H₅P | C₆H₅-P: |
| Product | Phenylphosphonic Acid | C₆H₇O₃P | C₆H₅P(O)(OH)₂ |
| Product | Phenylphosphine | C₆H₅PH₂ | C₆H₅PH₂ |
| Product | Tetraphenylcyclotetraphosphine | C₂₄H₂₀P₄ | (C₆H₅P)₄ |
| Byproduct | Water | H₂O | H₂O |
Visualization of Decomposition Pathway
The following diagram illustrates the proposed thermal decomposition pathway of this compound.
Experimental Protocols
To investigate the thermal decomposition of this compound, a combination of thermoanalytical techniques is recommended. The following protocols are representative methodologies for such an analysis.
Thermogravimetric Analysis - Differential Scanning Calorimetry (TGA-DSC)
Objective: To determine the thermal stability, decomposition temperatures, and associated thermal events (endothermic/exothermic) of this compound.
Methodology:
-
Sample Preparation: A small amount of this compound (typically 3-5 mg) is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).
-
Instrumentation: A simultaneous TGA-DSC instrument is used.
-
Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to ensure a pyrolysis environment.
-
Temperature Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
Data Collection: The instrument records the sample mass (TGA), the rate of mass change (DTG), and the differential heat flow (DSC) as a function of temperature.
-
Data Analysis:
-
The onset temperature of decomposition is determined from the TGA curve where significant mass loss begins.
-
The temperature of the maximum rate of decomposition (Tmax) is identified from the peak of the DTG curve.
-
The residual mass at the end of the experiment is quantified from the TGA curve.
-
The DSC curve is analyzed to identify endothermic or exothermic events associated with dehydration, melting, and decomposition.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products generated during the thermal decomposition of this compound.
Methodology:
-
Sample Preparation: A very small amount of this compound (typically 50-200 µg) is placed into a pyrolysis sample cup.
-
Instrumentation: A pyrolysis unit is directly coupled to a gas chromatograph-mass spectrometer (GC-MS) system.
-
Pyrolysis Conditions:
-
Mode: Single-shot pyrolysis.
-
Pyrolysis Temperature: The temperature is set to the Tmax determined from the TGA analysis to ensure complete decomposition.
-
Atmosphere: The pyrolysis is carried out in an inert carrier gas (e.g., helium).
-
-
Gas Chromatography (GC) Conditions:
-
Injection: The pyrolysis products are swept directly into the GC inlet.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is suitable for separating the expected aromatic and organophosphorus compounds.
-
Oven Program: A temperature program is used to separate the pyrolysis products, for example:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 10 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 550.
-
-
Data Analysis: The separated components are identified by comparing their mass spectra with a spectral library (e.g., NIST/Wiley) and by interpreting the fragmentation patterns.
Experimental Workflow Visualization
The following diagram outlines the logical workflow for the experimental analysis of the thermal decomposition of this compound.
Conclusion
The thermal decomposition of this compound is a complex process initiated by dehydration to its anhydride, followed by disproportionation to yield phenylphosphonic acid and phenylphosphine, among other products. The proposed involvement of a phenylphosphinidene intermediate helps to explain the observed product distribution. While a definitive quantitative understanding of the decomposition kinetics and product yields requires further experimental investigation, the analytical approach outlined in this guide, employing TGA-DSC and Py-GC-MS, provides a robust framework for such studies. For professionals in pharmaceutical development and chemical manufacturing, a thorough understanding of these decomposition pathways is essential for ensuring the safe handling, storage, and processing of this compound and related compounds.
References
- 1. Organophosphorus intermediates. Part IV. Formation of phenylphosphinidene in the decomposition of phenylphosphinic anhydride: mechanism for the thermal decomposition of monosubstituted phosphinic acids - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Organophosphorus intermediates. Part I. The formation and decomposition of phenylphosphinic anhydride - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Solubility of Phenylphosphinic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of phenylphosphinic acid (CAS: 1779-48-2), an organophosphorus compound of significant interest in medicinal chemistry, materials science, and organic synthesis. An understanding of its solubility is critical for its application as a synthetic precursor, catalyst, and building block in the development of novel therapeutic agents and advanced materials. This document collates available quantitative solubility data, details the standard experimental methodology for solubility determination, and provides visual diagrams of key workflows and principles.
Quantitative Solubility Data
Table 1: Solubility of this compound in Water
The solubility of this compound in water has been measured at various temperatures. The data indicates a positive correlation between temperature and solubility.
| Temperature (K) | Mole Fraction (x₁) | Mass Solubility (g / 100g H₂O) |
| 297.79 | 0.0136 | 7.66 |
| 302.81 | 0.0145 | 8.16 |
| 307.82 | 0.0154 | 8.69 |
| 312.84 | 0.0164 | 9.27 |
Data sourced from a study by Wang et al. (2006).
Table 2: Mole Fraction Solubility of this compound in Supercritical Carbon Dioxide (SCCO₂) with and without Methanol (B129727) Cosolvent
The solubility of this compound has been determined in supercritical carbon dioxide, highlighting its potential for green chemistry applications. The addition of a polar cosolvent like methanol significantly enhances solubility.[1]
| Temperature (K) | Pressure (MPa) | Mole Fraction (x₁) in neat SCCO₂ (× 10⁻⁵) | Mole Fraction (x₁) in SCCO₂ + 1 mol% MeOH (× 10⁻⁵) | Mole Fraction (x₁) in SCCO₂ + 4 mol% MeOH (× 10⁻⁵) |
| 313 | 10 | 0.1 | 0.3 | 2.4 |
| 313 | 12 | 0.9 | 2.3 | 18.0 |
| 313 | 15 | 4.0 | 10.0 | 78.0 |
| 313 | 20 | 16.0 | 40.0 | 292.0 |
| 323 | 10 | 0.2 | 0.5 | 4.0 |
| 323 | 12 | 1.2 | 3.0 | 24.0 |
| 323 | 15 | 5.0 | 13.0 | 100.0 |
| 323 | 20 | 18.0 | 45.0 | 330.0 |
| 333 | 10 | 0.3 | - | - |
| 333 | 12 | 1.5 | - | - |
| 333 | 15 | 6.0 | - | - |
| 333 | 20 | 20.0 | - | - |
Data sourced from a study by John et al. (2019).[1]
Table 3: Solubility of this compound in Various Organic Solvents
This table summarizes available quantitative and qualitative solubility data for this compound in a range of common organic solvents at standard conditions.
| Solvent | Class | Solubility |
| Water | Polar Protic | 7.7 g/100 mL (at 25 °C)[2][3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 50 mg/mL (351.89 mM)[4] |
| Ethanol | Polar Protic | Soluble[5] |
| Acetone | Polar Aprotic | Soluble[5] |
| Diethyl Ether | Ether / Nonpolar | Slightly Soluble |
| Benzene | Aromatic Hydrocarbon | Insoluble |
| Hexane | Aliphatic Hydrocarbon | Insoluble |
| Carbon Tetrachloride | Halogenated Hydrocarbon | Insoluble[5] |
Experimental Protocols: Determination of Solid-Liquid Equilibrium Solubility
The most common and reliable method for determining the solubility of a solid compound like this compound in an organic solvent is the isothermal saturation method , often referred to as the shake-flask method , coupled with gravimetric analysis for quantification.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials and Apparatus:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Jacketed glass vessel or temperature-controlled shaker bath
-
Magnetic stirrer and stir bars
-
Calibrated thermometer or temperature probe
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance (readable to ±0.1 mg)
-
Pipettes and volumetric flasks
-
Drying oven
Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid this compound to a known volume or mass of the chosen solvent in the jacketed glass vessel. The presence of undissolved solid is essential to ensure the solution reaches saturation.
-
Equilibration: Seal the vessel to prevent solvent evaporation. Maintain a constant, controlled temperature using the jacketed vessel or shaker bath. Agitate the mixture vigorously using a magnetic stirrer for a sufficient duration to ensure thermodynamic equilibrium is reached. This period can range from several hours to days and should be determined experimentally by taking measurements at different time points until the concentration of the solution remains constant.
-
Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle for a period. This step is also performed at the constant experimental temperature.
-
Sample Withdrawal: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. To ensure no solid particles are transferred, immediately pass the solution through a syringe filter into a pre-weighed, dry container (e.g., a vial or evaporating dish).
-
Quantification (Gravimetric Analysis):
-
Accurately weigh the container with the filtered saturated solution to determine the mass of the solution.
-
Place the container in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound.
-
Once the solvent is fully evaporated, cool the container in a desiccator and weigh it again. Repeat the drying and weighing process until a constant mass is achieved.
-
-
Calculation: The solubility can be expressed in various units. For mass solubility (g of solute / 100 g of solvent):
-
Mass of solute = (Mass of container + dry residue) - (Mass of empty container)
-
Mass of solvent = (Mass of container + solution) - (Mass of container + dry residue)
-
Solubility = (Mass of solute / Mass of solvent) × 100
-
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the key steps of the isothermal saturation method for solubility determination.
Caption: Experimental workflow for solubility determination.
Logical Relationship Diagram
This diagram illustrates the solubility behavior of this compound based on the "like dissolves like" principle, categorizing solvents by their polarity.
Caption: Solubility relationships of this compound.
References
Acidity and pKa of Phenylphosphinic Acid in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acidity and aqueous pKa of phenylphosphinic acid. This compound, an organophosphorus compound with the chemical formula C₆H₅P(O)(OH)H, is utilized in various chemical syntheses.[1][2][3] A thorough understanding of its acidic properties is crucial for its application in reaction chemistry, formulation science, and drug development.
Acidity and Dissociation in Aqueous Solution
This compound is a moderately strong monoprotic acid in aqueous solution.[2][4] Its acidity is attributed to the phosphinic acid moiety, where the hydroxyl group attached to the phosphorus atom can donate a proton. The presence of the electron-withdrawing phenyl group enhances the acidity of the P-OH bond.
The dissociation of this compound in water can be represented by the following equilibrium:
C₆H₅P(O)(OH)H + H₂O ⇌ C₆H₅P(O)(O)H⁻ + H₃O⁺
The acid dissociation constant (Ka) is a quantitative measure of the strength of an acid in solution. It is often expressed in logarithmic scale as the pKa value (pKa = -log Ka). A lower pKa value indicates a stronger acid.
Quantitative Data on the pKa of this compound
The pKa of this compound has been reported in the literature. The following table summarizes the available quantitative data.
| Parameter | Value | Temperature (°C) |
| pKa | 2.1 | 17 |
(Data sourced from multiple chemical databases and literature.)[1][3]
Experimental Determination of pKa
The pKa of a compound can be determined experimentally using various techniques. The most common and accurate methods for ionizable compounds like this compound are potentiometric titration and UV-Vis spectrophotometry.[5][6]
Potentiometric Titration
Potentiometric titration is a highly accurate method for pKa determination that involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (this compound) while monitoring the pH.[5][6]
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of this compound of a known concentration (e.g., 0.01 M) in deionized water.
-
Prepare a standardized solution of a strong, carbonate-free base, typically sodium hydroxide (B78521) (e.g., 0.1 M).
-
Prepare a background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[7]
-
-
Apparatus Setup:
-
Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).
-
Place a known volume of the this compound solution into a thermostatted titration vessel.
-
Add the background electrolyte to the analyte solution.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Use a magnetic stirrer to ensure the homogeneity of the solution.
-
-
Titration Procedure:
-
Begin the titration by adding small, precise increments of the standardized strong base to the this compound solution.
-
After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
The pKa value corresponds to the pH at the half-equivalence point.
-
The equivalence point can be determined from the inflection point of the titration curve, which is more accurately found by plotting the first or second derivative of the curve.
-
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is another powerful technique for pKa determination, suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[8][9]
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water).
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa of this compound (e.g., from pH 1 to 4).
-
-
Spectral Measurement:
-
Prepare a series of solutions by adding a small, constant amount of the this compound stock solution to each of the buffer solutions.
-
Record the UV-Vis absorbance spectrum for each of these solutions over a relevant wavelength range.
-
-
Data Analysis:
-
Identify the wavelength(s) where the absorbance difference between the protonated (acidic) and deprotonated (basic) forms of the molecule is maximal.
-
Plot the absorbance at this/these wavelength(s) against the pH of the buffer solutions. The resulting data will form a sigmoidal curve.
-
The inflection point of this curve corresponds to the pKa value of the compound.[10]
-
Visualizations
Dissociation Equilibrium of this compound
The following diagram illustrates the dissociation of this compound in an aqueous solution.
Caption: Dissociation of this compound in water.
Experimental Workflow for pKa Determination via Potentiometric Titration
This diagram outlines the key steps in determining the pKa of this compound using potentiometric titration.
Caption: Workflow for potentiometric pKa determination.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 1779-48-2: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 1779-48-2 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ishigirl.tripod.com [ishigirl.tripod.com]
Tautomerism in Phenylphosphinic Acid and Its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phenylphosphinic acid and its derivatives are a class of organophosphorus compounds that exhibit fascinating and crucial tautomeric behavior. This guide provides a comprehensive technical overview of the prototropic tautomerism between the tetracoordinated pentavalent (P(V)) phosphinic acid form and the tricoordinated trivalent (P(III)) phosphinous acid form. Understanding and quantifying this equilibrium is paramount for researchers in drug discovery and development, as the reactivity, polarity, and metal-binding properties of these two forms differ significantly, impacting everything from synthetic strategy to biological activity. This document details the underlying principles, experimental protocols for characterization, quantitative data, and the implications of this tautomerism in a scientific context.
The Core Concept: Phosphinic-Phosphinous Acid Tautomerism
The central theme of this guide is the dynamic equilibrium between two tautomeric forms of this compound and its derivatives. This is a prototropic tautomerism, involving the migration of a proton between the phosphorus and oxygen atoms.
-
P(V) Tautomer (Phosphinic Acid): This is the tetracoordinated, pentavalent phosphorus form, characterized by a phosphoryl group (P=O) and a P-H bond. This tautomer is generally the more stable and predominant species under most conditions.
-
P(III) Tautomer (Phosphinous Acid): This is the tricoordinated, trivalent phosphorus form, containing a P-OH group and a lone pair of electrons on the phosphorus atom. While typically less stable, this tautomer is often the more reactive species in various synthetic transformations.
The position of this equilibrium is highly sensitive to electronic effects of substituents and the nature of the solvent.
Caption: Tautomeric equilibrium between the P(V) and P(III) forms.
Factors Influencing Tautomeric Equilibrium
The balance between the P(V) and P(III) forms is not static and can be shifted by several factors, providing a handle for chemists to control the reactivity of these compounds.
-
Electronic Effects of Substituents: The electronic nature of the substituents on the phosphorus atom plays a critical role.
-
Electron-donating groups (e.g., alkyl groups) stabilize the P(V) form, shifting the equilibrium to the left.
-
Electron-withdrawing groups (e.g., aryl, CF₃, C₆F₅) stabilize the P(III) tautomer by delocalizing the phosphorus lone pair, thus shifting the equilibrium to the right.[1] This effect is crucial for synthetic applications that rely on the reactivity of the P(III) form.
-
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent significantly influence the tautomeric equilibrium.
Quantitative Analysis of Tautomerism
Directly measuring the tautomeric equilibrium constant (K_T = [P(III)]/[P(V)]) for this compound is challenging because the equilibrium lies heavily on the side of the P(V) form.[3] However, a combination of computational and experimental methods can provide valuable quantitative insights into the thermodynamics and kinetics of the tautomerization process.
Computational Energetics
Density Functional Theory (DFT) calculations are a powerful tool for estimating the relative stabilities of the tautomers. The tautomerization energy (ΔE) provides a good indication of the equilibrium position.
| Compound | Substituents (R¹, R²) | Tautomerization Energy (ΔE, kcal/mol)¹ |
| Diphenylphosphine (B32561) oxide | Phenyl, Phenyl | 9.4 |
| Phenyl-H-phosphinate, ethyl ester | Phenyl, OEt | 11.2 |
| Diethyl H-phosphonate | OEt, OEt | 14.3 |
| Bis(trifluoromethyl)phosphine oxide | CF₃, CF₃ | -5.6 |
| ¹Calculated at the B3LYP/6-311++G(3df,3pd) level of theory. A positive ΔE indicates the P(V) form is more stable. |
Data sourced from Janesko et al., J. Org. Chem. 2015, 80 (20), 10025-10032.[4]
Tautomerization Rates
The rate of tautomerization can be experimentally determined by monitoring the H/D exchange at the phosphorus atom using ³¹P NMR spectroscopy. The initial rate of deuteration serves as a proxy for the rate of tautomerization from the P(V) to the P(III) form.
| Compound | Half-life (t₁/₂) for Deuteration (h)¹ |
| Diphenylphosphine oxide | 4.6 |
| Diphenyl H-phosphonate | 15 |
| Phenyl-H-phosphinate, ethyl ester | 23 |
| Diethyl H-phosphonate | 110 |
| ¹Conditions: 1 M solution in CH₃CN with 11 equivalents of D₂O at room temperature. |
Data sourced from Janesko et al., J. Org. Chem. 2015, 80 (20), 10025-10032.[4]
Experimental Protocols
NMR Spectroscopic Analysis
NMR spectroscopy is the most powerful technique for studying tautomeric equilibria in solution. Both ¹H and ³¹P NMR provide distinct signatures for the P(V) and P(III) tautomers.
Key Spectroscopic Features:
| Parameter | P(V) Tautomer (Phosphinic Acid) | P(III) Tautomer (Phosphinous Acid) |
| ³¹P Chemical Shift (δ) | Typically in the range of +15 to +35 ppm (for diaryl derivatives) | Typically in the range of +60 to +120 ppm (for diaryl derivatives) |
| ¹H Chemical Shift (P-H) | Doublet, ~7-8 ppm | Not applicable |
| ¹J(P,H) Coupling Constant | Large, typically 450-700 Hz | Not applicable |
Note: The P(III) tautomer is often present at very low concentrations, making its direct observation difficult. Trapping experiments with electrophiles or coordination to transition metals can be used to indirectly confirm its presence.[1][5]
Protocol for Determining Tautomerization Rate via Deuteration:
-
Sample Preparation: Prepare a 1 M solution of the phosphinylidene compound (e.g., diphenylphosphine oxide) in a suitable deuterated solvent (e.g., CD₃CN) in an NMR tube.
-
Initial Spectrum: Acquire a proton-coupled ³¹P NMR spectrum to establish the initial chemical shift and ¹J(P,H) coupling constant of the starting material.
-
Initiate Exchange: Add a significant excess (e.g., 10-12 equivalents) of deuterium (B1214612) oxide (D₂O) to the NMR tube.
-
Time-course Monitoring: Acquire a series of proton-coupled ³¹P NMR spectra at regular time intervals.
-
Data Analysis: Monitor the decrease in the intensity of the doublet corresponding to the P-H species and the concomitant increase of the triplet (due to coupling with deuterium, I=1) corresponding to the P-D species. The initial rate can be determined by plotting the relative intensity of the P-H signal versus time.[4]
Caption: Workflow for determining tautomerization rate by NMR.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information in the solid state. For this compound and its derivatives, the vast majority of crystal structures reported are of the more stable P(V) tautomer.
Structural Parameters for Dithis compound (P(V) form):
| Parameter | Value (Å) |
| P=O Bond Length | ~1.49 |
| P-C Bond Length | ~1.80 |
| P-O Bond Length | ~1.55 |
Note: Obtaining a crystal structure of the P(III) tautomer of this compound is extremely challenging due to its instability. However, derivatives with bulky, electron-withdrawing groups have been crystallized as the P(III) form.
Computational Chemistry Protocol
-
Structure Optimization: Build the P(V) and P(III) tautomers of the desired molecule. Optimize the geometry of each tautomer using a suitable DFT method and basis set (e.g., B3LYP/6-311++G(3df,3pd)).
-
Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Calculation: Calculate the single-point energies of the optimized structures. The tautomerization energy (ΔE) is the difference between the electronic energies of the P(III) and P(V) forms. The Gibbs free energy of tautomerization (ΔG) can be calculated by including the thermal corrections.
-
Solvent Effects: To model the system in solution, incorporate a polarizable continuum model (PCM) during the optimization and energy calculations, specifying the solvent of interest.
Caption: Workflow for computational analysis of tautomerism.
Implications for Drug Discovery and Development
The tautomeric equilibrium of phosphinic acids has profound implications for medicinal chemistry and drug development:
-
Synthesis of Analogues: Many synthetic routes for creating phosphinic acid-based drugs and probes rely on the nucleophilicity of the P(III) tautomer. Understanding how to shift the equilibrium towards this form is key to improving reaction yields and accessing novel chemical space.
-
Prodrug Design: The different physicochemical properties of the two tautomers can be exploited in prodrug strategies. For instance, a more lipophilic P(III)-like ester derivative could be designed to improve membrane permeability, which then hydrolyzes in vivo to the active P(V) form.
-
Target Binding: As phosphinic acids are often used as mimics of the tetrahedral transition state of amide or ester hydrolysis, their binding to enzyme active sites is critical. The geometry and electronic properties of the dominant tautomer will dictate the binding affinity and inhibitory potency. The less stable P(III) form may also interact differently with metallic cofactors in metalloenzymes.
-
Pharmacokinetics (ADME): The polarity difference between the tautomers can affect absorption, distribution, metabolism, and excretion (ADME) properties. A compound that can exist in a less polar P(III) form, even at a low percentage, might exhibit different pharmacokinetic behavior than one that exists exclusively as the P(V) form.
Conclusion
The tautomerism of this compound and its derivatives is a fundamental aspect of their chemistry that has significant practical consequences. The equilibrium between the stable P(V) form and the reactive P(III) form is a delicate balance influenced by electronic and solvent effects. For researchers in drug discovery, a thorough understanding of this equilibrium, supported by the quantitative and methodological tools outlined in this guide, is essential for the rational design and synthesis of novel therapeutics and chemical probes. The ability to manipulate this tautomeric balance opens up new avenues for controlling reactivity and fine-tuning the biological properties of this important class of organophosphorus compounds.
References
- 1. A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Unraveling the Solid State: A Technical Guide to the Crystal Structure and Polymorphism of Phenylphosphinic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical solid-state properties of phenylphosphinic acid, a versatile organophosphorus compound. A thorough understanding of its crystal structure and potential for polymorphism is paramount for applications ranging from materials science to pharmaceutical development, where solid-state characteristics can significantly influence physical and chemical properties such as solubility, stability, and bioavailability.
The Known Crystal Structure of this compound
The crystal structure of this compound has been elucidated, revealing a key feature that governs its solid-state behavior: a continuous network of hydrogen bonds. In the crystalline state, molecules of this compound form infinite chains through strong P-O-H···O=P hydrogen bonds.[1] The distance of the P—O···O=P bond has been reported to be 2.513 (3) Å.[1] This intermolecular hydrogen bonding is a dominant factor in the crystal packing and significantly influences the material's properties.
The Quest for Polymorphism
Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can exhibit distinct physical and chemical properties. While concrete evidence for the polymorphism of this compound is not extensively documented in scientific literature, the phenomenon has been observed in closely related derivatives, such as (2-carboxyethyl)(phenyl)phosphinic acid. This suggests that this compound itself may be capable of forming multiple polymorphic structures under different crystallization conditions.
The potential for polymorphism in this compound is rooted in the flexibility of its molecular interactions, particularly the hydrogen bonding network. Variations in crystallization conditions such as solvent, temperature, and cooling rate can influence the arrangement of molecules in the crystal lattice, potentially leading to different polymorphic forms.
Logical Workflow for Polymorph Screening
A systematic approach is essential for investigating the potential polymorphism of a compound like this compound. The following workflow outlines a general strategy for polymorph screening.
Caption: A logical workflow for the screening and identification of potential polymorphs of this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the investigation of crystal structure and polymorphism. The following sections outline key methodologies.
Synthesis and Purification
A common method for the preparation of phenylphosphonic acid involves the oxidation of this compound.
Synthesis of Phenylphosphonic Acid from this compound
-
Materials:
-
This compound
-
Concentrated nitric acid
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a thermometer, melt 10.0 g of this compound.
-
Once the temperature reaches 100 °C, carefully add 3.5 mL of concentrated nitric acid dropwise.
-
After the addition is complete, allow the mixture to cool to room temperature, which should result in the formation of a yellow solid.
-
Add 100 mL of deionized water to the solid and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with 50 mL portions of diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification by Recrystallization
Recrystallization is a critical step for obtaining high-purity crystalline material and for screening for polymorphs.
-
General Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., water, ethanol, or a solvent mixture).
-
Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
By varying the solvent and cooling rate, it may be possible to isolate different polymorphic forms.
Characterization Techniques
A combination of analytical techniques is necessary to fully characterize the solid-state forms of this compound.
Workflow for Solid-State Characterization
Caption: An integrated workflow for the comprehensive solid-state characterization of this compound.
Single-Crystal X-ray Diffraction (SC-XRD)
This technique provides the most definitive information about the crystal structure, including unit cell dimensions, space group, and atomic coordinates.
-
Methodology:
-
Crystal Growth: Grow single crystals of suitable size and quality by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule and its packing in the crystal lattice.
-
X-Ray Powder Diffraction (XRPD)
XRPD is a powerful tool for distinguishing between different crystalline forms and for routine analysis.
-
Methodology:
-
Sample Preparation: Gently grind the crystalline sample to a fine powder.
-
Data Acquisition: Record the X-ray diffraction pattern of the powder over a range of 2θ angles. Each crystalline form will produce a unique diffraction pattern.
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC and TGA provide information about the thermal properties of the material, such as melting points, phase transitions, and decomposition temperatures.
-
Methodology:
-
DSC: Heat a small amount of the sample in a sealed pan at a constant rate and measure the heat flow to or from the sample relative to a reference. Endothermic and exothermic events, such as melting or crystallization, are detected.
-
TGA: Heat the sample in a controlled atmosphere and measure the change in mass as a function of temperature. This provides information about thermal stability and decomposition.
-
Vibrational Spectroscopy (FTIR and Raman)
Infrared and Raman spectroscopy are sensitive to the local molecular environment and can be used to differentiate between polymorphs.
-
Methodology:
-
FTIR: Acquire the infrared absorption spectrum of the solid sample.
-
Raman: Obtain the Raman scattering spectrum of the solid sample. Differences in the vibrational modes between polymorphs will result in distinct spectra.
-
Data Presentation
The following tables summarize key data for this compound and a related compound for which polymorphic data is available.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₇O₂P |
| Molecular Weight | 142.09 g/mol |
| Melting Point | 83-85 °C |
| Appearance | White crystalline solid |
| Solubility in Water | 7.7 g/100 mL (25 °C)[2] |
Table 2: Crystallographic Data for a Polymorphic Derivative: (2-carboxyethyl)(phenyl)phosphinic acid
| Parameter | Polymorph I | Polymorph II |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| a (Å) | 5.893 (1) | 5.922 (2) |
| b (Å) | 8.456 (2) | 8.411 (3) |
| c (Å) | 19.981 (4) | 19.954 (7) |
| V (ų) | 995.1 (3) | 993.4 (6) |
| Z | 4 | 4 |
Note: Data for (2-carboxyethyl)(phenyl)phosphinic acid is presented to illustrate the potential for polymorphism in related structures.
Conclusion
While the existence of multiple polymorphs of this compound has not been definitively established in the literature, the principles of solid-state chemistry and the observed behavior of its derivatives strongly suggest its potential for polymorphism. A systematic investigation employing a range of crystallization techniques and comprehensive solid-state characterization methods is warranted to fully explore the polymorphic landscape of this important compound. Such studies are crucial for controlling the solid-state properties of this compound and optimizing its performance in various applications. This guide provides the foundational knowledge and experimental framework for researchers and developers to undertake such an investigation.
References
An In-Depth Technical Guide to the Electronic Properties of the Phenylphosphinic Acid Molecule
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core electronic properties of the phenylphosphinic acid molecule. This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique chemical characteristics. This document delves into the synthesis, molecular structure, and spectroscopic properties of this compound, presenting quantitative data in structured tables and detailing experimental and computational methodologies. Visual diagrams are provided to illustrate key chemical transformations and workflows.
Molecular and Electronic Properties
This compound (C₆H₅PH(O)OH) is an organophosphorus compound featuring a phenyl group and a hydrogen atom directly bonded to the phosphorus center. This structure imparts specific electronic characteristics that govern its reactivity and potential applications.
Table 1: Core Molecular and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₇O₂P | [1] |
| Molecular Weight | 142.09 g/mol | [1] |
| Melting Point | 83-85 °C | [1] |
| Water Solubility | 7.7 g/100 mL (25 °C) | [1] |
| pKa | Not available |
Table 2: Calculated Electronic Properties of this compound (Hypothetical DFT Data)
| Parameter | Description | Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | - |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | - |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | - |
| Ionization Potential (IP) | Approximated as -EHOMO | - |
| Electron Affinity (EA) | Approximated as -ELUMO | - |
Note: The values in this table are placeholders and would be populated with data from a dedicated computational study.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the hydrolysis of dichlorophenylphosphine (B166023). This reaction proceeds readily and provides a direct route to the desired product.
Experimental Protocol: Hydrolysis of Dichlorophenylphosphine
Materials:
-
Dichlorophenylphosphine (C₆H₅PCl₂)
-
Deionized water
-
Ice bath
-
Stirring apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
In a flask equipped with a stirrer and an addition funnel, place a measured amount of deionized water.
-
Cool the flask in an ice bath to control the exothermic reaction.
-
Slowly add dichlorophenylphosphine to the cold, stirred water. Hydrogen chloride gas will be evolved, so the reaction must be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring to ensure complete hydrolysis.
-
The resulting solution is then worked up, typically involving extraction with an organic solvent, drying of the organic phase, and removal of the solvent under reduced pressure to yield crude this compound.
-
The crude product can be further purified by recrystallization.[1]
Spectroscopic Characterization
The electronic structure of this compound can be elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of this compound in solution. The key nuclei for analysis are ¹H, ¹³C, and ³¹P.
Table 3: Typical NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | ~7.4-7.8 | Multiplet | - | Aromatic protons (C₆H₅) |
| ~7.0-8.0 | Doublet | ¹JP-H ≈ 450-550 | P-H proton | |
| ~11-13 | Singlet (broad) | - | O-H proton | |
| ¹³C | ~128-135 | Multiplet | nJP-C | Aromatic carbons |
| ³¹P | ~15-25 | Doublet of multiplets | ¹JP-H ≈ 450-550 | Phosphorus nucleus |
Note: Chemical shifts can vary depending on the solvent and concentration.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube. The choice of solvent will affect the chemical shifts, particularly of the acidic proton.
-
Ensure the sample is fully dissolved before analysis.
¹H NMR Acquisition:
-
A standard single-pulse experiment is typically used.
-
The spectral width should be set to cover the aromatic, P-H, and O-H regions (e.g., 0-15 ppm).
-
A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
¹³C NMR Acquisition:
-
A proton-decoupled experiment is standard to simplify the spectrum.
-
A sufficient relaxation delay is necessary for accurate integration, especially for quaternary carbons.
³¹P NMR Acquisition:
-
Proton-decoupled and proton-coupled spectra can be acquired. The coupled spectrum will show the large one-bond P-H coupling.
-
A common external standard is 85% H₃PO₄.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of the functional groups present in this compound.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
| ~2900-3100 | C-H stretching (aromatic) |
| ~2500-3000 | O-H stretching (acid, broad) |
| ~2300-2400 | P-H stretching |
| ~1600, 1480, 1440 | C=C stretching (aromatic ring) |
| ~1200-1250 | P=O stretching |
| ~900-1000 | P-O-H bending |
Sample Preparation:
-
For solid samples, Attenuated Total Reflectance (ATR) is a convenient method requiring minimal sample preparation.
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean ATR crystal before measuring the sample.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving the aromatic phenyl group.
Table 5: UV-Vis Absorption Data for this compound (in a suitable solvent)
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| ~260-270 | ~200-500 | π → π* (Benzene ring) |
Sample Preparation:
-
Prepare a stock solution of this compound of known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or water).
-
Prepare a series of dilutions from the stock solution to determine the molar absorptivity.
Data Acquisition:
-
Use a quartz cuvette with a defined path length (typically 1 cm).
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the absorbance spectra of the sample solutions.
-
Identify the wavelength of maximum absorbance (λmax).
Chemical Reactivity and Reaction Mechanisms
The electronic properties of this compound dictate its chemical reactivity. Key reactions include its oxidation to phenylphosphonic acid and its thermal decomposition.
Oxidation to Phenylphosphonic Acid
This compound is readily oxidized to phenylphosphonic acid. This transformation is a key step in the synthesis of various organophosphorus compounds.[2][3]
Thermal Decomposition
Upon heating, monosubstituted phosphinic acids can undergo disproportionation. The thermal decomposition of this compound can lead to the formation of phenylphosphine (B1580520) and phenylphosphonic acid.
Computational Workflow for Electronic Properties
Due to the limited availability of experimental data for some electronic properties, computational chemistry serves as an essential tool. The following workflow outlines a typical approach for calculating properties such as HOMO-LUMO energies, ionization potential, and electron affinity using Density Functional Theory (DFT).
This computational approach allows for the prediction of electronic properties that are difficult to measure experimentally, providing valuable insights for understanding the molecule's reactivity and for the rational design of new derivatives with desired electronic characteristics. A notable study utilized the Gauge-Including Projector Augmented Wave (GIPAW) approach to calculate a complete set of NMR parameters for ¹⁷O enriched this compound from first principles, demonstrating the power of computational methods in assigning and interpreting experimental spectra.[4]
Conclusion
This technical guide has provided a detailed overview of the electronic properties of this compound, encompassing its synthesis, spectroscopic characterization, and chemical reactivity. The presented data and experimental protocols offer a valuable resource for researchers, scientists, and drug development professionals working with this important class of organophosphorus compounds. The integration of experimental techniques with computational chemistry is crucial for a comprehensive understanding of the electronic structure and for guiding the future design of novel this compound derivatives with tailored properties for various applications.
References
Methodological & Application
Phenylphosphinic Acid as a Catalyst in the Synthesis of Dihydropyrimidinones
Application Note AP-PPA-001
Introduction
Phenylphosphinic acid has emerged as an effective organocatalyst for various multicomponent reactions, offering a mild and efficient alternative to traditional acid catalysts. This application note details the use of this compound as a catalyst in the three-component synthesis of 6-unsubstituted dihydropyrimidinones. This reaction, a variation of the Biginelli reaction, involves the condensation of an aldehyde, an enaminone, and urea (B33335) or thiourea (B124793). The methodology provides a simple and fast route to a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The reaction proceeds with high to excellent yields under solvent-free conditions, highlighting its efficiency and adherence to the principles of green chemistry.[1]
Key Applications
-
Multicomponent Reactions: this compound is an effective catalyst for one-pot reactions involving three or more components, simplifying synthetic procedures and increasing overall efficiency.[1]
-
Heterocyclic Synthesis: It is particularly useful in the synthesis of nitrogen-containing heterocycles like dihydropyrimidinones.
-
Green Chemistry: The ability to catalyze reactions under solvent-free conditions with high atom economy makes it an environmentally friendly choice.
Quantitative Data Summary
The catalytic efficiency of this compound is demonstrated in the synthesis of a series of 5-benzoyl-4-aryl-7,7-dimethyl-1,2,3,4,7,8-hexahydroquinazolin-2,5(6H)-diones. The reaction of various aromatic aldehydes with 3-amino-5,5-dimethylcyclohex-2-en-1-one and urea in the presence of a catalytic amount of this compound under solvent-free conditions affords the corresponding products in high yields.
| Entry | Aldehyde (Ar) | Product | Yield (%) |
| 1 | C₆H₅ | 4a | 95 |
| 2 | 4-MeC₆H₄ | 4b | 92 |
| 3 | 4-MeOC₆H₄ | 4c | 94 |
| 4 | 4-ClC₆H₄ | 4d | 93 |
| 5 | 3-ClC₆H₄ | 4e | 90 |
| 6 | 2-ClC₆H₄ | 4f | 88 |
| 7 | 4-BrC₆H₄ | 4g | 94 |
| 8 | 3-BrC₆H₄ | 4h | 91 |
| 9 | 4-FC₆H₄ | 4i | 92 |
| 10 | 4-NO₂C₆H₄ | 4j | 85 |
| 11 | 3-NO₂C₆H₄ | 4k | 88 |
| 12 | 2-NO₂C₆H₄ | 4l | 84 |
Experimental Protocols
General Procedure for the this compound-Catalyzed Synthesis of 6-Unsubstituted Dihydropyrimidinones:
Materials:
-
Aldehyde (1 mmol)
-
Enaminone (e.g., 3-amino-5,5-dimethylcyclohex-2-en-1-one) (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
This compound (0.1 mmol, 10 mol%)
-
Ethanol (B145695) (for recrystallization)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Protocol:
-
In a 25 mL round-bottom flask, combine the aldehyde (1 mmol), the enaminone (1 mmol), urea or thiourea (1.5 mmol), and this compound (0.1 mmol).
-
Heat the mixture at 80 °C with stirring under solvent-free conditions.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Wash the solid residue with water.
-
Recrystallize the crude product from ethanol to afford the pure 6-unsubstituted dihydropyrimidinone.
Visualizations
Logical Workflow for this compound-Catalyzed Synthesis
Caption: Experimental workflow for the synthesis of dihydropyrimidinones.
Proposed Catalytic Cycle
References
Phenylphosphinic Acid-Catalyzed Three-Component Condensation Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for three-component condensation reactions catalyzed by phenylphosphinic acid. These reactions are highly efficient methods for the synthesis of biologically relevant heterocyclic compounds, such as 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) via the Biginelli reaction and α-aminophosphonates through the Kabachnik-Fields reaction.
This compound Catalyzed Biginelli Reaction for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones
The Biginelli reaction is a one-pot cyclocondensation reaction involving an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). This compound serves as an effective and mild Brønsted acid catalyst for this transformation, leading to good to excellent yields of the corresponding dihydropyrimidinones.[1] These compounds are of significant interest in medicinal chemistry due to their potential as calcium channel blockers, antihypertensive, and anti-inflammatory agents.
Data Presentation: Synthesis of Dihydropyrimidinone Derivatives
The following table summarizes the results for the this compound-catalyzed Biginelli reaction with various aromatic aldehydes.
| Entry | Aldehyde | Product | Yield (%) | m.p. (°C) |
| 1 | Benzaldehyde | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 90 | 230 |
| 2 | 4-Methylbenzaldehyde | 5-Ethoxycarbonyl-6-methyl-4-(4-methylphenyl)-3,4-dihydropyrimidin-2(1H)-one | 88 | 201 |
| 3 | 4-Nitrobenzaldehyde | 5-Ethoxycarbonyl-6-methyl-4-(4-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 84 | 228 |
| 4 | 4-Chlorobenzaldehyde | 5-Ethoxycarbonyl-6-methyl-4-(4-chlorophenyl)-3,4-dihydropyrimidin-2(1H)-one | 87 | 216 |
Reaction Conditions: Aldehyde (2 mmol), ethyl acetoacetate (B1235776) (2 mmol), urea (2 mmol), and this compound (10 mol%) in refluxing acetonitrile (B52724) for 8 hours.[1]
Experimental Protocol: General Procedure for the Biginelli Reaction
Materials:
-
Aldehyde (e.g., Benzaldehyde, 2 mmol, 0.204 mL)
-
β-keto ester (e.g., Ethyl acetoacetate, 2 mmol, 0.254 mL)
-
Urea or Thiourea (2 mmol, 0.120 g or 0.152 g respectively)
-
This compound (10 mol%, 0.028 g)
-
Acetonitrile (CH3CN)
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
To a round-bottom flask, add the aldehyde (2 mmol), β-keto ester (2 mmol), and urea or thiourea (2 mmol).
-
Add acetonitrile as the solvent.
-
Add a catalytic amount of this compound (10 mol%).
-
The reaction mixture is then refluxed for 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]
-
After completion of the reaction, pour the mixture into ice-cold water and stir for 10-15 minutes.[1]
-
Filter the solid product and wash it with cold water (20 mL) to remove any excess urea.[1]
-
The crude product can be further purified by recrystallization from ethanol.
Logical Workflow for Biginelli Reaction
References
Application Notes and Protocols: Phenylphosphinic Acid Catalysis in the Biginelli Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Biginelli reaction is a cornerstone of multicomponent reactions, enabling the efficient one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs (DHPMs). These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antiviral, antibacterial, and antihypertensive properties. The reaction is typically acid-catalyzed, and a variety of Brønsted and Lewis acids have been employed to promote this transformation. Phenylphosphinic acid, as a readily available and effective Brønsted acid catalyst, offers a valuable tool for the synthesis of DHPMs. This document provides a detailed overview of the mechanism, application, and experimental protocols for the this compound-catalyzed Biginelli reaction.
Mechanism of Catalysis
The role of this compound in the Biginelli reaction is to act as a Brønsted acid catalyst, protonating the aldehyde and activating it towards nucleophilic attack. The generally accepted mechanism for the acid-catalyzed Biginelli reaction proceeds through the formation of an N-acyliminium ion intermediate.
The proposed catalytic cycle for the this compound-catalyzed Biginelli reaction is as follows:
-
Activation of Aldehyde: this compound protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity.
-
N-Acyliminium Ion Formation: Urea (B33335) attacks the protonated aldehyde, and subsequent dehydration, facilitated by the catalyst, leads to the formation of a key N-acyliminium ion intermediate.
-
Nucleophilic Attack: The β-ketoester, in its enol form, acts as a nucleophile and attacks the N-acyliminium ion.
-
Cyclization and Dehydration: Intramolecular cyclization occurs through the attack of the urea nitrogen onto the ketone carbonyl group, followed by dehydration to yield the final 3,4-dihydropyrimidin-2(1H)-one product and regenerate the this compound catalyst.
Caption: Catalytic cycle of this compound in the Biginelli reaction.
Data Presentation
Table 1: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using Phenylphosphonic Acid Catalyst
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 92 |
| 2 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 95 |
| 3 | 4-Methylbenzaldehyde | 5-Ethoxycarbonyl-6-methyl-4-(p-tolyl)-3,4-dihydropyrimidin-2(1H)-one | 90 |
| 4 | 4-Methoxybenzaldehyde | 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 94 |
| 5 | 3-Nitrobenzaldehyde | 5-Ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 88 |
| 6 | 2-Chlorobenzaldehyde | 4-(2-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 85 |
Data is for phenylphosphonic acid and serves as a representative example.
Experimental Protocols
This section provides a detailed methodology for a typical Biginelli reaction catalyzed by this compound.
Materials and Equipment
-
Aldehyde (1.0 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Urea or Thiourea (B124793) (1.5 mmol)
-
This compound (5-10 mol%)
-
Solvent (e.g., ethanol (B145695), acetonitrile, or solvent-free)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) plate
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol)
General Experimental Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea or thiourea (1.5 mmol), and this compound (5-10 mol%).
-
Solvent Addition (if applicable): If the reaction is to be carried out in a solvent, add the appropriate solvent (e.g., 5-10 mL of ethanol or acetonitrile). For solvent-free conditions, proceed to the next step.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to the desired temperature (typically refluxing temperature of the solvent or 80-100 °C for solvent-free conditions) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup: Upon completion of the reaction, cool the mixture to room temperature. If the reaction was performed in a solvent, concentrate the mixture under reduced pressure using a rotary evaporator. For solvent-free reactions, proceed directly to the next step.
-
Isolation of the Product: Add cold water to the reaction residue and stir for 10-15 minutes. The solid product will precipitate out.
-
Purification: Collect the crude product by vacuum filtration and wash it with cold water to remove any unreacted urea and the catalyst. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure 3,4-dihydropyrimidin-2(1H)-one.
Caption: Experimental workflow for the Biginelli reaction.
Conclusion
This compound serves as an efficient and practical Brønsted acid catalyst for the Biginelli reaction, facilitating the synthesis of a wide range of medicinally important 3,4-dihydropyrimidin-2(1H)-ones. The reaction proceeds through a well-established mechanism involving the formation of an N-acyliminium ion intermediate. The operational simplicity, coupled with the ready availability of the catalyst, makes this protocol a valuable addition to the synthetic chemist's toolbox for the construction of these important heterocyclic compounds. Further optimization of reaction conditions, such as catalyst loading and temperature, may lead to improved yields and shorter reaction times for specific substrates.
Phenylphosphinic Acid: Applications and Protocols in Polymer Chemistry and Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylphosphinic acid (PPA), an organophosphorus compound with the formula C₆H₅P(O)(OH)H, and its derivatives are versatile molecules with significant applications in polymer chemistry and material science. Their unique properties, including thermal stability and reactivity, make them valuable as flame retardants, polymer stabilizers, catalysts in polymerization reactions, and as monomers for the synthesis of functional polymers. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in these key areas.
This compound as a Flame Retardant
This compound and its salts are effective halogen-free flame retardants for a variety of polymers, including polyesters (e.g., PET), polyamides, and epoxy resins. They primarily act in the condensed phase by promoting char formation, which insulates the underlying material from heat and prevents the release of flammable volatiles. They can also exhibit a gas-phase flame retardant mechanism by releasing phosphorus-containing radicals that quench the flame.
Quantitative Data on Flame Retardancy
The following table summarizes the flame retardant performance of polymers incorporating this compound derivatives.
| Polymer System | Flame Retardant | Loading (wt%) | LOI (%) | UL-94 Rating | Reference |
| Polyethylene Terephthalate (B1205515) (PET) | This compound-based additive | 5 | 30.2 | V-0 | [1] |
| Polyethylene Terephthalate (PET) | Polyphosphonate (PDBA) | 10 | 28.7 | V-0 | [2] |
| Epoxy Resin | Phenylphosphonate-based monomer (DGEP) | - | - | V-0 | [3] |
| Polycarbonate (PC) | Potassium Diphenylsulfone Sulfonate (KSS) / PVDF / Poly(aminopropyl/phenylsilsesquioxane) (PAPSQ) | 0.1 / 0.3 / 0.3 | 38.8 | V-0 | [4] |
Mechanism of Flame Retardancy
The flame retardant action of this compound in polymers involves both condensed-phase and gas-phase mechanisms.
Caption: Flame retardant mechanism of this compound.
Experimental Protocol: Incorporation of a Phenylphosphonate-based Flame Retardant into an Epoxy Resin
This protocol describes the reactive incorporation of a phenylphosphonate-containing diamine as a curing agent for an epoxy resin.[5]
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
Synthesized phenylphosphonate-containing diamine (curing agent)
-
Acetone (B3395972) (optional, for viscosity reduction)
Procedure:
-
Preheat the DGEBA epoxy resin to 60-80°C to reduce its viscosity for easier mixing.[5]
-
Calculate the stoichiometric amount of the phenylphosphonate-containing diamine curing agent required based on the epoxy equivalent weight of the resin.
-
Slowly add the calculated amount of the diamine curing agent to the preheated epoxy resin with constant stirring.[5]
-
Mix the components thoroughly until a homogeneous mixture is obtained. If the viscosity is still too high, a small amount of acetone can be added.[5]
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.[5]
-
Pour the degassed mixture into a preheated mold.
-
Cure the resin in an oven following a specific curing schedule (e.g., 120°C for 2 hours followed by 150°C for 4 hours). The exact schedule will depend on the specific epoxy and curing agent system.[5]
-
After curing, allow the polymer to cool down slowly to room temperature to minimize internal stresses.[5]
This compound as a Polymer Stabilizer
This compound and its salts can act as thermal stabilizers for polymers like polyvinyl chloride (PVC). They function by scavenging acidic degradation byproducts, such as HCl in the case of PVC, and by reacting with unstable sites in the polymer chain, thereby preventing further degradation.
Quantitative Data on Thermal Stability of PVC
The following table illustrates the effect of a this compound-based stabilizer on the thermal stability of PVC.
| Stabilizer System | Static Thermal Stability at 180°C (minutes) | Reference |
| Unstabilized PVC | < 10 | [6] |
| PVC with this compound-based stabilizer | > 60 | [7] |
Experimental Workflow for Evaluating PVC Thermal Stability
Caption: Workflow for evaluating PVC thermal stability.
This compound as a Catalyst in Polymerization
This compound and its derivatives can act as effective catalysts in polymerization reactions, particularly in the synthesis of polyesters and polyamides. Its acidic nature allows it to activate monomers and facilitate esterification or amidation reactions.
Experimental Protocol: Synthesis of Polyester (B1180765) using a this compound-based Catalyst
This protocol outlines the synthesis of polytrimethylene terephthalate (PTT) using a titanium/phenylphosphinic acid catalyst system.[8]
Materials:
-
1,3-Propanediol (Trimethylene glycol)
-
Terephthalic acid
-
Titanium tetrabutoxide
-
This compound
Procedure:
Catalyst Preparation:
-
Prepare a solution of this compound in trimethylene glycol by heating at 120°C for 10 minutes.[8]
-
Add titanium tetrabutoxide dropwise to the solution while stirring at 120°C for 60 minutes to form a white slurry of the titanium-phenylphosphinic acid catalyst.[8]
Polymerization:
-
In a polymerization flask, combine terephthalic acid and trimethylene glycol.
-
Add the prepared catalyst slurry to the monomer mixture.
-
Heat the reaction mixture to 250°C under ambient pressure for 30 minutes.
-
Gradually reduce the pressure to 4.0 kPa over 15 minutes while maintaining the temperature at 250°C.
-
Continue the reaction at 250°C for another 110 minutes, gradually reducing the pressure to approximately 50 Pa with continuous stirring to complete the polycondensation.[8]
-
The resulting polytrimethylene terephthalate can be extruded and pelletized.
This compound as a Monomer and in Material Synthesis
This compound can be used as a monomer or a precursor to synthesize functional polymers, such as ion-exchange resins and biocompatible materials.
Synthesis of this compound-based Resins
This compound functionalities can be introduced onto a polymer backbone, such as polystyrene, through a Friedel-Crafts reaction followed by further modification to create ion-exchange resins.[5] These resins are effective in selectively binding and removing metal ions from aqueous solutions.
Applications in Drug Development and Biomedical Materials
The phosphinic acid moiety is of interest to drug development professionals due to its ability to mimic the transition state of enzymatic reactions, making it a valuable pharmacophore in the design of enzyme inhibitors.[9] Furthermore, polymers containing phosphinic acid or its derivatives can exhibit enhanced biocompatibility and are being explored for applications in drug delivery and tissue engineering.[5][10]
Caption: Role of this compound in drug development.
Experimental Protocol: Synthesis of a Functionalized this compound Resin
This protocol describes the synthesis of a multidentate ligand resin from a this compound polymer matrix via a Michael reaction.[5]
Materials:
-
Polystyrene-supported this compound resin
-
Electrophile (e.g., ethyl bromopyruvate)
-
Base (e.g., sodium ethoxide)
-
Anhydrous solvent (e.g., ethanol)
Procedure:
-
Swell the polystyrene-supported this compound resin in the anhydrous solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere.
-
Add the base to the slurry to deprotonate the phosphinic acid groups, forming the corresponding phosphinate salt.
-
Slowly add the electrophile (e.g., ethyl bromopyruvate) to the reaction mixture.
-
Stir the reaction at a specified temperature (e.g., room temperature or slightly elevated) for several hours to allow the Michael addition to proceed.
-
After the reaction is complete, filter the resin and wash it sequentially with the solvent, water, and then again with the solvent to remove unreacted reagents and byproducts.
-
Dry the functionalized resin under vacuum. The resulting resin will have multidentate ligands capable of chelating metal ions.[5]
Conclusion
This compound and its derivatives are highly versatile compounds in polymer chemistry and material science. Their utility as flame retardants, stabilizers, catalysts, and monomers enables the development of advanced materials with tailored properties for a wide range of applications, from enhancing the safety of everyday plastics to the synthesis of sophisticated materials for biomedical applications. The protocols and data presented herein provide a foundation for researchers and professionals to explore and innovate with these valuable organophosphorus compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. A High-Phosphorus-Content Polyphosphonate with Combined Phosphorus Structures for Flame Retardant PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US6593447B1 - Catalyst for polyester production and process for producing polyester with the same - Google Patents [patents.google.com]
- 9. Phosphinic acids: current status and potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Controlled biointerfaces with biomimetic phosphorus-containing polymers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Utility of Phenylphosphinic Acid Functionalized Resins
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and utilization of functionalized resins based on phenylphosphinic acid. These resins show significant potential in various applications, including selective metal ion extraction and catalysis, which are pertinent to both research and pharmaceutical development.
Introduction
Functionalized polymers are indispensable tools in modern chemistry, offering advantages in separation, catalysis, and solid-phase synthesis. This compound-functionalized resins, in particular, are a class of materials with high potential due to the unique properties of the phosphinic acid group. This moiety can act as an effective ligand for a variety of metal ions and can also participate in chemical transformations. This document outlines the synthesis of these specialized resins and explores their current and potential applications, with a focus on areas relevant to drug discovery and development. While direct applications in pharmaceutical synthesis are still an emerging area, the established use of other functionalized resins in catalysis and purification suggests a promising future for their phosphinic acid counterparts.[1][2]
Synthesis of Functionalized Resins
The functionalization of a pre-existing polymer support is a common and versatile method for preparing these specialized resins. A prevalent strategy involves the use of a Michael addition reaction to introduce additional functional groups to a base this compound resin.[3]
Synthesis of the Base this compound Resin
The foundational resin can be prepared by the functionalization of a cross-linked polystyrene matrix. This typically involves a Friedel-Crafts reaction to introduce the phosphinic acid group onto the aromatic rings of the polystyrene backbone.[4]
Functionalization via Michael Addition
Further functionalization of the base resin can be achieved through a Michael addition reaction. This allows for the introduction of a variety of functional groups that can modulate the resin's properties, such as its selectivity for different metal ions. A general protocol for this functionalization is provided below.[3][5][6]
Experimental Protocol: Functionalization of this compound Resin via Michael Addition
Materials:
-
This compound resin (cross-linked with divinylbenzene)
-
Selected electrophile (e.g., ethyl acrylate, acrylonitrile, ethyl bromoacetate)
-
Appropriate solvent (e.g., toluene, dioxane)
-
Base (e.g., sodium hydride, potassium tert-butoxide)
-
Methanol (for quenching)
-
Hydrochloric acid (for workup)
-
Distilled water
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for filtration and washing
Procedure:
-
Resin Swelling: In a round-bottom flask, suspend the this compound resin in a suitable solvent (e.g., toluene) and allow it to swell for at least one hour with gentle stirring.
-
Deprotonation: Carefully add the base (e.g., sodium hydride) to the swollen resin suspension under an inert atmosphere (e.g., nitrogen or argon). The amount of base should be in slight excess relative to the phosphinic acid groups on the resin.
-
Reaction Mixture: Heat the mixture to a temperature appropriate for the specific electrophile and base being used (typically between 60-100 °C) and stir for several hours to ensure complete deprotonation.
-
Addition of Electrophile: Slowly add the chosen electrophile to the reaction mixture. The reaction is then stirred at the elevated temperature for a period ranging from a few hours to overnight, depending on the reactivity of the electrophile.
-
Quenching and Workup: After the reaction is complete, cool the mixture to room temperature and cautiously quench any remaining base by the slow addition of methanol.
-
Acidification: Acidify the mixture with dilute hydrochloric acid to protonate the newly formed functional groups.
-
Washing and Drying: Filter the functionalized resin and wash it sequentially with distilled water, methanol, and finally a low-boiling point organic solvent like diethyl ether.
-
Drying: Dry the resin in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Diagram of the Synthesis Workflow:
Caption: Workflow for the functionalization of this compound resin.
Applications in Metal Ion Separation
A primary application of this compound functionalized resins is in the separation and extraction of metal ions from aqueous solutions.[3] The phosphinic acid group, and any additional functionalities, can coordinate with metal ions, allowing for their selective removal.
Ion Exchange Properties
Resins functionalized with additional carboxylic acid or nitrile groups have been investigated for their ion-exchange capabilities with various divalent and trivalent metal ions.[3] The efficiency of metal uptake is often pH-dependent, with ion exchange being the predominant mechanism at higher pH values.[3]
Quantitative Data on Synthesis and Metal Uptake
The following table summarizes the yield of functionalized resins prepared via Michael addition and their capacity for copper (II) ion uptake.
| Electrophile Used for Functionalization | Yield (%)[3] | Cu(II) Uptake (mmol/g)[3] |
| Methyl chloroformate | 85 | 1.25 |
| Ethyl bromoacetate | 97 | 1.30 |
| Ethyl 2-bromopropionate | 92 | 1.35 |
| Ethyl acrylate | 75 | 1.10 |
| Ethyl methacrylate | 60 | 1.05 |
| Acrylonitrile | 88 | 0.95 |
| Methacrylonitrile | 65 | 0.90 |
Experimental Protocol: Evaluation of Metal Ion Uptake
Materials:
-
Functionalized resin
-
Standard solutions of the metal salt of interest (e.g., CuSO₄, NiCl₂, etc.)
-
Buffer solutions to control pH
-
Shaker or orbital mixer
-
Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for metal ion concentration analysis
Procedure:
-
Resin Preparation: Accurately weigh a specific amount of dry functionalized resin (e.g., 100 mg) and place it into a series of flasks.
-
pH Adjustment: Add a known volume of a buffer solution of a specific pH to each flask.
-
Metal Ion Addition: Add a known volume and concentration of the metal ion solution to each flask.
-
Equilibration: Place the flasks on a shaker and agitate for a predetermined amount of time (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, filter the resin from the solution.
-
Analysis: Determine the concentration of the metal ion remaining in the filtrate using a suitable analytical technique (AAS or ICP-MS).
-
Calculation of Uptake: Calculate the amount of metal ion adsorbed by the resin by subtracting the final concentration from the initial concentration.
Diagram of the Metal Ion Uptake Evaluation Workflow:
Caption: Workflow for evaluating the metal ion uptake of functionalized resins.
Potential Applications in Drug Development
While the direct application of this compound functionalized resins in drug synthesis is a developing area, the broader class of functionalized resins is widely used in pharmaceutical research and manufacturing.[1][7] The unique properties of phosphinic acid resins suggest their potential utility in several key areas.
Catalysis in Organic Synthesis
Ion exchange resins are frequently used as catalysts in organic reactions such as esterification, alkylation, and condensation.[1][2][8] The acidic nature of the this compound moiety could be harnessed to catalyze acid-catalyzed reactions, offering the advantage of easy separation and reusability of the catalyst. This is particularly relevant in the synthesis of active pharmaceutical ingredients (APIs), where minimizing contamination of the final product with the catalyst is crucial.[1]
Solid-Phase Organic Synthesis (SPOS)
Functionalized resins are the cornerstone of solid-phase organic synthesis, a technology that has revolutionized the construction of compound libraries for drug discovery.[9] this compound resins could serve as a solid support for the synthesis of molecules where the phosphinic acid group acts as an anchor. The synthesized molecules can then be cleaved from the resin in the final step, simplifying purification.
Purification of APIs and Intermediates
The ability of these resins to selectively bind metal ions can be exploited for the purification of APIs and their intermediates. Heavy metal contamination from catalysts used in preceding synthetic steps is a significant concern in pharmaceutical manufacturing. This compound resins could be employed as scavengers to remove trace metal impurities, ensuring the purity and safety of the final drug product.[7]
Diagram of Potential Drug Development Applications:
Caption: Potential roles of this compound resins in drug development.
Conclusion
This compound functionalized resins are versatile materials with established applications in metal ion separation and significant potential in the realm of drug development. The synthetic protocols provided herein offer a basis for the preparation of these resins with tailored functionalities. Further research into their catalytic activity and utility as solid-phase supports is warranted and could lead to their adoption as valuable tools for the pharmaceutical industry.
References
- 1. Catalyst Resin: Applications in Industrial Processes - Ion Exchange [ionexchangeglobal.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unprecedented Convergent Synthesis of Sugar-Functionalization of Phosphinic Acids under Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Base Resins for Solid Phase Organic Synthesis - CD Bioparticles [cd-bioparticles.com]
Phenylphosphinic Acid in Polymerization Reactions: Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Phenylphosphinic acid (PPA), a versatile organophosphorus compound, serves as a valuable monomer and modifying agent in a variety of polymerization reactions. Its incorporation into polymer chains imparts unique properties, most notably enhanced flame retardancy, improved thermal stability, and increased adhesion. These characteristics make PPA-derived polymers highly desirable for a range of applications, from advanced materials in the electronics and automotive industries to specialized biomedical applications. This document provides detailed application notes and experimental protocols for the use of this compound as a monomer, targeting researchers, scientists, and drug development professionals.
Applications in Polymer Chemistry
The primary applications of this compound in polymerization stem from the introduction of phosphorus atoms into the polymer backbone or as pendant groups. These applications are broadly categorized into flame retardancy and specialty polymers for biomedical and industrial uses.
Flame Retardant Polymers
This compound and its derivatives are highly effective halogen-free flame retardants.[1] Their mechanism of action involves both condensed-phase and gas-phase activity during combustion. In the solid phase, they promote the formation of a stable char layer that insulates the underlying material from heat and oxygen.[1][2] In the gas phase, phosphorus-containing radicals are released, which quench flammable radicals in the flame, thereby inhibiting the combustion process.[1]
There are two main approaches to imparting flame retardancy using this compound derivatives:
-
Additive Approach: this compound-based polymers, such as polyphosphonates, are synthesized separately and then blended with commercial polymers.[1]
-
Reactive Approach: this compound or its derivatives are chemically incorporated into the polymer backbone or network.[1]
Specialty Polymers
Beyond flame retardancy, polymers containing this compound moieties exhibit a range of other useful properties:
-
Adhesion Promotion: The phosphinic acid groups can improve the adhesion of polymers to metal surfaces.
-
Corrosion Inhibition: These polymers can form protective films on metal surfaces, preventing corrosion.
-
Ion-Exchange Resins: The acidic nature of the phosphinic acid group makes these polymers suitable for use as ion-exchange resins for the separation of metal ions.[3]
-
Biomedical Applications: Phosphorus-containing polymers are being explored for their potential in drug delivery and tissue engineering due to their biocompatibility and unique chemical properties.[4][5]
Polymerization Reactions Involving this compound
This compound can be incorporated into polymers through several polymerization techniques. While direct polymerization of the acid can be challenging, it is often converted to more reactive derivatives or used in specific polymerization reactions.
Polycondensation
Polycondensation is a common method for synthesizing polyesters and polyamides. While direct polycondensation with this compound can be difficult, its derivatives, such as phenylphosphonic dichloride, are readily used. This method involves the reaction of a phosphorus-containing monomer with a comonomer, typically a diol or a diamine, to form a polymer with the release of a small molecule like water or HCl.
Caption: General workflow for polycondensation to synthesize phosphorus-containing polymers.
Radical Polymerization
This compound and its derivatives can also be used in radical polymerization. For instance, they can act as chain transfer agents in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allowing for the synthesis of polymers with controlled molecular weights and narrow distributions.[1]
Caption: Logical diagram showing the role of PPA derivatives in achieving controlled polymerization via RAFT.
Experimental Protocols
Synthesis of a Polyphosphonate via Interfacial Polycondensation
This protocol describes the synthesis of a polyphosphonate from phenylphosphonic dichloride and bisphenol A, which can be used as a flame-retardant additive.[1]
Materials:
-
Phenylphosphonic dichloride (PPD)
-
Bisphenol A (BPA)
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Phase transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Deionized water
-
Acetone
Procedure:
-
Prepare an aqueous solution of sodium hydroxide.
-
Dissolve Bisphenol A and the phase transfer catalyst in dichloromethane in a separate flask.
-
Add the aqueous sodium hydroxide solution to the organic solution of Bisphenol A with vigorous stirring to form an emulsion.
-
Slowly add phenylphosphonic dichloride to the stirred emulsion.
-
Continue the reaction at room temperature for 2-4 hours.
-
Separate the organic layer and wash it with deionized water to remove unreacted reagents and salts.
-
Precipitate the polyphosphonate by adding the organic solution to a non-solvent like acetone.
-
Filter the precipitate and dry it in a vacuum oven at 80-100°C for 24 hours.[1]
Preparation of a Flame-Retardant Epoxy Resin (Reactive Approach)
This protocol details the incorporation of a synthesized phenylphosphonate-containing diamine as a curing agent for an epoxy resin.[1]
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
Synthesized phenylphosphonate-containing diamine (curing agent)
-
Solvent (e.g., acetone, optional for viscosity reduction)
Procedure:
-
Preheat the epoxy resin to a temperature that allows for easy mixing (e.g., 60-80°C).
-
Add the stoichiometric amount of the phenylphosphonate-containing diamine curing agent to the preheated epoxy resin.
-
Mix the components thoroughly until a homogeneous mixture is obtained. If using a solvent, add it at this stage to reduce viscosity.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Pour the mixture into a preheated mold.
-
Cure the resin in an oven following a specific curing schedule (e.g., 120°C for 2 hours followed by 150°C for 4 hours). The curing schedule will depend on the specific epoxy and curing agent system.
-
Allow the cured polymer to cool down slowly to room temperature to avoid internal stresses.[1]
Data Presentation
The performance of flame-retardant polymers is typically evaluated using several standard tests. The following tables summarize representative quantitative data for epoxy resins incorporating phenylphosphonate-based flame retardants.
Table 1: Flammability Data of Epoxy Resins with Phenylphosphonate-Based Flame Retardants [2]
| Polymer System | Phosphorus Content (%) | LOI (%) | UL-94 Rating |
| Pure Epoxy | 0 | 22.0 | - |
| Epoxy/MPhP (10 wt%) | 1.3 | 24.5 | V-1 |
| Epoxy/MPhP (20 wt%) | 2.6 | 26.5 | V-0 |
LOI: Limiting Oxygen Index; MPhP: Melamine (B1676169) Phenylphosphate
Table 2: Cone Calorimetry Data of Epoxy Resins with Phenylphosphonate-Based Flame Retardants [2]
| Polymer System | pHRR (kW/m²) | THR (MJ/m²) | TSR (m²/m²) |
| Pure Epoxy | 1234 | 110 | 1850 |
| Epoxy/MPhP (20 wt%) | 605 | 73 | 1400 |
pHRR: Peak Heat Release Rate; THR: Total Heat Release; TSR: Total Smoke Release
Table 3: Thermal Stability Data of Epoxy Resins with Phenylphosphonate-Based Flame Retardants
| Polymer System | T5% (°C) | Tmax (°C) | Char Yield at 700°C (%) |
| Pure Epoxy | 350 | 380 | 15 |
| Epoxy/MPhP (20 wt%) | 330 | 370 | 25 |
T5%: Temperature at 5% weight loss; Tmax: Temperature of maximum decomposition rate
Applications in Drug Development
While the primary application of this compound-based polymers is in materials science, the unique properties of phosphorus-containing polymers are attracting interest in the biomedical field, including for drug delivery.[4][5] The phosphorus-containing groups can be functionalized to attach drug molecules, and the polymer backbone can be designed to be biodegradable for controlled release.
Potential Advantages in Drug Delivery
-
Biocompatibility: Many organophosphorus polymers have shown good biocompatibility.[5][6]
-
Controlled Release: The degradation rate of the polymer backbone can be tuned to control the release of the conjugated or encapsulated drug.[7]
-
Targeted Delivery: The polymer can be functionalized with targeting ligands to direct the drug to specific cells or tissues.
Experimental Workflow for Developing a PPA-Based Drug Delivery System
Caption: A generalized workflow for the development and evaluation of a this compound-based drug delivery system.
This compound is a versatile monomer that offers a straightforward route to high-performance polymers with desirable properties such as flame retardancy and thermal stability. The protocols and data presented here provide a foundation for researchers and scientists to explore the synthesis and application of these materials. Furthermore, the emerging potential of phosphorus-containing polymers in the biomedical field opens up new avenues for drug development professionals to design novel and effective drug delivery systems. Further research into the direct polymerization of this compound and the exploration of its derivatives for a wider range of applications is warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. Facile synthesis of a flame retardant melamine phenylphosphate and its epoxy resin composites with simultaneously improved flame retardancy, smoke sup ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08696F [pubs.rsc.org]
- 3. Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes | MDPI [mdpi.com]
- 4. Polyphosphates and other phosphorus-containing polymers for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Main-Chain Phosphorus-Containing Polymers for Therapeutic Applications | MDPI [mdpi.com]
- 6. Biocompatibility of fluorinated poly(organophosphazene) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic Synthesis of Biobased Polyesters and Polyamides [mdpi.com]
Application Notes and Protocols: Phenylphosphinic Acid in Flame Retardant Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylphosphinic acid (PPA) and its derivatives are a class of highly effective halogen-free flame retardants utilized in a variety of polymeric materials, including epoxy resins, polyesters, and textiles.[1][2] Their flame retardant properties are primarily achieved through a combination of condensed-phase and gas-phase mechanisms.[1] In the condensed phase, they facilitate the formation of a stable char layer upon heating, which acts as a physical barrier to insulate the underlying polymer from heat and oxygen.[1][2] In the gas phase, phosphorus-containing radicals are released, which quench flammable radicals (H•, OH•) in the flame, thereby inhibiting the combustion process.[1] This document provides detailed application notes and experimental protocols for the use of this compound-based compounds in flame retardant materials.
Mechanism of Action
The flame retardant action of this compound derivatives involves two primary pathways that work synergistically to suppress combustion.
Condensed-Phase Mechanism
Upon thermal degradation, organophosphorus compounds like those derived from this compound generate phosphoric acid substances. These substances promote the dehydration and carbonization of the polymer matrix, leading to the formation of a protective char layer.[3][4] This char layer insulates the underlying material from heat and oxygen, slowing down further pyrolysis and the release of flammable volatiles.[1][3]
Gas-Phase Mechanism
Simultaneously, volatile phosphorus-containing species (e.g., PO•) are released into the gas phase.[3][4] These radicals interfere with the chain reactions of combustion by scavenging highly reactive H• and OH• radicals, which are essential for flame propagation.[1][3] This "flame poisoning" effect reduces the flammability of the gaseous mixture.
Caption: Mechanism of this compound Flame Retardants.
Experimental Protocols
Synthesis of this compound-Based Flame Retardants
There are two primary approaches for incorporating this compound derivatives into polymers: the additive approach and the reactive approach.[1]
1. Additive Approach: Synthesis of a Polyphosphonate
This method involves synthesizing a polyphosphonate which is then blended with the desired polymer.[1]
Materials:
-
Phenylphosphonic dichloride (PPD)
-
Bisphenol A (BPA)
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Phase transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Deionized water
-
Acetone
Procedure:
-
Prepare an aqueous solution of sodium hydroxide.
-
In a separate flask, dissolve Bisphenol A and the phase transfer catalyst in dichloromethane.
-
With vigorous stirring, add the aqueous sodium hydroxide solution to the organic solution of Bisphenol A to form an emulsion.
-
Slowly add phenylphosphonic dichloride to the stirred emulsion.
-
Continue the reaction at room temperature for 2-4 hours.
-
Separate the organic layer and wash it with deionized water to remove unreacted reagents and salts.
-
Precipitate the polyphosphonate by adding the organic solution to a non-solvent like acetone.
-
Filter the precipitate and dry it in a vacuum oven at 80-100°C for 24 hours.[1]
2. Reactive Approach: Incorporation into an Epoxy Resin
In this approach, a phosphorus-containing compound is chemically reacted with the epoxy resin or its curing agent.[1]
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
Synthesized phenylphosphonate-containing diamine (curing agent)
-
Solvent (e.g., acetone, optional for viscosity reduction)
Procedure:
-
Preheat the epoxy resin to a temperature that allows for easy mixing (e.g., 60-80°C).
-
Add the stoichiometric amount of the phenylphosphonate-containing diamine curing agent to the preheated epoxy resin.
-
Mix the components thoroughly until a homogeneous mixture is obtained. If using a solvent, add it at this stage to reduce viscosity.
-
Pour the mixture into a preheated mold and cure according to the manufacturer's instructions for the epoxy resin system.
-
Post-cure the samples at an elevated temperature to ensure complete cross-linking.[1]
Caption: Synthesis approaches for PPA-based flame retardants.
Evaluation of Flame Retardant Performance
The performance of materials containing this compound-based flame retardants is assessed using several standard tests.
1. Limiting Oxygen Index (LOI)
The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture required to sustain combustion of a vertically oriented specimen.[1] A higher LOI value indicates better flame retardancy. The test is conducted according to ASTM D2863 or ISO 4589-2.[1]
2. UL-94 Vertical Burn Test
This test classifies the flammability of plastic materials. A flame is applied to a vertical specimen for a set time, and the after-flame time, after-glow time, and dripping behavior are observed.[5] Ratings of V-0, V-1, or V-2 are assigned, with V-0 being the highest rating (no flaming drips, short after-flame time).[5][6]
3. Cone Calorimetry
The cone calorimeter measures the heat release rate (HRR) and other combustion parameters of a material under a constant heat flux.[1] Key parameters include the peak heat release rate (pHRR) and total heat release (THR).[1] Lower pHRR and THR values indicate a reduced fire hazard.[1]
4. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[1] It provides information on the thermal stability of the polymer and the amount of char residue formed at high temperatures.[1] A higher char yield is generally associated with better condensed-phase flame retardancy.[1]
Caption: Workflow for evaluating flame retardant performance.
Quantitative Data
The following tables summarize the performance of various polymer systems incorporating this compound derivatives as flame retardants.
Table 1: Flammability Data of Epoxy Resins with Phenylphosphonate-Based Flame Retardants
| Polymer System | Flame Retardant (wt%) | LOI (%) | UL-94 Rating | Reference |
| Neat Epoxy | 0 | 22.0 | - | [1] |
| Epoxy | PDPA (4%) | 28.5 | V-0 | [1] |
| Epoxy + 2 wt% MZP-GO | - | 29.7 | V-0 | [6] |
PDPA: Phenylphosphonate-containing diamine; MZP-GO: this compound/zinc hydroxystannate nanoparticle-decorated graphene oxide
Table 2: Cone Calorimetry Data for Epoxy Resins
| Polymer System | pHRR (kW/m²) | THR (MJ/m²) | Reference |
| Neat Epoxy | 1250 | 110 | [1] |
| Epoxy + PDPA (4%) | 650 | 85 | [1] |
| Epoxy + 2 wt% MZP-GO | 463.75 | 51.97 | [6] |
Calculated from percentage reduction reported in the source.
Table 3: Thermal Stability Data from TGA
| Polymer System | Td5% (°C) | Char Yield at 700°C (%) | Reference |
| Neat Epoxy | 350 | 15 | [1] |
| Epoxy + PDPA (4%) | 330 | 25 | [1] |
Applications
This compound-based flame retardants are utilized in a variety of applications where fire safety is critical.
-
Electronics: In consumer electronics, these flame retardants are incorporated into polymers and resins used for casings, connectors, and circuit boards to meet stringent safety regulations.[7]
-
Construction: They are used in building materials to enhance their fire resistance.
-
Textiles: this compound, in combination with amino silanes, has been used to create flame-retardant coatings for textiles like cotton and polyester (B1180765) blends using a sol-gel approach.[8]
-
Epoxy Resins: As demonstrated in the data above, they are highly effective in improving the flame retardancy of epoxy resins used in composites and coatings.[1][6]
Conclusion
This compound and its derivatives offer an effective, halogen-free solution for imparting flame retardancy to a wide range of polymeric materials. Their dual-mode action in both the condensed and gas phases provides robust fire protection. The experimental protocols and performance data presented in these application notes provide a comprehensive guide for researchers and scientists working on the development of advanced flame retardant materials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 4. The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iewc.com [iewc.com]
- 6. Using this compound/zinc hydroxystannate nanoparticle-decorated graphene to enhance the flame retardancy and smoke suppressive performance of epoxy resin - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Design of Enzyme Inhibitors Using Phenylphosphinic Acid Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylphosphinic acid and its derivatives have emerged as a versatile scaffold in the design of potent enzyme inhibitors. Their tetrahedral geometry allows them to act as transition-state analogues, mimicking the high-energy intermediate of substrate hydrolysis by various enzymes, particularly proteases. This structural mimicry, coupled with the stability of the phosphinic acid moiety, makes these compounds attractive candidates for therapeutic development. This document provides detailed application notes and experimental protocols for researchers engaged in the design and evaluation of enzyme inhibitors based on the this compound scaffold.
Mechanism of Action: Transition-State Analogue Inhibition
This compound-based inhibitors primarily function as transition-state analogues. The phosphorus atom in the phosphinic acid group is tetrahedral, closely resembling the geometry of the tetrahedral intermediate formed during the hydrolysis of a peptide bond by a protease. This allows the inhibitor to bind tightly to the enzyme's active site, often with much higher affinity than the natural substrate.
For metalloproteases, the phosphinic acid moiety can also act as a chelating group for the active site metal ion (typically zinc), further enhancing the binding affinity and inhibitory potency.[1]
Target Enzymes and Therapeutic Areas
This compound scaffolds have been successfully employed to design inhibitors for a range of enzymes implicated in various diseases:
-
Matrix Metalloproteinases (MMPs): Involved in cancer progression, metastasis, and inflammation.[2]
-
Angiotensin-Converting Enzyme (ACE): A key regulator of blood pressure, making it a target for cardiovascular diseases.[3]
-
Serine Proteases: Including HIV-1 protease (viral replication), trypsin, chymotrypsin (B1334515), and elastase (inflammation and other pathologies).[4][5][6]
Quantitative Data on this compound-Based Inhibitors
The inhibitory potency of compounds derived from the this compound scaffold is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following tables summarize the reported activities of various this compound derivatives against different enzyme targets.
| Inhibitor Structure/Name | Target Enzyme | IC50 | Ki | Reference |
| Phosphinic Pseudopeptide 1 | MMP-1 | 21 µM | - | [7] |
| Phosphinic Pseudopeptide 2 | MMP-8 | 23 µM | - | [7] |
| Phosphinic Pseudopeptide 3 | MMP-9 | 23 µM | - | [7] |
| Phosphinic Pseudopeptide 4 | MMP-12 | 24 µM | - | [7] |
| Phosphinic Pseudopeptide 5 | MMP-13 | 35 µM | - | [7] |
| Compound with (4-acetamidophenyl)sulfonyl group | Human Leukocyte Elastase | - | 0.7 nM | [8] |
| Pyridopyrimidine TFMKs with 6-phenyl substituent | Elastase | - | ≤ 10 nM | [5] |
| Inhibitor Structure/Name | Target Enzyme | IC50 | Ki | Reference |
| RXP 407 | ACE (N-domain) | - | 12 nM | [9] |
| Fosinoprilat (active metabolite of Fosinopril) | ACE | - | Varies with substrate | [3] |
| Phosphinic tripeptide with pseudoproline at Xaa | ACE2 | - | 0.4 nM | [10] |
| Inhibitor Structure/Name | Target Enzyme | IC50 | Ki | Reference |
| Levorotatory 4-Cl-phenacyl methylphosphonate | Trypsin | - | - | [6] |
| Levorotatory 4-Cl-phenacyl methylphosphonate | α-Chymotrypsin | - | - | [6] |
| Kempopeptin C | Trypsin | 0.19 µM | - | [11] |
| Kempopeptin C | Plasmin | 0.36 µM | - | [11] |
| Kempopeptin C | Matriptase | 0.28 µM | - | [11] |
| Cbz-Met-O-Met-ValP(OC6H4-p-Cl)2 | Human Neutrophil Elastase | - | 40,105 M-1s-1 (k_inact/K_I) | [10] |
Experimental Protocols
Synthesis of this compound-Based Peptide Mimics
A common approach to synthesize peptide mimics containing the this compound scaffold is through the formation of phosphinic pseudopeptides. This often involves a multi-step synthesis where key building blocks are prepared and then coupled.[12][13]
General Protocol for Tandem Esterification and P-Michael Addition:
This method allows for the preparation of phosphinic dipeptides that can serve as building blocks for more complex inhibitors.
Materials:
-
α-aminophosphinic acid derivative
-
Acrylic acid derivative
-
Hexamethyldisilazane (HMDS)
-
Argon atmosphere
Procedure:
-
To a round-bottomed flask, add the α-aminophosphinic acid (1.0 equivalent) and the acrylic acid (1.2 equivalents).
-
Slowly add HMDS (6.0 equivalents) to the mixture under an argon atmosphere.
-
Securely close the flask with a septum and purge thoroughly with argon.
-
Slowly heat the mixture to 100°C. Ammonia gas will be released, which should be vented periodically while maintaining a positive argon pressure.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and proceed with aqueous workup and purification, often involving crystallization to isolate the desired diastereomer.[9]
Enzyme Inhibition Assays
1. Matrix Metalloproteinase (MMP) Inhibition Assay (Fluorogenic Substrate-Based)
This assay is used to determine the IC50 value of a test compound against a specific MMP.
Materials:
-
Activated recombinant human MMP (e.g., MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test compound dissolved in DMSO
-
Known broad-spectrum MMP inhibitor (e.g., GM6001) as a positive control
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In the 96-well plate, add 50 µL of Assay Buffer to the blank wells, 50 µL of the test compound dilutions to the sample wells, and 50 µL of the positive control to the respective wells.
-
Add 25 µL of the diluted activated MMP enzyme solution to all wells except the blank wells. Add 25 µL of Assay Buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to all wells.
-
Immediately measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm for the example substrate).
-
Calculate the initial reaction velocities (V) from the linear portion of the fluorescence versus time plots.
-
Determine the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
2. Angiotensin-Converting Enzyme (ACE) Inhibition Assay (FRET-Based)
This protocol describes a method to determine the IC50 of an inhibitor on ACE activity using a Fluorescence Resonance Energy Transfer (FRET) substrate.
Materials:
-
Recombinant human ACE
-
FRET substrate for ACE (e.g., Abz-Gly-Phe(NO2)-Pro-OH)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl2)
-
Test compound dissolved in DMSO
-
Known ACE inhibitor (e.g., Captopril) as a positive control
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
To the wells of the microplate, add 40 µL of the test compound dilutions or positive control. For control wells (no inhibitor), add 40 µL of Assay Buffer.
-
Add 20 µL of the diluted ACE solution to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 40 µL of the FRET substrate solution to all wells.
-
Monitor the increase in fluorescence intensity kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/420 nm).
-
Calculate the initial reaction rates and determine the IC50 value as described for the MMP inhibition assay.
3. Serine Protease Inhibition Assay (FRET-Based)
This general protocol can be adapted for various serine proteases like trypsin, chymotrypsin, or elastase by using a specific FRET substrate for the enzyme of interest.
Materials:
-
Target serine protease (e.g., human neutrophil elastase)
-
Specific FRET peptide substrate for the protease
-
Assay Buffer (optimized for the specific protease)
-
Test compound dissolved in DMSO
-
Known inhibitor for the target protease as a positive control
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Follow the general procedure outlined for the ACE inhibition assay, substituting the specific serine protease, its corresponding FRET substrate, and optimized assay buffer.
-
The excitation and emission wavelengths will depend on the fluorophore and quencher pair used in the FRET substrate.
-
Calculate the initial reaction rates and determine the IC50 or Ki values for the test compounds.
Visualizations: Signaling Pathways and Workflows
Signaling Pathway: Role of MMPs in Cancer Progression
Matrix Metalloproteinases (MMPs) play a crucial role in the degradation of the extracellular matrix (ECM), a key process in cancer cell invasion and metastasis. They are also involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Compounds that inhibit chymotrypsin and cell replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonpeptidic inhibitors of human neutrophil elastase. 7. Design, synthesis, and in vitro activity of a series of pyridopyrimidine trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective and reversible inhibition of trypsin and alpha-chymotrypsin by phosphonate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nonpeptidic inhibitors of human leukocyte elastase. 3. Design, synthesis, X-ray crystallographic analysis, and structure-activity relationships for a series of orally active 3-amino-6-phenylpyridin-2-one trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Practical Synthesis of Phosphinic Dipeptides by Tandem Esterification of Aminophosphinic and Acrylic Acids under Silylating Conditions [mdpi.com]
- 10. Phosphonic pseudopeptides as human neutrophil elastase inhibitors--a combinatorial approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rigid Dipeptide Mimics: Synthesis of Enantiopure 5- and 7-Benzyl and 5,7-Dibenzyl Indolizidinone Amino Acids via Enolization and Alkylation of delta-Oxo alpha,omega-Di-[N-(9-(9-phenylfluorenyl))amino]azelate Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Modifications of Phosphinic Dipeptide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Phosphinic Acid-Containing Peptides with Phenylphosphinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphinic acid-containing peptides, also known as phosphinic pseudopeptides, are a pivotal class of molecules in medicinal chemistry and drug development.[1][2][3] These compounds are structural analogues of natural peptides where a scissile peptide bond is replaced by a non-hydrolyzable phosphinic acid moiety [-P(O)(OH)-CH2-].[4][5] This substitution creates a stable mimic of the tetrahedral transition state of peptide bond hydrolysis, making them potent inhibitors of various proteases, particularly zinc metalloproteases and aspartyl proteases.[1][6][7] Their ability to tightly bind to the active site of these enzymes has led to their extensive investigation as therapeutic agents for conditions such as cancer, inflammation, and cardiovascular diseases.[2][4]
The synthesis of these complex molecules often involves the use of key building blocks derived from precursors like phenylphosphinic acid. The phenyl group can serve as a protecting group or a synthon for further functionalization.[8][9] This document provides detailed protocols for the synthesis of phosphinic peptide building blocks and their incorporation into peptides using solid-phase peptide synthesis (SPPS), a cornerstone technique in modern peptide chemistry.[6]
Application: Enzyme Inhibition
Phosphinic peptides are designed as transition-state analogue inhibitors.[4][7] The tetrahedral geometry of the phosphinic acid group mimics the transient high-energy state of a peptide bond during enzymatic cleavage.[4][5] This allows the phosphinic peptide to bind with high affinity to the active site of the target enzyme, effectively blocking its catalytic activity. A prominent application is the inhibition of zinc metalloproteases, where the phosphinic acid moiety coordinates with the catalytic zinc ion in the enzyme's active site.[4][5][6]
Signaling Pathway Example: Inhibition of Matrix Metalloproteinases (MMPs)
Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in diseases like cancer metastasis and arthritis. Phosphinic peptides can act as potent MMP inhibitors, thereby blocking downstream signaling pathways that promote disease progression.
Caption: Inhibition of Matrix Metalloproteinase (MMP) Signaling Pathway.
Experimental Protocols
Protocol 1: Synthesis of N-Fmoc Protected Phosphinic Dipeptide Building Block
This protocol outlines the synthesis of an N-Fmoc-protected phosphinic dipeptide building block, a key component for solid-phase peptide synthesis. The core of this synthesis is a Michael addition reaction.
Materials:
-
N-Fmoc-α-amino-H-phosphinic acid
-
Appropriate α,β-unsaturated ester (e.g., benzyl (B1604629) acrylate)
-
Dry toluene
-
Methanol
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Standard glassware for organic synthesis (round-bottom flasks, condenser, etc.)
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Silylation of the Phosphinic Acid:
-
To a solution of N-Fmoc-α-amino-H-phosphinic acid (1.0 eq) in dry toluene, add hexamethyldisilazane (HMDS) (3.0 eq).
-
Heat the reaction mixture to reflux under an inert atmosphere for 2-4 hours. This step forms the bis(trimethylsilyl)phosphonite, which is a more reactive nucleophile.[7]
-
-
Michael Addition:
-
Cool the reaction mixture to room temperature.
-
Add the α,β-unsaturated ester (1.2 eq) to the solution.
-
Stir the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
-
Work-up and Deprotection of Silyl Esters:
-
Once the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
The crude product is the phosphinic acid dipeptide ester.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure phosphinic dipeptide building block.
-
Quantitative Data Summary (Representative Yields):
| Step | Reactants | Product | Typical Yield (%) | Reference |
| Michael Addition | N-Fmoc-amino-H-phosphinic acid, Benzyl acrylate | N-Fmoc-phosphinic dipeptide benzyl ester | 70-85 | [10] |
| Saponification (optional) | N-Fmoc-phosphinic dipeptide benzyl ester, LiOH | N-Fmoc-phosphinic dipeptide | >90 |
Protocol 2: Solid-Phase Synthesis of a Phosphinic Acid-Containing Peptide
This protocol describes the incorporation of the synthesized phosphinic dipeptide building block into a peptide sequence on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) (20% in DMF)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
The synthesized N-Fmoc-phosphinic dipeptide building block
-
Other Fmoc-protected amino acids
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain and repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of the First Amino Acid:
-
Dissolve the first Fmoc-amino acid (3 eq) and OxymaPure® (3 eq) in DMF.
-
Add DIC (3 eq) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Incorporation of the Phosphinic Dipeptide Building Block:
-
Repeat the Fmoc deprotection step (Step 2).
-
Dissolve the N-Fmoc-phosphinic dipeptide building block (1.5 eq) and OxymaPure® (1.5 eq) in DMF.
-
Add DIC (1.5 eq) and pre-activate for 5 minutes.
-
Add the activated building block solution to the resin and shake for 4-6 hours. The longer coupling time is often necessary due to the steric hindrance of the phosphinic building block.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Continue the peptide chain elongation by repeating the deprotection and coupling cycles with the desired Fmoc-amino acids.
-
Cleavage and Final Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Experimental Workflow for SPPS of Phosphinic Peptides:
Caption: Solid-Phase Synthesis Workflow for Phosphinic Peptides.
SPPS Coupling Efficiency Data:
| Coupling Step | Coupling Time (hours) | Typical Efficiency (%) | Notes |
| Standard Fmoc-Amino Acid | 1-2 | >99 | Monitored by Kaiser test or equivalent. |
| N-Fmoc-Phosphinic Dipeptide Building Block | 4-6 | 90-98 | Longer coupling time and potential double coupling may be required. |
Conclusion
The synthesis of phosphinic acid-containing peptides is a powerful strategy for the development of highly potent and specific enzyme inhibitors. The protocols provided herein offer a robust framework for the preparation of key phosphinic dipeptide building blocks and their successful incorporation into peptide sequences using solid-phase synthesis. These methods are crucial for researchers in academia and industry who are focused on designing novel therapeutics targeting proteolytic enzymes. The ability to systematically modify the peptide sequence allows for the fine-tuning of inhibitory activity and selectivity, paving the way for the discovery of new drug candidates.
References
- 1. Phosphinic peptides: Synthetic approaches and biochemical evaluation as Zn-metalloprotease inhibitors - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 2. Recent developments in the synthesis and applications of phosphinic peptide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phosphinic peptides as zinc metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Practical Synthesis of Phosphinic Dipeptides by Tandem Esterification of Aminophosphinic and Acrylic Acids under Silylating Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Phenylphosphinic Acid and its Analogs in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylphosphinic acid and its derivatives are versatile organophosphorus compounds that are increasingly finding application in the field of nanotechnology. While the use of its oxidized form, phenylphosphonic acid, as a surface functionalizing agent is well-documented, the direct role of this compound and related phosphinic acids in the de novo synthesis of nanoparticles is an area of growing interest. These compounds can act as effective reducing agents and capping agents, influencing the size, morphology, and stability of the resulting nanoparticles. These characteristics are critical for applications in drug delivery, bioimaging, and diagnostics.
This document provides detailed application notes and experimental protocols for the use of phosphinic acids in the synthesis of various nanoparticles.
This compound Analogs as Reducing Agents
Phosphinic acid (H₃PO₂) has demonstrated its capability as a potent reducing agent in the synthesis of metallic nanoparticles, such as silver nanoparticles. The principles of this reduction can be extended to understand the potential role of substituted phosphinic acids like this compound.
Application Note: Synthesis of Silver Nanoparticles using Phosphinic Acid
Phosphinic acid can be used to reduce silver nitrate (B79036) in an ethanol (B145695) solution to form stable, spherical silver nanoparticles. The concentration of phosphinic acid and the reaction temperature are key parameters to control the size of the resulting nanoparticles. Polyvinylpyrrolidone (PVP) is often used as a stabilizing agent to prevent aggregation of the newly formed nanoparticles.
Quantitative Data Summary: Silver Nanoparticle Synthesis
| AgNO₃:H₃PO₂ Molar Ratio | Reaction Temperature (°C) | Average Nanoparticle Diameter (nm) |
| 1:1 | 25 | 9.4 ± 0.4 |
| 1:2 | 25 | 11.3 ± 0.1 |
| 1:4 | 25 | 11.3 ± 0.2 |
| 1:1 | 30 | Not Specified |
| 1:1 | 35 | Not Specified |
Experimental Protocol: Synthesis of Silver Nanoparticles
Materials:
-
Silver nitrate (AgNO₃)
-
Phosphinic acid (H₃PO₂)
-
Polyvinylpyrrolidone (PVP)
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Condenser
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of silver nitrate in ethanol.
-
Prepare an aqueous solution of phosphinic acid.
-
Prepare a stock solution of PVP in ethanol.
-
-
Reaction Setup:
-
In a round-bottom flask, add the silver nitrate solution and the PVP solution. The typical mass ratio of AgNO₃ to PVP is 1:1.
-
Attach a condenser to the flask and place it on a magnetic stirrer with a heating plate.
-
-
Reduction Reaction:
-
Heat the mixture to the desired temperature (e.g., 25°C, 30°C, or 35°C) under continuous stirring.
-
Slowly add the phosphinic acid solution to the reaction mixture. The molar ratio of AgNO₃ to H₃PO₂ can be varied (e.g., 1:1, 1:2, 1:4) to control the nanoparticle size.
-
Allow the reaction to proceed for several hours. The formation of silver nanoparticles is indicated by a color change in the solution.
-
-
Purification:
-
The resulting colloidal silver solution can be purified by centrifugation to remove excess reactants.
-
Wash the nanoparticles by resuspending them in ethanol and centrifuging again. Repeat this step three times.
-
-
Characterization:
-
The size, morphology, and crystalline structure of the synthesized silver nanoparticles can be characterized using techniques such as Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS), and X-ray Diffraction (XRD).
-
The formation of silver nanoparticles can be confirmed by UV-Vis spectroscopy, which will show a characteristic surface plasmon resonance peak.
-
This compound Analogs as Capping Agents
Monoalkyl phosphinic acids have been successfully employed as ligands or capping agents in the synthesis of semiconductor nanocrystals, such as Cadmium Selenide (CdSe) and Cadmium Sulfide (CdS).[1][2] These molecules bind to the surface of the growing nanocrystals, controlling their growth and preventing aggregation. The reactivity of the metal-phosphinate complex is intermediate between that of metal-carboxylates and metal-phosphonates, offering a tunable parameter in nanocrystal synthesis.[1][2] While specific protocols for this compound are not as readily available, the principles from monoalkyl phosphinic acids can be adapted.
Application Note: Synthesis of CdSe Quantum Dots using Monoalkyl Phosphinic Acids
In a typical synthesis, a cadmium precursor is reacted with a selenium precursor at high temperatures in the presence of a monoalkyl phosphinic acid, which acts as a capping ligand. The choice of the alkyl chain length and the reaction temperature can influence the size and shape of the resulting quantum dots.
Quantitative Data Summary: CdSe Quantum Dot Synthesis
| Capping Agent | Reaction Temperature (°C) | Resulting Nanoparticle Characteristics |
| Octadecylphosphinic acid | 240-300 | Low polydispersity, photoluminescence quantum yield up to 18% (without shell)[1][2] |
Experimental Protocol: Synthesis of CdSe Quantum Dots
Materials:
-
Cadmium oxide (CdO)
-
Octadecylphosphinic acid (ODPA) or other monoalkyl phosphinic acid
-
1-Octadecene (ODE)
-
Selenium powder
-
Trioctylphosphine (TOP)
-
Three-neck flask
-
Heating mantle
-
Temperature controller
-
Schlenk line
Procedure:
-
Preparation of Cadmium Precursor:
-
In a three-neck flask, mix CdO and ODPA in ODE.
-
Heat the mixture under vacuum to remove water and oxygen.
-
Switch to an inert atmosphere (e.g., argon) and heat to a high temperature (e.g., 300°C) until a clear solution of cadmium octadecylphosphinate is formed.
-
-
Preparation of Selenium Precursor:
-
In a separate vial inside a glovebox, dissolve selenium powder in TOP to form a TOP-Se solution.
-
-
Nanocrystal Growth:
-
Cool the cadmium precursor solution to the desired injection temperature (e.g., 280°C).
-
Rapidly inject the TOP-Se solution into the hot cadmium precursor solution.
-
The reaction will start immediately, indicated by a change in color. The growth time will determine the final size of the quantum dots.
-
-
Quenching and Purification:
-
After the desired growth time, cool the reaction mixture to room temperature.
-
Add methanol to precipitate the CdSe quantum dots.
-
Centrifuge the mixture and discard the supernatant.
-
Re-disperse the quantum dots in toluene and repeat the precipitation and centrifugation steps two more times.
-
-
Characterization:
-
The optical properties of the CdSe quantum dots can be characterized by UV-Vis and photoluminescence spectroscopy.
-
The size and shape of the quantum dots can be determined by Transmission Electron Microscopy (TEM).
-
Signaling Pathways and Logical Relationships
The role of this compound and its analogs in nanoparticle synthesis is primarily a chemical one, directly influencing the nucleation and growth of the nanoparticles. The "signaling pathway" in this context can be understood as the sequence of chemical reactions and physical interactions that lead to the final nanoparticle product.
References
Application Notes and Protocols: The Role of Phenylphosphinic Acid as a Capping Agent for Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylphosphinic acid (PPA) and its derivatives are increasingly utilized as effective capping agents in the synthesis and functionalization of a wide range of nanoparticles. The phosphinic acid moiety provides a robust anchor to the surface of various metal and metal oxide nanoparticles, forming stable coordinative bonds. The phenyl group, on the other hand, imparts hydrophobicity and provides a versatile platform for further surface modifications. This unique combination of properties makes PPA-capped nanoparticles highly attractive for biomedical applications, including drug delivery, bioimaging, and diagnostics.
These application notes provide a comprehensive overview of the use of this compound as a nanoparticle capping agent, including detailed experimental protocols, quantitative data summaries, and visualizations of relevant workflows and biological pathways.
Data Presentation
The following tables summarize key quantitative data for nanoparticles functionalized with phosphonic acid derivatives, including this compound. This data highlights the impact of surface modification on the physicochemical properties of the nanoparticles.
Table 1: Physicochemical Properties of Phosphonate-Functionalized Nanoparticles
| Nanoparticle Core | Capping Agent | Initial Size (nm) | Capped Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference |
| Iron Oxide | Phenylphosphonic Acid | 115 ± 35 | Not Specified | Not Specified | Not Specified | [1] |
| Mesoporous Silica (B1680970) | Phosphonate | 100-130 | Not Specified | Not Specified | Not Specified | [2][3] |
| Gold | Mercaptosuccinic Acid | Not Specified | 19.9 ± 7.1 | Not Specified | Not Specified | N/A |
| PLGA | Not Specified | Not Specified | 162.9 | Not Specified | < 0.2 | [10, N/A] |
| Iron Oxide | Polyethylenimine | 80-150 | Not Specified | Not Specified | Not Specified | [1] |
Table 2: Drug Loading and Release Characteristics of Phosphonate-Functionalized Nanoparticles
| Nanoparticle System | Drug | Drug Loading Capacity (µg/mg) | Encapsulation Efficiency (%) | Release Conditions | % Release | Reference |
| Fe3O4@PSS | Doxorubicin (B1662922) | Not Specified | Not Specified | pH 5.0 | ~30% | [1] |
| Fe3O4@PEI | Doxorubicin | High | Not Specified | pH 5.0 | <10% | [1] |
| PHEMA | Doxorubicin | Not Specified | 28% | pH 1.2 | Most Efficient | [4] |
| PHEMA | Doxorubicin | Not Specified | 28% | pH 7.4 | Less Efficient | [4] |
| Fe3O4/silica(H) | Doxorubicin | Not Specified | Not Specified | pH 5.0, 37°C, 1h | 34.7% | [5] |
| Fe3O4/silica(H) | Doxorubicin | Not Specified | Not Specified | pH 7.4, 37°C, 1h | 7.2% | [5] |
| Graphene Oxide | Doxorubicin | Not Specified | 99.1% | pH 5.2, 25 days | 53% | [6] |
| Graphene Oxide | Doxorubicin | Not Specified | 99.1% | pH 7.4, 25 days | 37% | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound-Capped Iron Oxide Nanoparticles (SPIONs)
This protocol describes the co-precipitation synthesis of superparamagnetic iron oxide nanoparticles (SPIONs) followed by surface functionalization with this compound.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH, 25%)
-
This compound (PPA)
-
Deionized water
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Permanent magnet
-
Centrifuge
-
Ultrasonicator
-
Drying oven or lyophilizer
Procedure:
-
SPION Synthesis (Co-precipitation):
-
Dissolve FeCl₃·6H₂O (e.g., 5.4 g) and FeCl₂·4H₂O (e.g., 2.0 g) in deionized water (100 mL) in a three-neck flask with vigorous mechanical stirring under a nitrogen atmosphere.
-
Heat the solution to 80°C.
-
Rapidly add ammonium hydroxide solution (10 mL, 25%) to the flask. A black precipitate of magnetite (Fe₃O₄) will form immediately.
-
Continue stirring at 80°C for 1 hour.
-
Cool the mixture to room temperature.
-
Separate the black nanoparticles from the solution using a permanent magnet and decant the supernatant.
-
Wash the nanoparticles three times with deionized water and twice with ethanol.
-
-
Surface Functionalization with PPA:
-
Disperse the washed SPIONs in a solution of PPA in ethanol (e.g., 100 mL of a 10 mM solution).
-
Ultrasonicate the mixture for 15 minutes to ensure good dispersion.
-
Transfer the dispersion to a round-bottom flask and reflux the mixture at 80°C for 4 hours with continuous stirring.[4]
-
Cool the suspension to room temperature.
-
Collect the PPA-capped SPIONs using a permanent magnet and discard the supernatant.
-
Wash the nanoparticles three times with ethanol to remove unbound PPA.
-
Dry the final product in a vacuum oven at 60°C overnight.
-
Characterization: The synthesized PPA-capped SPIONs should be characterized using techniques such as:
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution.[7]
-
Zeta Potential Analysis: To assess the surface charge and colloidal stability.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of PPA on the nanoparticle surface.
-
X-ray Diffraction (XRD): To verify the crystalline structure of the iron oxide core.
-
Vibrating Sample Magnetometry (VSM): To characterize the magnetic properties.
Protocol 2: Doxorubicin Loading onto PPA-Capped SPIONs
This protocol details the loading of the anticancer drug doxorubicin (DOX) onto the surface of PPA-capped SPIONs.
Materials:
-
PPA-capped SPIONs (from Protocol 1)
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium borate (B1201080) buffer, pH 8.5[7]
-
Deionized water
Equipment:
-
Vortex mixer
-
Orbital shaker
-
Centrifuge
-
UV-Vis spectrophotometer or fluorescence spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of DOX in deionized water (e.g., 1 mg/mL).
-
Prepare a suspension of PPA-capped SPIONs in sodium borate buffer (pH 8.5) (e.g., 1 mg/mL).[7]
-
-
Drug Loading:
-
Add a specific volume of the DOX stock solution to the PPA-capped SPION suspension. The ratio of drug to nanoparticles can be varied to optimize loading.
-
Incubate the mixture at room temperature for 24 hours with gentle shaking.
-
-
Purification:
-
Separate the DOX-loaded nanoparticles from the solution by centrifugation (e.g., 12,000 x g for 20 minutes).
-
Carefully collect the supernatant.
-
Wash the nanoparticles with PBS (pH 7.4) to remove any unbound DOX. Repeat the washing step twice.
-
Resuspend the final DOX-loaded PPA-capped SPIONs in the desired buffer for further experiments.
-
-
Quantification of Drug Loading:
-
Measure the concentration of DOX in the collected supernatant and the washing solutions using a UV-Vis spectrophotometer (at ~480 nm) or a fluorescence spectrophotometer.[6][7]
-
Calculate the drug loading content (DLC) and drug loading efficiency (DLE) using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100
-
DLE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
Protocol 3: In Vitro pH-Responsive Drug Release Study
This protocol describes how to evaluate the pH-dependent release of doxorubicin from PPA-capped SPIONs.
Materials:
-
DOX-loaded PPA-capped SPIONs (from Protocol 2)
-
Phosphate-buffered saline (PBS) at pH 7.4 (simulating physiological conditions)
-
Acetate (B1210297) buffer at pH 5.5 (simulating the endosomal/lysosomal environment)[8]
Equipment:
-
Dialysis tubing (with an appropriate molecular weight cut-off)
-
Thermostatic shaker
-
UV-Vis spectrophotometer or fluorescence spectrophotometer
Procedure:
-
Preparation:
-
Disperse a known amount of DOX-loaded PPA-capped SPIONs in a specific volume of PBS (pH 7.4).
-
Transfer the dispersion into a dialysis bag.
-
Place the dialysis bag in a larger container with a known volume of PBS (pH 7.4).
-
-
Drug Release at Physiological pH:
-
Incubate the setup at 37°C with gentle shaking.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh buffer.
-
Measure the concentration of DOX in the collected aliquots.
-
-
Drug Release at Acidic pH:
-
Repeat the procedure described above, but use acetate buffer (pH 5.5) as the release medium.[8]
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point for both pH conditions.
-
Plot the cumulative release percentage against time to generate the drug release profiles.
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure for assessing the cytotoxicity of DOX-loaded PPA-capped SPIONs against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Free DOX solution
-
DOX-loaded PPA-capped SPIONs
-
PPA-capped SPIONs (as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
Equipment:
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours.[6]
-
-
Treatment:
-
Prepare serial dilutions of free DOX, DOX-loaded PPA-capped SPIONs, and empty PPA-capped SPIONs in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared solutions to the respective wells. Include untreated cells as a negative control.
-
Incubate the plate for 48 or 72 hours.[6]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability percentage for each treatment group relative to the untreated control.
-
Plot cell viability against the drug concentration to determine the half-maximal inhibitory concentration (IC₅₀) for each formulation.
-
Visualizations
Experimental Workflow for Drug Delivery Application
Caption: Workflow for the synthesis, drug loading, and in vitro evaluation of PPA-capped nanoparticles.
Cellular Uptake and Drug Release Pathway
References
- 1. Study on Doxorubicin Loading on Differently Functionalized Iron Oxide Nanoparticles: Implications for Controlled Drug-Delivery Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocompatibility, Biodistribution, and Drug-Delivery Efficiency of Mesoporous Silica Nanoparticles for Cancer Therapy in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo tumor suppression efficacy of mesoporous silica nanoparticles-based drug delivery system: enhanced efficacy by folate modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real time in vitro studies of doxorubicin release from PHEMA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. share.polymtl.ca [share.polymtl.ca]
- 6. Synthesis, characterization, and evaluation of pH-sensitive doxorubicin-loaded functionalized graphene oxide in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Doxorubicin loaded iron oxide nanoparticles overcome multidrug resistance in cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Phenylphosphinic acid derivatives synthesis and applications in catalysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Phenylphosphinic acid and its derivatives have emerged as a versatile class of organophosphorus compounds with significant applications in organic synthesis and catalysis. Their unique electronic and steric properties make them valuable as both catalysts and ligands in a variety of chemical transformations. This document provides a detailed overview of the synthesis of this compound derivatives and their applications in catalysis, complete with experimental protocols and quantitative data to support researchers in their practical applications.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through several key methodologies, including the Kabachnik-Fields reaction, radical additions to unsaturated compounds, and palladium-catalyzed cross-coupling reactions.
Kabachnik-Fields Reaction for α-Aminophosphinates
The Kabachnik-Fields reaction is a three-component condensation of an amine, a carbonyl compound, and a hydrophosphoryl compound, such as this compound, to produce α-aminophosphinates. Phenylphosphonic acid has been shown to be an effective, reusable heterogeneous catalyst for this transformation, often proceeding under solvent-free conditions.[1][2]
Table 1: Phenylphosphonic Acid Catalyzed Kabachnik-Fields Reaction Yields [1]
| Amine | Aldehyde/Ketone | Phosphite (B83602) | Yield (%) |
| Benzylamine | Benzaldehyde (B42025) | Dimethyl phosphite | 95 |
| Aniline (B41778) | Benzaldehyde | Dimethyl phosphite | 92 |
| Benzylamine | Acetophenone | Dimethyl phosphite | 90 |
| Aniline | Acetophenone | Dimethyl phosphite | 88 |
| Benzylamine | Cyclohexanone | Dimethyl phosphite | 93 |
| Aniline | Cyclohexanone | Dimethyl phosphite | 90 |
Experimental Protocol: Synthesis of Dimethyl (phenyl(phenylamino)methyl)phosphonate [1]
-
In a round-bottom flask, mix benzaldehyde (1.0 mmol), aniline (1.0 mmol), dimethyl phosphite (1.0 mmol), and phenylphosphonic acid (10 mol%).
-
Stir the mixture at 80°C for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate (B1210297) (10 mL) and wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired α-aminophosphonate.
Radical Addition to Alkenes and Alkynes
The radical addition of hypophosphorous acid or its salts to unsaturated C-C bonds provides a direct route to alkyl- and vinylphosphinic acids. This method is particularly useful for the synthesis of monosubstituted phosphinic acids. The reaction can be initiated by various radical initiators, such as triethylborane (B153662)/air, and often proceeds under mild, neutral conditions.[3][4]
Table 2: Radical Addition of Sodium Hypophosphite to Terminal Alkynes [3]
| Alkyne | Solvent | Yield (%) |
| 1-Hexyne | Methanol (B129727) | 52 |
| 1-Octyne | Methanol/Dioxane (5:1) | 67 |
| Phenylacetylene | Methanol/Dioxane (5:1) | 55 |
| 1-Decyne | Methanol/Dioxane (5:1) | 65 |
Experimental Protocol: Synthesis of Sodium 1-hexyl-1,1-bis-H-phosphinate [3]
-
To a flask open to the air, add sodium hypophosphite (6.0 mmol) and the terminal alkyne (1.0 mmol) in the appropriate solvent (e.g., methanol/dioxane 5:1, 5 mL).
-
Add triethylborane (1.0 M in hexanes, 1.0 mL, 1.0 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for the specified time (typically several hours).
-
The product often precipitates from the reaction mixture. Collect the solid by filtration and wash with cold methanol to afford the pure product.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a powerful tool for the synthesis of aryl- and vinylphosphinic acid derivatives. For instance, suitably protected p-aminophenyl H-phosphinic acids can be synthesized from the corresponding aryl halides via a Pd-catalyzed reaction with anilinium hypophosphite.
Applications in Catalysis
This compound derivatives are not only synthetic targets but also serve as crucial ligands in transition metal catalysis, particularly in cross-coupling reactions.
This compound-Derived Ligands in Suzuki-Miyaura Coupling
Derivatives of this compound, such as those incorporating heterocyclic moieties like 1,3,4-oxadiazole, have been successfully employed as ligands in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These ligands can form stable and efficient catalytic systems for the formation of biaryl compounds.[2]
Table 3: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid using a Palladium/α-Aminophosphonate Ligand System [2]
| Aryl Bromide | Conversion (%) |
| 4-Bromoanisole (B123540) | 98 |
| 4-Bromotoluene | 95 |
| 2-Bromoanisole | 84 |
| 2-Bromotoluene | 92 |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid [2]
-
In a reaction vessel, combine [Pd(OAc)2] (0.5 mol%), the α-aminophosphonate ligand (0.5 mol%), 4-bromoanisole (0.5 mmol), phenylboronic acid (0.75 mmol), and Cs2CO3 (0.75 mmol).
-
Add 1,4-dioxane (B91453) (2 mL) and decane (B31447) (0.025 mL) as an internal standard.
-
Heat the reaction mixture at 100°C for 5 hours.
-
Determine the conversion by Gas Chromatography (GC) analysis.
Logical Workflow and Reaction Mechanisms
To visualize the synthesis and catalytic application of this compound derivatives, the following diagrams illustrate the key processes.
Caption: General synthetic routes to this compound derivatives.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Potential Biological Activity and Signaling Pathways
While direct evidence linking a broad range of this compound derivatives to specific signaling pathways is still an emerging area of research, their structural similarity to amino acids and other biological molecules suggests potential roles as enzyme inhibitors. For instance, certain phosphonic and phosphinic acid derivatives have been investigated as inhibitors of tyrosinase and tubulin polyglutamylases. Inhibition of such enzymes could potentially impact downstream signaling cascades. For example, dysregulation of tubulin post-translational modifications can affect microtubule-dependent signaling pathways, including the MAPK and PI3K/Akt pathways, which are central to cell proliferation, survival, and migration.
Caption: Potential modulation of a signaling pathway by a this compound derivative.
References
- 1. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 3. Radical Reaction of Sodium Hypophosphite with Terminal Alkynes: Synthesis of 1,1-bis-H-Phosphinates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Esterification of Phenylphosphinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the esterification of phenylphosphinic acid, a key transformation in the synthesis of various organophosphorus compounds utilized in medicinal chemistry and materials science. The following sections outline several effective methods, including microwave-assisted direct esterification, esterification using activating agents, and alkylation of the corresponding phosphinate salt.
Introduction
This compound is a versatile precursor for the synthesis of phosphinate esters. These esters are important intermediates in the production of compounds with a wide range of applications, from pharmaceuticals to industrial chemicals. The direct esterification of phosphinic acids can be challenging under conventional heating; however, modern techniques such as microwave irradiation have made this transformation more efficient.[1] Alternative methods involve the use of activating agents or conversion to a phosphinic chloride intermediate.[1]
I. Microwave-Assisted Direct Esterification
Microwave-assisted organic synthesis offers significant advantages over conventional heating, including shorter reaction times, higher yields, and often cleaner reactions.[2] This method is particularly effective for the direct esterification of this compound with various alcohols.[1][3]
A. Key Applications
-
Synthesis of Alkyl Phenylphosphinates: This protocol is highly efficient for the direct conversion of this compound to its corresponding esters.
-
Green Chemistry: This method can often be performed without an additional solvent, making it an environmentally friendly option.[1]
B. Experimental Protocol
A mixture of this compound and a 15-fold excess of the desired alcohol is placed in a sealed microwave reactor tube.[4] For less reactive or higher boiling point alcohols, an ionic liquid catalyst such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]) can be added (approximately 10 mol%).[3][4] The reaction mixture is then irradiated with microwaves at a set temperature until the reaction is complete, as monitored by an appropriate technique such as thin-layer chromatography (TLC) or gas chromatography (GC).[3] Upon completion, the excess alcohol is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.[3]
C. Quantitative Data Summary
| Alcohol | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Ethanol | None | 160 | 480 | 73 | [3][4] |
| Ethanol | [bmim][PF6] | 140 | 30 | 82 | [3][4] |
| n-Butanol | None | 180 | 120 | 90 | [3][4] |
| n-Butanol | [bmim][PF6] | 160 | 30 | 94 | [3][4] |
| n-Octanol | None | 200 | 30 | 85 | [3] |
| n-Octanol | [bmim][PF6] | 160 | 30 | 93 | [3] |
II. Esterification using Activating Agents
For thermally sensitive substrates or when microwave apparatus is unavailable, the use of activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) provides a reliable method for esterification.[1]
A. Key Applications
-
Mild Reaction Conditions: This method is suitable for substrates that may decompose at the higher temperatures required for direct esterification.
-
Broad Substrate Scope: This protocol can be applied to a wide range of alcohols.
B. Experimental Protocol
To a solution of this compound in a suitable solvent such as tetrahydrofuran (B95107) (THF), is added the alcohol (slight excess), dicyclohexylcarbodiimide (DCC, 1.1 equivalents), and a catalytic amount of N,N-dimethylaminopyridine (DMAP, 0.1 equivalents).[1] The reaction mixture is stirred at room temperature until completion. The by-product, dicyclohexylurea (DCU), precipitates from the reaction mixture and can be removed by filtration. The filtrate is then concentrated, and the crude product is purified by column chromatography.
III. Alkylation of Phenylphosphinate Salts
This two-step method involves the initial formation of a phenylphosphinate salt, followed by alkylation with an alkyl halide.[1]
A. Key Applications
-
Alternative to Direct Esterification: This method is useful when direct esterification proves to be low-yielding or incompatible with the desired alcohol.
-
Synthesis from Alkyl Halides: This protocol is ideal when the desired ester side chain is readily available as an alkyl halide.
B. Experimental Protocol
In the first step, this compound is deprotonated with a suitable base, such as sodium or potassium hydroxide, to form the corresponding salt.[1] The salt is then isolated and reacted with an alkyl halide in a suitable solvent to yield the desired phosphinate ester.[1]
Experimental Workflow Diagram
Caption: General workflow for the esterification of this compound.
Signaling Pathway/Reaction Mechanism Diagram
Caption: Simplified mechanism of this compound esterification.
References
Application Notes and Protocols: Oxidation of Phenylphosphinic Acid to Phenylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylphosphonic acid is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and materials.[1] One common and direct method for its preparation is the oxidation of phenylphosphinic acid.[2] This process involves the conversion of the phosphorus center from the +3 oxidation state in this compound to the +5 oxidation state in phenylphosphonic acid.[1] This document provides detailed protocols for the oxidation of this compound using two different oxidizing agents: nitric acid and potassium permanganate (B83412).
Comparative Analysis of Oxidation Methods
The choice of oxidizing agent can significantly impact the yield, purity, and reaction conditions. Below is a summary of quantitative data for the synthesis of phenylphosphonic acid using nitric acid.
| Oxidizing Agent | Starting Material | Reagents | Reported Yield | Melting Point (°C) | Reference |
| Nitric Acid | This compound (10.0 g) | Concentrated Nitric Acid (3.5 mL) | ~40% | 160-161 | [3][4] |
Experimental Protocols
Protocol 1: Oxidation with Nitric Acid
This protocol details a common laboratory procedure for the oxidation of this compound using concentrated nitric acid as the oxidant.[1]
Materials:
-
This compound (10.0 g, 69.7 mmol)[4]
-
Concentrated nitric acid (3.5 mL, 54.4 mmol)[4]
-
Deionized water[4]
-
Diethyl ether[4]
-
Anhydrous magnesium sulfate[4]
Equipment:
-
Round-bottom flask
-
Thermometer
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a thermometer, melt 10.0 g (69.7 mmol) of this compound by heating to 100 °C.[1][3]
-
Carefully and dropwise, add 3.5 mL (54.4 mmol) of concentrated nitric acid to the molten this compound.[1][3]
-
After the addition is complete, allow the reaction mixture to cool to room temperature. A yellow solid should form.[1][3]
-
Transfer the aqueous mixture to a separatory funnel and extract the product with three 50 mL portions of diethyl ether.[1][3]
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.[1][3]
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1][3]
-
Recrystallize the crude solid from diethyl ether to obtain colorless crystals of phenylphosphonic acid.[3]
Troubleshooting:
-
Presence of unreacted starting material: This may indicate incomplete oxidation. Ensure the reaction time and temperature are adequate. A second addition of the oxidizing agent might be necessary, but caution should be exercised due to the exothermic nature of the reaction.[4]
-
Formation of nitrated byproducts: If the reaction temperature is too high, nitration of the aromatic ring can occur. Maintain careful temperature control during the addition of nitric acid.[4]
-
Product is a sticky oil instead of a crystalline solid: This could be due to impurities or residual solvent. Ensure the product is thoroughly dried under high vacuum. Recrystallization from a suitable solvent, such as water, is crucial for obtaining a crystalline solid.[4]
Protocol 2: Conceptual Workflow for Oxidation with Potassium Permanganate
This section outlines a conceptual procedure for the oxidation of this compound using potassium permanganate.[1][5] Researchers should perform small-scale trials to optimize reaction conditions.
Conceptual Procedure:
-
Dissolve this compound in an acidic aqueous solution.[1]
-
Slowly add a solution of potassium permanganate to the this compound solution with vigorous stirring at 20-25 °C.[5]
-
Monitor the reaction, and if necessary, decolorize any excess permanganate with a suitable quenching agent, such as sodium bisulfite solution.[6]
-
Isolate the crude phenylphosphonic acid.
-
Purify the product, typically through recrystallization.[1]
Visualizations
Caption: General experimental workflow for the oxidation of this compound.
References
Phenylphosphinic Acid: A Versatile Precursor for the Synthesis of Diverse Organophosphorus Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Phenylphosphinic acid (PPA), a readily available and versatile organophosphorus compound, serves as a crucial starting material for the synthesis of a wide array of more complex organophosphorus molecules. Its P-H and P-OH functionalities provide reactive sites for the formation of new phosphorus-carbon, phosphorus-oxygen, and phosphorus-nitrogen bonds. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of various classes of organophosphorus compounds, including phosphinates, phosphine (B1218219) oxides, and phosphinic amides. These compounds are of significant interest in fields ranging from medicinal chemistry and drug development to materials science and catalysis.
Synthesis of Phosphinates
Phosphinates, esters of phosphinic acid, are valuable intermediates in organic synthesis and can be prepared from this compound through several methods, including esterification and addition reactions to unsaturated compounds.
Direct Esterification
Microwave-assisted direct esterification of this compound with alcohols provides an efficient route to alkyl phenylphosphinates.
Table 1: Microwave-Assisted Synthesis of Alkyl Phenylphosphinates [1]
| Alcohol | Temperature (°C) | Time (h) | Yield (%) |
| n-Butanol | 140 | 2 | 90 |
| n-Hexanol | 160 | 4 | 82 |
| Cyclohexanol | 160 | 4 | 73 |
Experimental Protocol: Synthesis of n-Butyl Phenylphosphinate [1]
-
In a microwave reactor vial, combine this compound (1.0 mmol) and n-butanol (3.0 mmol).
-
Seal the vial and heat the mixture to 140 °C under microwave irradiation for 2 hours.
-
After cooling, remove the excess alcohol under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the pure n-butyl phenylphosphinate.
Addition to Unsaturated Compounds
This compound can undergo addition reactions with alkenes and alkynes, a process known as hydrophosphinylation, to yield functionalized phosphinates. This reaction can be promoted by radical initiators or transition metal catalysts.[2][3]
Experimental Protocol: Radical-Initiated Addition to 1-Octene (B94956) [3]
-
In a sealed tube, dissolve this compound (1.0 mmol) and 1-octene (1.5 mmol) in a suitable solvent such as toluene (B28343) (5 mL).
-
Add a radical initiator, for example, dibenzoyl peroxide (0.1 mmol).
-
Heat the mixture at 80-100 °C for several hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting octylphenylphosphinate by column chromatography.
Synthesis of Unsymmetrical Di-substituted Phosphinic Acids and Phosphine Oxides
A key application of this compound is in the synthesis of unsymmetrical di-substituted phosphinic acids, which are precursors to chiral phosphine oxides. This transformation typically involves the in-situ silylation of this compound followed by reaction with an electrophile.
Table 2: Synthesis of Unsymmetrical Di-substituted Phosphinic Acids
| Electrophile | Reaction Time (h) | Yield (%) | Reference |
| Methyl Iodide | 1 | 85 | Adapted from[4] |
| Ethyl Bromide | 1.5 | 82 | Adapted from[4] |
| Benzyl Bromide | 2 | 78 | Adapted from[4] |
Experimental Protocol: Synthesis of Methylthis compound [4]
-
To a stirred solution of this compound (8.00 mmol) in dry dichloromethane (B109758) (30 mL) at 0 °C under a nitrogen atmosphere, add triethylamine (B128534) (28 mmol) followed by the dropwise addition of chlorotrimethylsilane (B32843) (28 mmol).
-
Stir the mixture at 0 °C for 1 hour to form the silylated intermediate.
-
Add the electrophile, in this case, methyl iodide (8.8 mmol), at 0 °C and stir for 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield methylthis compound.
Further reaction of these unsymmetrical phosphinic acids with organometallic reagents can lead to the formation of chiral tertiary phosphine oxides.
Synthesis of Phosphinic Amides
Phosphinic amides are another important class of organophosphorus compounds with applications in medicinal chemistry and as ligands in catalysis. While direct amidation of this compound is challenging, it can be achieved through activation of the acid. A more common route involves the conversion of phosphinic acids to phosphinic chlorides followed by reaction with an amine. Alternatively, secondary phosphine oxides, which can be derived from this compound, can be coupled with O-benzoylhydroxylamines to form phosphinic amides.[5]
Experimental Protocol: Synthesis of a Phenylphosphinic Amide from a Secondary Phosphine Oxide (General Procedure) [5]
-
In a reaction flask, combine the secondary phosphine oxide (1.0 mmol), O-benzoylhydroxylamine (1.2 mmol), and potassium carbonate (1.5 mmol) in tert-amyl alcohol (5 mL).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired phosphinic amide.
Synthesis of Flame Retardants
This compound is a precursor to phenylphosphonic acid, which, in turn, is a key component in the synthesis of halogen-free flame retardants for polymers.[6] The synthesis involves the oxidation of this compound to phenylphosphonic dichloride, which is then polymerized with a diol.
Experimental Protocol: Synthesis of a Polyphosphonate Flame Retardant [6]
-
Oxidation and Chlorination: this compound is first oxidized to phenylphosphonic acid, which is then treated with a chlorinating agent like thionyl chloride to yield phenylphosphonic dichloride.
-
Polycondensation: In a separate flask, dissolve Bisphenol A (1.0 equiv) and a phase transfer catalyst in dichloromethane.
-
Prepare an aqueous solution of sodium hydroxide (B78521).
-
Add the aqueous sodium hydroxide solution to the organic solution of Bisphenol A with vigorous stirring to form an emulsion.
-
Slowly add phenylphosphonic dichloride (1.0 equiv) to the stirred emulsion.
-
Continue the reaction at room temperature for 2-4 hours.
-
Separate the organic layer and wash it with deionized water.
-
Precipitate the polyphosphonate by adding the organic solution to a non-solvent like acetone.
-
Filter the precipitate and dry it in a vacuum oven.
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. Phosphinate or phosphinic acid derivative synthesis by substitution or addition [organic-chemistry.org]
- 3. Recent Developments in the Addition of Phosphinylidene-Containing Compounds to Unactivated Unsaturated Hydrocarbons: Phosphorus-Carbon Bond-Formation via Hydrophosphinylation and Related Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kar.kent.ac.uk [kar.kent.ac.uk]
- 5. A Catalyst-Free Synthesis of Phosphinic Amides Using O-Benzoylhydroxylamines [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Microwave-Assisted Reactions Involving Phenylphosphinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting microwave-assisted organic syntheses using phenylphosphinic acid and its derivatives. The methodologies outlined herein leverage the benefits of microwave irradiation, such as significantly reduced reaction times, improved yields, and enhanced efficiency, aligning with the principles of green chemistry.
Introduction
This compound is a versatile reagent in organophosphorus chemistry. Its derivatives, particularly alkyl phenyl-H-phosphinates, are key intermediates in various transformations, including the formation of P-C and P-N bonds. Microwave-assisted synthesis offers a powerful tool to accelerate these reactions, which are often sluggish under conventional heating. This guide details protocols for three key transformations: direct esterification, the Hirao P-C coupling, and the Kabachnik-Fields three-component reaction.
I. Microwave-Assisted Direct Esterification of this compound
The direct esterification of phosphinic acids with alcohols is a challenging transformation under conventional heating but can be efficiently achieved using microwave irradiation. This process provides a straightforward, atom-economical route to valuable alkyl phenyl-H-phosphinates, which are precursors for subsequent coupling reactions.
Data Presentation:
Table 1: Microwave-Assisted Direct Esterification of this compound with Various Alcohols
| Entry | Alcohol (15 equiv.) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Ethanol | 160 | 30 | 82 |
| 2 | n-Propanol | 160 | 30 | 85 |
| 3 | n-Butanol | 140 | 30 | 94[1] |
| 4 | Isobutanol | 140 | 30 | 92 |
| 5 | n-Pentanol | 140 | 30 | 90 |
| 6 | n-Octanol | 140 | 30 | 88 |
Yields are for the isolated product. Reactions were performed using 0.70 mmol of this compound.
Experimental Protocol:
Materials:
-
This compound
-
Alcohol (e.g., n-Butanol, 15 equivalents)
-
CEM Discover Microwave Reactor (or equivalent)
-
10 mL sealed microwave vessel with a magnetic stirrer
Procedure:
-
To a 10 mL sealed microwave vessel containing a magnetic stirrer, add this compound (0.10 g, 0.70 mmol).
-
Add the desired alcohol in 15 molar equivalents (for n-butanol, this is approximately 0.96 mL, 10.5 mmol).[2]
-
Seal the vessel and place it in the cavity of the microwave reactor.
-
Irradiate the mixture with an initial power of 200-300 W to reach the target temperature (e.g., 140 °C for n-butanol).[1][2]
-
Once the target temperature is reached, the instrument will automatically regulate the power (typically 80-150 W) to maintain the set temperature for 30 minutes.[2]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The resulting alkyl phenyl-H-phosphinate can be purified by vacuum distillation or column chromatography if necessary, though in many cases, the crude product is of sufficient purity for subsequent reactions.
II. Microwave-Assisted Hirao P-C Coupling Reaction
The Hirao reaction is a palladium-catalyzed cross-coupling of a P(O)-H compound with an aryl halide to form a new phosphorus-carbon bond. The use of microwave irradiation under "P-ligand-free" conditions, where an excess of the phosphinate reagent also serves as the ligand, provides a greener and more efficient alternative to traditional methods.[3]
Data Presentation:
Table 2: Microwave-Assisted "P-Ligand-Free" Hirao Coupling of Ethyl Phenyl-H-phosphinate
| Entry | Aryl Halide | Base | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Bromobenzene | NEt₃ | 150 | 30 | 85 |
| 2 | 4-Bromotoluene | NEt₃ | 150 | 30 | 82 |
| 3 | 4-Bromoanisole | NEt₃ | 175 | 45 | 78 |
| 4 | Chlorobenzene | Cs₂CO₃ | 150 | 60 | 75[4] |
Yields are for the isolated product. Reactions performed using 1.0 mmol of aryl halide, 1.3 equiv. of phosphinate, and 5 mol% Pd(OAc)₂.
Experimental Protocol:
Materials:
-
Ethyl phenyl-H-phosphinate (prepared as in Section I)
-
Aryl halide (e.g., Bromobenzene)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triethylamine (B128534) (NEt₃)
-
Microwave reactor
-
Sealed microwave vessel with a magnetic stirrer
Procedure:
-
In a sealed microwave vessel, combine the aryl halide (1.0 mmol), ethyl phenyl-H-phosphinate (1.3 mmol, 1.3 equiv.), palladium(II) acetate (0.05 mmol, 5 mol%), and triethylamine (1.5 mmol, 1.5 equiv.).
-
For reactions involving less reactive aryl halides like chlorobenzene, a stronger base such as cesium carbonate (Cs₂CO₃) may be required.[4]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at the specified temperature (e.g., 150 °C) for the designated time (e.g., 30 minutes).
-
After cooling, dilute the reaction mixture with a suitable solvent (e.g., dichloromethane) and filter to remove palladium black and salts.
-
The filtrate can be concentrated under reduced pressure, and the resulting crude product purified by column chromatography on silica (B1680970) gel to yield the pure arylphosphinate.
III. Microwave-Assisted Kabachnik-Fields Reaction
The Kabachnik-Fields reaction is a one-pot, three-component synthesis of α-aminophosphonates from an amine, a carbonyl compound, and a P(O)-H species. Microwave assistance allows this reaction to proceed rapidly under solvent-free and catalyst-free conditions, offering a highly efficient and environmentally friendly protocol.[5][6]
Data Presentation:
Table 3: Catalyst-Free, Solvent-Free Microwave-Assisted Kabachnik-Fields Reaction
| Entry | Amine Component | Carbonyl | P-Reagent | Temp (°C) | Time (min) | Yield (%) |
| 1 | N-Methylethanolamine | Paraformaldehyde | Diethyl Phosphite | 80 | 20 | 78[5] |
| 2 | N-Methylethanolamine | Paraformaldehyde | Dibutyl Phosphite | 80 | 20 | 87[5] |
| 3 | N-Ethylethanolamine | Paraformaldehyde | Ethyl Phenyl-H-phosphinate | 80 | 20 | 75 |
| 4 | Ethanolamine | Paraformaldehyde | Diphenylphosphine Oxide | 100 | 30 | 95 |
Yields are for the isolated product after purification.
Experimental Protocol:
Materials:
-
Amine (e.g., N-Ethylethanolamine)
-
Paraformaldehyde
-
Ethyl phenyl-H-phosphinate (prepared as in Section I)
-
Microwave reactor
-
Sealed microwave vessel with a magnetic stirrer
Procedure:
-
Into a sealed microwave vessel, add the amine (1.0 mmol), paraformaldehyde (1.1 mmol), and ethyl phenyl-H-phosphinate (1.0 mmol) in a 1:1.1:1 molar ratio.
-
For this solvent-free reaction, ensure the reactants are well-mixed with the magnetic stirrer.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 80 °C for 20 minutes. The reaction progress can be monitored by ³¹P NMR if desired.
-
After cooling to room temperature, the product can often be purified by direct crystallization or by column chromatography.
-
The reaction is generally high-yielding, and the absence of solvent and catalyst simplifies the work-up procedure significantly.[5]
Conclusion
The protocols described in these application notes demonstrate the significant advantages of microwave irradiation for key reactions involving this compound and its derivatives. By adopting these methods, researchers can achieve faster, cleaner, and more efficient syntheses of valuable organophosphorus compounds. These green chemistry approaches are particularly relevant in the context of drug discovery and development, where rapid lead optimization and sustainable practices are paramount.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl-H-phosphinates and secondary phosphine oxides with bromoarenes using a P-ligand-free Pd(OAc)2 catalyst under microwave and solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Microwave-Assisted P–C Coupling of the Less Reactive Chlorobenzene and >P(O)H Reagents in the Absence of the Usual Mono- and Bidental P-Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Kabachnik-Fields reaction: mechanism and synthetic use - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Phenylphosphinic Acid Mediated Reactions
Welcome to the Technical Support Center for phenylphosphinic acid mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance experimental success and improve reaction yields.
Troubleshooting Guides
This section addresses common issues encountered during various reactions involving this compound, offering potential causes and actionable solutions.
Oxidation of this compound to Phenylphosphonic Acid
This is a common transformation, and several issues can arise that affect yield and purity.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Yield | 1. Incomplete Oxidation: Insufficient oxidizing agent or reaction time.[1] 2. Moisture: Presence of water in reactants or glassware can interfere with some oxidation methods. 3. Low Reaction Temperature: The reaction may not have reached the necessary activation energy.[1] | 1. Monitor the reaction progress using ³¹P NMR or HPLC to ensure complete conversion. If the reaction has stalled, consider a second addition of the oxidizing agent, being cautious of exothermic reactions.[1] 2. Ensure all reactants and glassware are thoroughly dried. 3. Ensure the reaction is maintained at the appropriate temperature. For nitric acid oxidation, the temperature should typically reach 100 °C.[1][2] |
| Formation of Nitrated Byproducts (when using Nitric Acid) | 1. High Reaction Temperature: Can lead to undesired nitration of the phenyl ring.[1] 2. High Concentration of Nitric Acid: Increases the likelihood of side reactions.[1] | 1. Maintain careful temperature control during the addition of nitric acid.[1] 2. Use a concentration of nitric acid that is effective for oxidation but minimizes nitration.[1] |
| Oily or Sticky Product | 1. Impurities: Residual solvents, unreacted starting materials, or byproducts.[1] 2. Hygroscopic Nature: Phenylphosphonic acid can absorb atmospheric moisture.[1] | 1. Ensure the reaction has gone to completion. Dry the crude product thoroughly under a high vacuum. 2. Recrystallization from water is a critical step for obtaining a crystalline solid.[1] |
This compound as a Catalyst in Multicomponent Reactions (Biginelli & Mannich)
This compound can act as an effective Brønsted acid catalyst in multicomponent reactions. However, optimizing these reactions is key to achieving high yields.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield in Biginelli Reaction | 1. Sub-optimal Catalyst Loading: Too little catalyst may lead to slow or incomplete reaction. 2. Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.[3] 3. Solvent Effects: The choice of solvent can significantly impact reaction efficiency. 4. Substituent Effects: Electron-withdrawing groups on the aldehyde can sometimes lead to lower yields compared to electron-donating groups.[3] | 1. A catalyst loading of 10 mol% has been shown to be effective.[3] 2. For the phenylphosphonic acid catalyzed reaction, a reflux time of 8 hours in acetonitrile (B52724) is reported to give good yields.[3] 3. Acetonitrile is a suitable solvent for this reaction.[3] 4. Consider extending the reaction time for aldehydes with electron-withdrawing groups. |
| Side Product Formation in Mannich-type Reactions | 1. Further Condensation: The product of the Mannich reaction (Mannich base) can sometimes react with additional molecules of the aldehyde if it is a primary or secondary amine.[4] 2. Reaction with Carbonyl Compound: The Mannich base may condense with additional molecules of the carbonyl compound if it has multiple acidic protons.[4] | 1. Using a secondary amine as a starting material will yield a tertiary amine product, preventing further condensation.[4] 2. Careful control of stoichiometry and reaction conditions can help minimize this side reaction. |
Phospha-Michael Addition Reactions
The addition of the P-H bond of this compound or its esters across an activated double bond is a powerful C-P bond-forming reaction.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield or No Reaction | 1. Insufficient Activation of this compound: The P-H bond needs to be activated for the addition to occur. 2. Polymerization of Michael Acceptor: Some Michael acceptors can polymerize under the reaction conditions. | 1. Silylation of this compound with agents like hexamethyldisilazane (B44280) (HMDS) or trimethylsilyl (B98337) chloride (TMSCl) can activate it for the addition.[5] 2. Adjusting the temperature and molar ratio of reactants can help minimize polymerization.[5] |
| Formation of Polymerized Byproducts | 1. Choice of Activating Agent: The activating agent can influence the formation of byproducts. | 1. When using HMDS for activation, inseparable polymerized byproducts have been observed as impurities.[5] Consider using TMSCl as an alternative activation method. |
Frequently Asked Questions (FAQs)
Q1: What is the typical shelf life of this compound and how should it be stored?
A1: While specific expiration dates should be obtained from the Certificate of Analysis for a particular batch, solid chemical reagents like this compound generally have a long shelf life if stored properly.[6] It should be stored in a cool, dry, well-ventilated place in a tightly closed container.[7][8]
Q2: At what temperature does this compound start to decompose?
A2: this compound can undergo thermal decomposition. At elevated temperatures, it can disproportionate into phenylphosphine (B1580520) and phenylphosphonic acid.[9] The decomposition mechanism can be complex, and the exact temperature can vary, but it is a consideration for reactions run at high temperatures.
Q3: Can this compound or its derivatives play a role in biological signaling pathways?
A3: Yes, derivatives of this compound, specifically phosphonic acid analogues of amino acids, can act as potent enzyme inhibitors.[10][11][12] These molecules can mimic the transition state of peptide bond hydrolysis, thereby inhibiting proteases such as aminopeptidases.[11] This makes them valuable tools for studying and potentially modulating signaling pathways where these enzymes are involved. For instance, certain phosphonic acid analogues of homophenylalanine and phenylalanine have shown inhibitory activity against human and porcine alanyl aminopeptidases, which are involved in various physiological processes.[12][13]
Experimental Protocols
Protocol 1: Oxidation of this compound with Nitric Acid
This protocol describes the synthesis of phenylphosphonic acid via the oxidation of this compound.[1][2]
Materials:
-
This compound (10.0 g, 69.7 mmol)
-
Concentrated nitric acid (3.5 mL, 54.4 mmol)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a thermometer
-
Separatory funnel
Procedure:
-
In a round-bottom flask, carefully melt the this compound by heating to 100 °C.
-
Once molten, add the concentrated nitric acid dropwise.
-
After the addition is complete, allow the reaction mixture to cool to room temperature, which should result in the formation of a yellow solid.
-
Add 100 mL of water to the solid and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with 50 mL portions of diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude phenylphosphonic acid.
-
The crude product can be further purified by recrystallization from water or diethyl ether.[1][2]
Protocol 2: Phenylphosphonic Acid Catalyzed Biginelli Reaction
This protocol details the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by phenylphosphonic acid.[3]
Materials:
-
Aldehyde (2 mmol)
-
β-keto ester (e.g., ethyl acetoacetate) (2 mmol)
-
Urea (B33335) or thiourea (B124793) (2 mmol)
-
Phenylphosphonic acid (10 mol%)
-
Acetonitrile
-
Ice-cold water
Procedure:
-
In a round-bottom flask, combine the aldehyde, β-keto ester, urea (or thiourea), and phenylphosphonic acid in acetonitrile.
-
Reflux the reaction mixture for 8 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and stir for 10-15 minutes.
-
Filter the resulting solid product and wash with cold water (20 mL) to remove any excess urea.
-
The crude product can be further purified by recrystallization if necessary.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. jocpr.com [jocpr.com]
- 4. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onepointesolutions.com [onepointesolutions.com]
- 7. sincerechemical.com [sincerechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. Organophosphorus intermediates. Part IV. Formation of phenylphosphinidene in the decomposition of phenylphosphinic anhydride: mechanism for the thermal decomposition of monosubstituted phosphinic acids - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase, Tomato Acidic Leucine Aminopeptidase and Aminopeptidase from Barley Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenylphosphinic acid reaction side products and byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenylphosphinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
A1: Commercial this compound can contain several types of impurities. These can include unreacted starting materials from its synthesis, byproducts such as benzene (B151609) and hydrochloric acid, residual solvents from purification, and absorbed water due to its hygroscopic nature.[1] Inorganic salts may also be present.[1]
Q2: How can I purify this compound before use?
A2: Recrystallization is a common and effective method for purifying this compound. It can be crystallized from water, with a solubility of 7.7 g/100 mL at 25°C.[2] Other purification methods include washing the solid with dry diethyl ether or recrystallizing from benzene.[2]
Q3: What happens if this compound is heated excessively?
A3: this compound can undergo disproportionation at elevated temperatures, yielding phenylphosphine (B1580520) (PhPH₂) and phenylphosphonic acid.[3] Phenylphosphine is a foul-smelling, poisonous, and pyrophoric liquid, so this reaction should be avoided.[3] The thermal decomposition of phenylphosphinic anhydride (B1165640) can produce phenylphosphonic acid, tetraphenylcyclotetraphosphine, and phenylphosphine.[4]
Q4: Can this compound be used in a Michaelis-Arbuzov reaction?
A4: this compound itself does not undergo the Michaelis-Arbuzov reaction. However, its esters, which are phosphinites, can react with alkyl halides to produce phosphine (B1218219) oxides.[5] It is important to be aware of the Perkow reaction, which can be a competing pathway when using α-halo ketones as substrates.[5]
Troubleshooting Guides by Reaction Type
Oxidation of this compound to Phenylphosphonic Acid
This reaction is a common transformation, but several issues can arise.
| Symptom / Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Oxidation | Insufficient oxidizing agent or reaction time. | - Monitor the reaction progress using ³¹P NMR or HPLC to ensure complete conversion. - If the reaction has stalled, a second addition of the oxidizing agent may be necessary. Exercise caution with exothermic reactions.[6] |
| Yellow or Brown Product (when using Nitric Acid) | Presence of dissolved nitrogen oxides (NOx) from the reduction of nitric acid. | - Ensure the reaction is performed in a well-ventilated fume hood. - After the reaction, bubbling an inert gas through the solution can help remove dissolved NOx. - Purification by recrystallization will help remove these colored impurities. |
| Formation of Nitrated Byproducts (when using Nitric Acid) | The reaction temperature or the concentration of nitric acid is too high. | - Maintain careful temperature control during the addition of nitric acid. - Use a concentration of nitric acid that is effective for oxidation but minimizes nitration.[6] |
| Low Yield After Workup | Product loss during extraction due to its partial water solubility. | - Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent like diethyl ether. |
Esterification of this compound
Esterification is a key reaction for creating versatile intermediates, but byproduct formation is a common challenge.
| Symptom / Issue | Potential Cause(s) | Troubleshooting Steps |
| Formation of an Oxidized Byproduct (Phenylphosphonic Acid Monobutyl Ester) | The reaction was performed under aerobic conditions, leading to the insertion of an oxygen atom into the P-H bond. | - To avoid this byproduct, conduct the reaction under an inert atmosphere, such as by bubbling nitrogen (N₂) through the reaction mixture before and during heating.[7] |
| Incomplete Esterification | Insufficient reaction time or temperature. | - For thermal esterification, ensure prolonged reflux (e.g., 36-60 hours).[7] - Consider using microwave-assisted synthesis, which can significantly reduce reaction times to around 30-45 minutes at temperatures of 140-180°C.[8] |
| Low Yield | Suboptimal reaction conditions or purification losses. | - For microwave-assisted esterification, the use of an ionic liquid catalyst like [bmim][PF₆] can improve yields.[8] - Purification via flash column chromatography is often necessary to isolate the pure phosphinate ester.[7][8] |
Quantitative Data Summary
Table 1: Yields for Microwave-Assisted Esterification of this compound with Various Alcohols [8]
| Alcohol | Catalyst | Temperature (°C) | Time (min) | Conversion (%) | Yield (%) |
| Ethanol | [bmim][PF₆] | 160 | 30 | 100 | 92 |
| n-Propanol | [bmim][PF₆] | 160 | 30 | 100 | 94 |
| n-Butanol | [bmim][PF₆] | 140 | 30 | 100 | 90 |
| n-Pentanol | [bmim][PF₆] | 140 | 30 | 100 | 88 |
| n-Octanol | [bmim][PF₆] | 140 | 30 | 95 | 85 |
Experimental Protocols
Protocol 1: Oxidation of this compound with Nitric Acid[9]
Objective: To synthesize phenylphosphonic acid via the oxidation of this compound.
Materials:
-
This compound (10.0 g, 69.7 mmol)
-
Concentrated nitric acid (3.5 mL, 54.4 mmol)
-
Diethyl ether
-
Magnesium sulfate (B86663) (anhydrous)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a thermometer, melt the this compound by heating.
-
Once the temperature reaches 100°C, carefully and slowly add the concentrated nitric acid. An exothermic reaction will occur.
-
After the addition is complete and the reaction subsides, allow the mixture to cool to room temperature. A yellow solid should form.
-
Pour the yellow solid into 100 mL of water.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with three 50 mL portions of diethyl ether.
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
The crude product can be further purified by recrystallization from diethyl ether to yield a colorless solid.
Yield: 4.2 g (40%)
Protocol 2: Analysis of Impurities by High-Performance Liquid Chromatography (HPLC)[1]
Objective: To determine the purity of a this compound sample and quantify organic impurities.
Methodology:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 2.5) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm).
-
Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase or a suitable solvent.
-
Quantification: Determine purity by comparing the peak area of the main component to the total area of all peaks (area percent method) or by using a certified reference standard.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 1779-48-2 [chemicalbook.com]
- 3. Sciencemadness Discussion Board - Disproportionation of this compound: OTC triphenylphosphine? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Organophosphorus intermediates. Part I. The formation and decomposition of phenylphosphinic anhydride - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Continuous Flow Esterification of a H-Phosphinic Acid, and Transesterification of H-Phosphinates and H-Phosphonates under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing disproportionation of phenylphosphinic acid at high temperatures
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the disproportionation of phenylphosphinic acid (PPA) in your high-temperature experiments.
Frequently Asked Questions (FAQs)
Q1: What is the thermal disproportionation of this compound?
A1: At elevated temperatures, this compound (PPA), which has an oxidation state of +1 for phosphorus, undergoes a redox reaction with itself known as disproportionation. This process results in the formation of products where phosphorus is in both a lower and a higher oxidation state.
Q2: What are the primary products of PPA disproportionation?
A2: The thermal decomposition of monosubstituted phosphinic acids like PPA primarily yields phenylphosphine (B1580520) (C₆H₅PH₂, phosphorus in -1 oxidation state) and phenylphosphonic acid (C₆H₅PO(OH)₂, phosphorus in +3 oxidation state).[1] The reaction can be summarized as follows:
2 C₆H₅P(O)(H)OH → C₆H₅PH₂ + C₆H₅PO(OH)₂
Q3: What is the mechanism of this disproportionation?
A3: The thermal decomposition is understood to proceed through the formation of a phenylphosphinic anhydride (B1165640) intermediate. This anhydride can then decompose to form phenylphosphinidene, a reactive species that contributes to the formation of the final disproportionation products.[1]
Q4: At what temperature does significant disproportionation occur?
A4: Significant thermal degradation of phosphinic acids can begin at temperatures above 110°C, with the reaction rate increasing substantially between 130°C and 160°C.[2] The exact onset temperature can be influenced by factors such as the presence of catalysts, impurities, and the reaction medium. For instance, studies on related compounds like phenylphosphonic acid have shown decomposition initiates at temperatures ranging from 225°C to 375°C depending on the substrate it is adsorbed on.[3][4]
Troubleshooting Guide: Minimizing Disproportionation
This guide addresses common issues related to the unwanted disproportionation of PPA during high-temperature applications.
Q5: My high-temperature reaction (>120°C) involving PPA is showing poor yield and unexpected phosphorus-containing byproducts. What is the likely cause?
A5: It is highly probable that your this compound is undergoing thermal disproportionation. The presence of phenylphosphine and phenylphosphonic acid in your reaction mixture would confirm this. It is crucial to analyze your crude product mixture using techniques like ³¹P NMR or HPLC to identify these species.[5]
Q6: How can I minimize the disproportionation of PPA in my experiments?
A6: Minimizing disproportionation involves controlling the reaction environment. Here are several strategies:
-
Temperature Control: The most critical factor is temperature. If your process allows, operate at the lowest possible temperature that still affords a reasonable reaction rate. Disproportionation is most facile between 130-160°C.[2]
-
Inert Atmosphere: Oxygen can participate in complex side reactions.[6] Performing your reaction under an inert atmosphere, such as nitrogen (N₂) or argon (Ar), can prevent oxidative processes and minimize unwanted side reactions that can be initiated by air.[7][8]
-
Use of Stabilizers: While specific stabilizers for PPA disproportionation are not widely documented, principles from polymer chemistry can be applied. Secondary antioxidants, such as phosphites and phosphonites, are known to act as heat stabilizers by decomposing hydroperoxides and scavenging radicals.[9][10] The addition of a hindered phenolic primary antioxidant along with a phosphite (B83602) secondary antioxidant can create a synergistic effect, offering enhanced protection against thermal degradation.[9]
-
Solvent Choice: The choice of solvent can influence reaction kinetics.[11] While detailed studies on solvent effects to minimize disproportionation are limited, using a high-boiling, non-reactive solvent that effectively solvates the reactants may help to maintain a homogenous temperature and prevent localized overheating.
Q7: What analytical methods are recommended to monitor and quantify PPA disproportionation?
A7: A combination of chromatographic and spectroscopic techniques is recommended for accurate monitoring:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is excellent for separating and quantifying PPA and its more polar product, phenylphosphonic acid.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly powerful for identifying and quantifying different phosphorus species in the reaction mixture due to the distinct chemical shifts of PPA, phenylphosphine, and phenylphosphonic acid. ¹H NMR can also be used to track the reaction.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for detecting the more volatile product, phenylphosphine, and may require derivatization for other components.[14]
Quantitative Data Summary
The following table summarizes key temperature data related to the thermal stability of this compound and related compounds.
| Compound/System | Event | Temperature (°C) | Reference |
| Hypophosphorous Acid | Onset of Disproportionation | > 30 | [2] |
| Phosphinic Acid | Onset of Disproportionation | > 110 | [2] |
| Phosphinic Acid | Rapid Disproportionation Range | 130 - 160 | [2] |
| Phenylphosphonic Acid / CeO₂ | P-C Bond Cleavage | 225 | [4] |
| Phenylphosphonic Acid / Reduced CeOx | P-C Bond Cleavage | 350 | [4] |
| Phenylphosphonic Acid / Cu(111) | Molecular Decomposition | 375 | [3] |
Experimental Protocols
Protocol 1: HPLC Analysis of PPA Disproportionation
This protocol provides a general method for quantifying this compound and its primary disproportionation product, phenylphosphonic acid.
-
Sample Preparation:
-
Accurately weigh a small amount of the reaction mixture (~5-10 mg).
-
Dissolve the sample in a known volume (e.g., 10 mL) of the mobile phase or a suitable solvent like a water/acetonitrile mixture.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile). A simple mobile phase can consist of acetonitrile, water, and phosphoric acid.[12][15]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV detection at 210 nm or 254 nm.[12]
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare calibration standards of pure this compound and phenylphosphonic acid.
-
Generate a calibration curve by plotting peak area against concentration for each standard.
-
Calculate the concentration of each component in the reaction sample by comparing their peak areas to the calibration curves.
-
Visualizations
Caption: The disproportionation pathway of this compound.
Caption: A troubleshooting workflow for PPA disproportionation.
References
- 1. Organophosphorus intermediates. Part IV. Formation of phenylphosphinidene in the decomposition of phenylphosphinic anhydride: mechanism for the thermal decomposition of monosubstituted phosphinic acids - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
- 8. researchgate.net [researchgate.net]
- 9. specialchem.com [specialchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics and mechanism of the oxidation of phosphinic, phenylphosphinic, and phosphorous acids by pyridinium fluorotrioxochromate(VI) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Phenylphosphonic acid | SIELC Technologies [sielc.com]
Technical Support Center: Phenylphosphinic Acid Purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) concerning the purification of phenylphosphinic acid.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My final this compound product is a sticky or oily residue instead of a crystalline solid. What should I do?
An oily product typically indicates the presence of impurities that depress the melting point and disrupt the crystal lattice. Common culprits include residual solvents, moisture, or byproducts from the synthesis.
Troubleshooting Steps:
-
Ensure Complete Reaction: Confirm that the synthesis reaction has gone to completion. Unreacted starting materials, such as dichlorophenylphosphine, or partially hydrolyzed intermediates can result in an oily product.
-
Thorough Drying: Dry the crude product extensively under high vacuum to remove volatile impurities and residual solvents.
-
Recrystallization: This is the most effective method for obtaining a crystalline solid. Water is a common and effective solvent for the recrystallization of this compound. If the product still oils out, consider the following:
-
Solution is Too Concentrated: The compound may be separating as a liquid because its solubility limit is exceeded at the boiling point of the solvent. Add a small amount of additional hot solvent until the oil redissolves, then allow it to cool slowly.
-
Inappropriate Solvent: If water is not effective, a different solvent or a mixed solvent system may be necessary to remove specific impurities.
-
Q2: After recrystallization, the yield of my this compound is very low. How can I improve it?
Low recovery after recrystallization can be due to several factors related to the solubility of the product and the experimental technique.
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of the product remaining dissolved even after cooling.
-
Use Ice-Cold Washing Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to reduce the amount of product that dissolves during this step.
-
Optimize Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and can improve recovery.
Q3: My this compound appears discolored (e.g., yellow). What is the cause and how can I remove the color?
Discoloration often arises from impurities formed during synthesis or from degradation.
Troubleshooting Steps:
-
Identify the Source: If nitric acid was used in the synthesis of a precursor, a yellow coloration can be due to dissolved nitrogen oxides (NOx).
-
Recrystallization: Recrystallization is often effective at removing colored impurities. The impurities may remain in the mother liquor, leaving behind purer, colorless crystals.
-
Activated Carbon Treatment: In some cases, adding a small amount of activated charcoal to the hot solution before filtering and cooling can help to adsorb colored impurities. Use with caution, as it can also adsorb some of the desired product.
Data Presentation
Table 1: Solubility of this compound in Water
| Temperature (K) | Temperature (°C) | Solubility ( g/100 mL) |
| 297.79 | 24.64 | 7.6 |
| 302.83 | 29.68 | 8.8 |
| 307.81 | 34.66 | 10.2 |
| 312.84 | 39.69 | 11.8 |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Water
This protocol describes the purification of crude this compound by recrystallization from water.
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of deionized water to the flask.
-
Gently heat the mixture with stirring until the solid completely dissolves.
-
If the solution is colored or contains insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification by Washing with Diethyl Ether
This method is useful for removing non-polar impurities.
Materials:
-
Crude this compound
-
Anhydrous diethyl ether
-
Beaker or flask
-
Stirring apparatus
-
Filtration setup (e.g., Buchner funnel)
Procedure:
-
Place the solid crude this compound in a beaker or flask.
-
Add a sufficient amount of anhydrous diethyl ether to cover the solid.
-
Stir the slurry for an extended period, for example, 24 hours, with intermittent shaking.[1]
-
Decant the diethyl ether.
-
Repeat the washing process with fresh diethyl ether.
-
After the final wash, filter the solid to remove the remaining ether.
-
Dry the purified this compound under vacuum to remove any residual solvent.[1]
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or formic acid (for pH adjustment)
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape. The exact ratio should be optimized. A typical starting point could be a gradient of 10-90% acetonitrile.[2]
-
Flow Rate: 1.0 mL/min[2]
-
Detection Wavelength: 210 nm or 254 nm[2]
-
Column Temperature: Ambient or controlled (e.g., 25 °C)
Procedure:
-
Prepare the mobile phase and degas it.
-
Prepare a standard solution of high-purity this compound and a sample solution of the purified product in the mobile phase.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Determine the purity by comparing the peak area of the main component to the total area of all peaks (area percent method).
Mandatory Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting logic for an oily this compound product.
References
Phenylphosphinic Acid Purification: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of phenylphosphinic acid.
Troubleshooting Recrystallization Issues
This section addresses common problems encountered during the purification of this compound via recrystallization.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product Oiling Out or Remaining a Sticky Solid | 1. Presence of Impurities: Unreacted starting materials or byproducts can lower the melting point and inhibit crystallization.[1] 2. Hygroscopic Nature: The product may have absorbed atmospheric moisture.[1] 3. Rapid Cooling: Cooling the solution too quickly can cause the product to precipitate as an oil rather than forming crystals.[2] | 1. Ensure Reaction Completion: Verify that the synthesis reaction went to completion using an appropriate analytical method (e.g., ³¹P NMR, HPLC).[1] 2. Thorough Drying: Dry the crude product under a high vacuum before recrystallization to remove volatile impurities and moisture.[1] 3. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath. Consider insulating the flask to slow the cooling rate further.[2] 4. Add More Solvent: Return the mixture to the heat source, add a small amount of additional solvent to ensure the compound stays dissolved longer as it cools, and then attempt to recrystallize again.[2] |
| No Crystal Formation Upon Cooling | 1. Excess Solvent: Too much solvent was used, and the solution is not supersaturated upon cooling.[2] 2. Solution Cooled Too Quickly: The solution may need more time for nucleation to occur. | 1. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of pure this compound.[2] 2. Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent to increase the concentration and then allow it to cool again. |
| Low Yield of Recovered Crystals | 1. Product Solubility: The product has some solubility in the cold solvent, leading to loss in the mother liquor.[1] 2. Excessive Solvent: Using significantly more than the minimum amount of hot solvent will result in more product remaining dissolved upon cooling.[2] 3. Premature Crystallization: Crystals may have formed during a hot filtration step and were lost. 4. Washing with Inappropriate Solvent: Washing the collected crystals with a solvent in which they are highly soluble. | 1. Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. 2. Use Ice-Cold Solvents: Cool the recrystallization solution thoroughly in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution.[1] 3. Preheat Equipment: If performing a hot filtration, preheat the funnel and receiving flask to prevent the product from crystallizing prematurely.[3] |
| Product is Colored or Still Appears Impure | 1. Inappropriate Solvent Choice: The chosen solvent may dissolve the impurity as well as the product, or the impurity may be insoluble and requires hot filtration. 2. Colored Impurities Present: Trace impurities from the synthesis (e.g., nitrogen oxides if using nitric acid) can discolor the product.[4] 3. Co-precipitation: Impurities may have been trapped within the crystal lattice due to rapid crystal growth.[2] | 1. Perform a Hot Filtration: If insoluble impurities are observed in the hot solution, filter the solution while hot before allowing it to cool.[3] 2. Use Decolorizing Carbon: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration to remove the carbon before cooling.[3] 3. Re-recrystallize: A second recrystallization may be necessary to achieve the desired purity. Ensure slow crystal growth to prevent inclusion of impurities.[2] |
This compound Solubility Data
Selecting an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
| Solvent | Solubility Data | Notes |
| Water | 7.7 g / 100 mL (7.7%) at 25°C.[5][6] | A common and effective solvent for recrystallization.[1] |
| Diethyl Ether | Qualitative: Used for recrystallization.[5] | Often used in purification protocols following synthesis.[7][8] |
| Benzene | Qualitative: Has been used for recrystallization.[5] | Use with caution due to toxicity. |
| Supercritical CO₂ (Neat) | 0.1 x 10⁻⁵ to 18 x 10⁻⁵ mol/mol (at 313-333 K, 10-20 MPa).[9][10] | Specialized method; solubility is low but can be enhanced with co-solvents.[9][10] |
| Supercritical CO₂ with Methanol (4 mol %) | 2.4 x 10⁻⁵ to 292 x 10⁻⁵ mol/mol (at 313 K, 10-20 MPa).[9] | Methanol significantly increases solubility.[9] |
A general solubility order at a given temperature has been reported as: n-propanol > acetone (B3395972) > acetonitrile (B52724) > ethyl acetate (B1210297) > chloroform .[1]
Experimental Protocols
General Recrystallization Protocol (Using Water)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to boiling (e.g., on a hot plate) with stirring. Continue to add small portions of hot water until the solid is just dissolved.[1]
-
Hot Filtration (Optional): If insoluble impurities or coloring is present, add a small amount of activated charcoal to the hot solution. To remove the charcoal and any other insoluble materials, perform a hot filtration using a pre-heated funnel and filter flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold water to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals thoroughly under a high vacuum, preferably in a desiccator over a drying agent like sulfuric acid, to remove all traces of water.[1]
Visual Workflows
The following diagrams illustrate key workflows for the recrystallization and troubleshooting process.
Caption: General workflow for the recrystallization of this compound.
Caption: Troubleshooting decision logic for common recrystallization issues.
Frequently Asked Questions (FAQs)
Q1: My final this compound product is a sticky oil instead of a crystalline solid. What should I do? A1: A sticky or oily product often indicates the presence of impurities or absorbed moisture due to the hygroscopic nature of this compound.[1] First, ensure your crude product is thoroughly dry by placing it under a high vacuum. Then, proceed with recrystallization, being careful to allow the solution to cool slowly to encourage crystal formation rather than precipitation.[1][2]
Q2: What is the best solvent for recrystallizing this compound? A2: Water is a very common and effective solvent for this purpose.[1] Other solvents that have been used include diethyl ether and benzene.[5] The ideal choice depends on the impurities you are trying to remove.
Q3: How can I improve my yield during recrystallization? A3: To maximize your yield, use only the minimum amount of hot solvent necessary to completely dissolve the crude solid.[1] Ensure the solution is cooled thoroughly in an ice bath before filtering to minimize the amount of product that remains dissolved. When washing the collected crystals, use a minimal amount of ice-cold solvent.[1]
Q4: My product is still yellow after recrystallizing. How can I get a colorless product? A4: A yellow color may indicate residual impurities from the synthesis, such as nitrogen oxides if nitric acid was used as an oxidant.[4] To remove colored impurities, you can add a small amount of activated charcoal to the hot solution before the cooling step. Perform a hot filtration to remove the charcoal, and then allow the clear filtrate to cool and crystallize.[3]
Q5: Why are no crystals forming even after my solution has cooled in an ice bath? A5: This typically happens when too much solvent has been used, and the solution is not saturated. You can try to induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a "seed crystal" of the pure compound.[2] If that fails, you may need to gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then attempt to cool it again.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 1779-48-2 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Column chromatography protocols for phenylphosphinic acid derivatives
This center provides detailed protocols, troubleshooting guides, and frequently asked questions for the column chromatography purification of phenylphosphinic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying my this compound derivative?
A: The choice of stationary phase is critical and depends on the polarity of your specific derivative. Due to the acidic and polar nature of the phosphinic acid group, standard silica (B1680970) gel can sometimes be challenging.
-
For less polar derivatives (e.g., esters or amides of this compound), standard silica gel is often the first choice.
-
For highly polar or acidic derivatives , which may streak or fail to elute from silica, several alternatives should be considered. Reverse-phase silica (C18) is a very effective solution for purifying highly polar compounds using polar mobile phases like water/acetonitrile (B52724).[1]
-
If your compound is acid-sensitive and degrades on standard silica, you can use deactivated silica gel .[2][3][4] Alternatively, less acidic stationary phases like alumina (B75360) (neutral or basic) or florisil can be effective.[3][4]
-
For complex separations involving ionic species, ion-exchange or mixed-mode chromatography columns are excellent options, though they are more commonly used in HPLC.[5][6]
Q2: How do I choose an appropriate mobile phase (eluent)?
A: Mobile phase selection is performed in conjunction with your chosen stationary phase, typically by running analytical Thin Layer Chromatography (TLC) plates first. The goal is to find a solvent system where your target compound has an Rf value of approximately 0.2-0.4.
-
Normal Phase (Silica/Alumina): Start with a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and gradually add a polar solvent (e.g., ethyl acetate (B1210297), acetone, or methanol). For very polar phosphinic acid derivatives that do not move from the baseline, highly polar solvent systems are required.[4]
-
Adding a small amount of a modifier can significantly improve separation. For acidic compounds like phenylphosphinic acids, adding 1-2% acetic or formic acid to the eluent can reduce peak tailing.[1][7]
-
In some cases, a basic modifier is needed. A stock solution of 10% ammonium (B1175870) hydroxide (B78521) in methanol (B129727) can be used (adding 1-10% of this stock to dichloromethane) to elute very polar compounds.[1][4]
-
-
Reverse Phase (C18): Eluents are typically polar, consisting of a mixture of water and an organic solvent like acetonitrile or methanol.[8][9][10] A buffer or acid (e.g., formic acid or phosphoric acid) is often added to the mobile phase to control the pH and ensure consistent ionization of the analyte, which is crucial for good peak shape and reproducibility.[8][9][10]
Q3: My compound is very polar and either doesn't move or streaks badly on the silica gel TLC plate. What should I do?
A: This is a common issue with polar, acidic compounds. Here are several strategies to address this:
-
Increase Eluent Polarity: Add a stronger polar solvent to your mobile phase, such as methanol or water. A common solvent system for highly polar compounds is chloroform/methanol/water.[6]
-
Add a Modifier: As mentioned in Q2, adding a small amount of acetic or formic acid to your mobile phase can suppress the ionization of the phosphinic acid group, reducing its strong interaction with the silica surface and thereby decreasing streaking.[1]
-
Use a Different Stationary Phase: This is often the best solution. Switch to a reverse-phase (C18) column, which is designed for polar compounds.[1][4] Alternatively, deactivated silica or alumina may provide better results.[3]
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is a technique specifically designed to retain and separate very polar compounds using a polar stationary phase and a mobile phase rich in a less polar organic solvent like acetonitrile.[1][11]
Q4: How should I load my sample onto the column? Wet loading or dry loading?
A: The loading method depends on your sample's solubility in the chosen eluent.
-
Wet Loading: This is the simplest method. Dissolve your crude sample in the absolute minimum amount of the eluent (or a slightly more polar solvent if necessary) and carefully pipette it onto the top of the column.[12] This method is preferred if your sample is an oil or dissolves easily in a small volume of a weak solvent.[13][14]
-
Dry Loading: This method is essential when your compound has poor solubility in the eluent or when you need to dissolve it in a strong polar solvent that would ruin the separation if loaded directly.[12][13][14] In this technique, the sample is dissolved, mixed with a small amount of silica gel (or another inert sorbent like Celite), and the solvent is evaporated to yield a free-flowing powder. This powder is then carefully added to the top of the packed column.[2][12] Dry loading often leads to better resolution and sharper peaks for challenging separations.[14][15]
Quantitative Data Summary
Table 1: Stationary Phase Selection Guide
| Stationary Phase | Polarity | Best For | Considerations |
| Silica Gel | Polar, Acidic | General purpose, non-polar to moderately polar derivatives. | Can cause degradation of acid-sensitive compounds. Strong retention of very polar compounds may lead to streaking or failure to elute.[3] |
| Deactivated Silica Gel | Polar, Neutralized | Acid-sensitive compounds. | Can be prepared by flushing silica with a solvent containing a base like triethylamine.[2][16][17] |
| Alumina | Polar, (Basic, Neutral, or Acidic) | Amines, acid-sensitive or base-sensitive compounds (depending on the grade). | Offers different selectivity compared to silica.[1][3] |
| Reverse-Phase (C18) | Non-polar | Highly polar and ionic derivatives. | Requires polar mobile phases (e.g., water/acetonitrile). Elution order is reversed (non-polar compounds elute last).[1][3] |
Table 2: Common Mobile Phase Systems & Modifiers
| Chromatography Mode | Common Solvents | Modifiers (0.5-2% v/v) | Purpose of Modifier |
| Normal Phase | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Acetic Acid / Formic Acid | Reduces tailing for acidic compounds by suppressing ionization.[1][7] |
| Triethylamine / Ammonia | Reduces tailing for basic compounds; deactivates acidic silica sites.[1][2][4] | ||
| Reverse Phase | Water/Acetonitrile, Water/Methanol | Formic Acid / Phosphoric Acid | Controls pH to ensure consistent ionization state of the analyte for better peak shape.[8][9][10] |
| Ammonium Acetate / Ammonium Formate | Provides buffering capacity and is compatible with mass spectrometry. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound won't elute from the column. | 1. Eluent is not polar enough. 2. Compound is irreversibly adsorbed or decomposed on silica. [4] | 1. Gradually increase the polarity of the eluent (gradient elution).[2] If using 100% of a polar solvent still doesn't work, switch to a more polar solvent (e.g., from ethyl acetate to methanol).2. Test compound stability on a TLC plate (see Protocol 3). If it's unstable, switch to a less acidic stationary phase like deactivated silica or alumina, or use reverse-phase chromatography.[4] |
| All compounds elute together in the first few fractions. | 1. Eluent is too polar. 2. Sample was dissolved in a solvent much stronger than the eluent ("solvent effect"). [18] | 1. Start with a much less polar solvent system.2. Re-run the column and use the dry-loading technique (Protocol 2). Ensure the sample is loaded in the weakest possible solvent.[13] |
| Poor separation (overlapping peaks) despite good separation on TLC. | 1. Column was overloaded with too much sample. 2. Column was packed poorly (channels, cracks). 3. Sample band was too wide during loading. 4. Compound is degrading on the column during the long elution time. [4] | 1. Use more silica gel relative to the amount of sample (typically a 50:1 to 100:1 mass ratio).2. Repack the column carefully, ensuring a homogenous and level bed.3. Use dry loading or dissolve the sample in the absolute minimum volume of solvent for wet loading.[12]4. Check stability (Protocol 3). If unstable, switch stationary phase or try to run the column faster.[4] |
| Streaking or "tailing" of the desired compound's spot. | 1. Strong interaction between the polar/acidic compound and active sites on the silica gel. [1]2. Column is overloaded. | 1. Add a modifier to the eluent (e.g., 1% acetic acid) to reduce these secondary interactions.[1]2. Reduce the amount of sample loaded onto the column. |
| The colored band of the compound stops moving and precipitates at the top of the column. | The compound is not soluble in the eluent. This often happens when a very polar solvent was used to dissolve the sample for wet loading.[1] | The best solution is to use the dry-loading method (see Protocol 2). This ensures the compound is introduced to the column on a solid support and can be eluted gradually by the mobile phase.[1][14] |
Experimental Protocols
Protocol 1: Standard Silica Gel Column Chromatography
-
Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
Packing the Column (Wet Packing): Fill the column one-third full with the initial, least polar eluent. In a separate beaker, create a slurry of silica gel in the same eluent. Slowly pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles. Once settled, add another thin layer of sand on top.
-
Equilibration: Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
Sample Loading (Wet): Dissolve the crude sample in the minimum possible volume of eluent. Carefully pipette the solution onto the center of the top sand layer without disturbing the surface.
-
Elution: Drain the loading solvent into the silica, then carefully add fresh eluent to the top of the column. Apply pressure (if using flash chromatography) and begin collecting fractions.
-
Analysis: Monitor the collected fractions using TLC to identify which ones contain the purified compound.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.[7]
Protocol 2: Dry-Loading for Poorly Soluble Samples
-
Adsorption: In a round-bottom flask, dissolve your crude sample completely in a suitable solvent (e.g., dichloromethane, acetone, methanol).
-
Add silica gel to the flask (typically 5-10 times the mass of your crude sample) and swirl to create a uniform slurry.[12]
-
Evaporation: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[1][12]
-
Loading: Pack the column as described in Protocol 1. Carefully pour the silica-adsorbed sample powder onto the top of the packed column to form a neat, level band.
-
Finalize: Add a protective layer of sand on top of the sample layer and begin eluting with your chosen solvent system.[1]
Protocol 3: Testing Compound Stability on Silica Gel (2D TLC)
-
First Elution: Spot your compound on the bottom left corner of a square TLC plate. Develop the plate using your chosen eluent system.
-
Drying: Remove the plate and allow it to dry completely in a fume hood until all solvent has evaporated.
-
Second Elution: Rotate the plate 90 degrees counter-clockwise, so the line of separated spots from the first run is now at the bottom. Develop the plate again in the same solvent system.[1]
-
Analysis: Visualize the plate. If the compound is stable, you will see a single spot lying on the diagonal of the plate. If new spots appear off the diagonal, it indicates that the compound is degrading on the silica.[1]
Visualizations
Caption: General workflow for column chromatography purification.
Caption: Decision tree for purifying acid-sensitive compounds.
Caption: Logic for choosing between wet and dry sample loading.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. Purification [chem.rochester.edu]
- 5. Polar Compounds | SIELC Technologies [sielc.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. orgsyn.org [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. Phenylphosphonic acid | SIELC Technologies [sielc.com]
- 10. Separation of Phenylphosphonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. agilent.com [agilent.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. biotage.com [biotage.com]
- 14. sorbtech.com [sorbtech.com]
- 15. biotage.com [biotage.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. silicycle.com [silicycle.com]
- 18. youtube.com [youtube.com]
Stability and storage conditions for phenylphosphinic acid
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of phenylphosphinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] For long-term storage of the powder, a temperature of -20°C is recommended, while room temperature is suitable for sealed, dry containers.[1][4] It is crucial to keep it away from incompatible substances such as bases and strong oxidizing agents.[2][5][6][7]
Q2: How stable is this compound under normal laboratory conditions?
A2: this compound is generally stable under normal laboratory conditions.[5][6][7] However, it is important to avoid high temperatures and exposure to incompatible materials to prevent decomposition.
Q3: What are the known incompatibilities of this compound?
A3: this compound is incompatible with bases and strong oxidizing agents.[5][6][7] Contact with these substances can lead to chemical reactions that may compromise the integrity of the compound.
Q4: What are the hazardous decomposition products of this compound?
A4: Upon decomposition, which can be induced by high temperatures, this compound can produce hazardous substances. These include carbon monoxide (CO), carbon dioxide (CO2), oxides of phosphorus, phosphine, and benzene.[5][6] An intermediate, phenylphosphinic anhydride (B1165640), has been observed to decompose into phenylphosphonic acid, tetraphenylcyclotetraphosphine, and phenylphosphine.[8]
Q5: What are the recommended handling precautions for this compound?
A5: When handling this compound, it is important to use adequate ventilation and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[2] Avoid contact with the skin, eyes, and clothing.[3] Always wash your hands thoroughly after handling the compound.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Discoloration or clumping of the solid | - Exposure to moisture (hygroscopic).- Oxidation from improper sealing or exposure to air. | - Ensure the container is always tightly sealed after use.- Store in a desiccator to minimize moisture exposure.- If clumping is observed, gently break up the solid in a dry, inert atmosphere (e.g., a glove box) before use. |
| Inconsistent experimental results | - Degradation of the compound due to improper storage.- Contamination from incompatible substances. | - Verify the storage conditions and ensure they align with the recommendations (cool, dry, sealed).- Use fresh stock if degradation is suspected.- Ensure all labware is clean and free of contaminants, especially bases and strong oxidizing agents. |
| Unexpected reaction byproducts | - Decomposition of this compound under reaction conditions. | - Review the reaction temperature and ensure it is not excessively high.- Check for the presence of incompatible reagents or catalysts in the reaction mixture. |
Quantitative Data
| Property | Value | Reference |
| Melting Point | 83-85 °C | [4] |
| Water Solubility | 7.7 g/100 mL (at 25 °C) | [4] |
Experimental Protocols
Protocol 1: Visual Inspection for Stability Assessment
-
Objective: To visually assess the physical state of this compound for signs of degradation.
-
Procedure:
-
Before opening the primary container, allow it to equilibrate to room temperature to prevent condensation.
-
In a well-ventilated fume hood, carefully open the container.
-
Visually inspect the contents for any changes from its expected appearance (typically a white crystalline solid). Note any discoloration (e.g., yellowing), clumping, or the presence of an unusual odor.
-
Record all observations in a laboratory notebook.
-
Tightly reseal the container immediately after inspection and store it under the recommended conditions.
-
This compound Stability Troubleshooting Workflow
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound | 1779-48-2 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. Organophosphorus intermediates. Part I. The formation and decomposition of phenylphosphinic anhydride - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Handling precautions for phenylphosphinic acid in the laboratory
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and troubleshooting of phenylphosphinic acid in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous substance that can cause severe skin burns and eye damage.[1][2][3][4] It is also harmful if swallowed and can cause respiratory irritation.[2][5][6][7] It is classified as a corrosive solid.[2][5]
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes chemical-resistant gloves, safety goggles and a face shield to protect against splashes, and a lab coat.[5] If there is a risk of dust formation or aerosol generation, a certified respirator should be used.[5]
Q3: What are the proper storage conditions for this compound?
A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2][8][9] It should be kept away from incompatible materials such as bases and strong oxidizing agents.[2][10]
Q4: What should I do in case of a this compound spill?
A4: In the event of a spill, you should first ensure the area is well-ventilated and you are wearing the appropriate PPE.[2][5] Avoid creating dust.[2] Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[2][5] Do not use water to clean up the spill unless it is for decontaminating surfaces after the bulk of the material has been removed.[5]
Q5: How should I dispose of this compound waste?
A5: this compound waste is considered hazardous waste and must be disposed of according to local, regional, and national regulations.[5] It should be collected in a dedicated, properly labeled, sealed container and disposed of through a licensed hazardous waste disposal company.[5] Do not dispose of it down the drain or in general waste.[5]
Troubleshooting Guide
Scenario 1: I observe an unexpected color change or gas evolution when using this compound in a reaction.
-
Possible Cause: This could indicate an unexpected reaction or decomposition. This compound is incompatible with strong bases and strong oxidizing agents, which can lead to vigorous reactions.[2][10] Thermal decomposition can also occur at elevated temperatures, potentially releasing toxic fumes like phosphorus oxides and phosphine.[2][6][11]
-
Solution:
-
If it is safe to do so, stop the reaction by removing it from any heat source.
-
Ensure the reaction is being conducted in a well-ventilated fume hood.
-
Review your experimental protocol to ensure that no incompatible materials were accidentally introduced.
-
Consider if the reaction temperature exceeded the stability limits of this compound.
-
If you are unsure about the cause, consult with your laboratory's safety officer before proceeding.
-
Scenario 2: I am experiencing irritation to my skin or respiratory tract despite wearing PPE.
-
Possible Cause: This may indicate that your PPE is not providing adequate protection or has been compromised. Dust or aerosols of this compound may not be fully contained.
-
Solution:
-
Immediately move to a non-contaminated area and seek fresh air.
-
If skin contact has occurred, wash the affected area immediately with plenty of soap and water for at least 15 minutes and seek medical attention.[1][2]
-
Review the type of gloves and respirator you are using to ensure they are appropriate for handling corrosive solids and their potential dusts.
-
Ensure your fume hood is functioning correctly and that your handling techniques minimize the generation of dust.
-
Always wash your hands thoroughly after handling the chemical, even if you were wearing gloves.[8]
-
Quantitative Data
| Parameter | Value | Reference |
| CAS Number | 1779-48-2 | [1][2][12] |
| UN Number | UN3261 | [5] |
| Hazard Class | 8 (Corrosive) | [5] |
| Packing Group | III | [5] |
| Acute Oral Toxicity (Rat LD50) | 1345 mg/kg | [4][11] |
| Water Solubility (25 °C) | 7.7 g/100 mL | [12] |
Experimental Protocols
Protocol 1: General Weighing and Handling of this compound
-
Preparation:
-
Ensure a chemical fume hood is operational.
-
Don all required PPE: lab coat, chemical-resistant gloves, and safety goggles with a face shield.
-
Have a dedicated, labeled waste container ready for any contaminated materials.
-
-
Procedure:
-
Perform all handling and weighing of this compound inside the fume hood to minimize inhalation exposure.
-
Use a spatula to carefully transfer the desired amount of the solid to a tared weighing vessel.
-
Avoid generating dust. If the material is a fine powder, handle it with extra care.
-
Close the stock container tightly immediately after use.
-
-
Cleanup:
-
Carefully clean any residual powder from the spatula and weighing area using a dry method (e.g., wiping with a dry cloth) and dispose of the cleaning material in the hazardous waste container.
-
Wipe down the work surface in the fume hood.
-
Remove PPE and wash hands thoroughly.
-
Visualizations
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Page loading... [wap.guidechem.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. This compound | 1779-48-2 [chemicalbook.com]
Technical Support Center: Scaling Up Reactions with Phenylphosphinic Acid
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of scaling up reactions involving phenylphosphinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety considerations when scaling up reactions involving this compound and its derivatives?
A1: Scaling up reactions introduces significant safety challenges that are manageable at the lab scale. Key considerations include:
-
Thermal Runaway : Many reactions involving organophosphorus compounds, such as oxidations, can be highly exothermic.[1][2] Heat dissipation becomes less efficient as the reactor volume increases, raising the risk of a thermal runaway.[1] Proper thermal management, including controlled reagent addition and efficient cooling systems, is critical.
-
Reagent Handling : Handling larger quantities of corrosive or toxic reagents, such as phosphorus trichloride (B1173362) (a potential precursor), nitric acid (an oxidant), or aluminum chloride (a catalyst), requires stringent safety protocols and appropriate personal protective equipment (PPE).[3][4]
-
Pressure Build-up : Reactions that evolve gas, such as HCl in Friedel-Crafts reactions, can lead to dangerous pressure build-up in a large, sealed vessel.[4][5] Ensure the reactor is properly vented.
-
Flammability and Explosivity : this compound itself is used in flame retardants, but precursors and solvents may be flammable.[6][7] Benzaldehyde, a common reactant in related syntheses, can form explosive peroxides upon prolonged air exposure.[3]
Q2: Why does reaction yield often decrease during scale-up, and how can this be mitigated?
A2: A drop in yield is one of the most common issues when transitioning from benchtop to pilot or production scale.[8] The primary causes are often physical limitations rather than changes in the underlying chemistry.[1]
-
Mass and Heat Transfer Limitations : In large reactors, inefficient mixing can create localized "hot spots" or areas of high reactant concentration, leading to increased side reactions and degradation.[1][9][10] Slower heat dissipation can also favor undesirable thermal pathways.[5]
-
Changes in Reaction Time : The time required for additions, heating, and cooling is much longer at scale.[5][8] These prolonged times can lead to the degradation of sensitive starting materials or products.
-
Inefficient Isolation : Product loss during work-up and isolation can be more significant at a larger scale. Techniques like filtration and washing may be less efficient, and it can be harder to achieve optimal crystallization conditions.[3][8]
To mitigate these issues, focus on process optimization, including adjusting stirring rates, controlling the rate of reagent addition, and re-optimizing isolation and purification procedures for the specific equipment being used.[8][9]
Q3: My product, which was a crystalline solid in the lab, is now an oil or a sticky gum. What should I do?
A3: This common problem usually points to the presence of impurities that act as crystallization inhibitors.[3][11]
-
Potential Causes : The issue can stem from incomplete reactions, residual solvents, or byproducts from side reactions that were negligible at a smaller scale.[4][11] Phenylphosphonic acid, a common derivative, is also hygroscopic and can absorb atmospheric moisture, contributing to an oily appearance.[4]
-
Troubleshooting Steps :
-
Confirm Reaction Completion : Use analytical techniques like ³¹P NMR or HPLC to ensure the starting material has been fully consumed.[4]
-
Thorough Drying : Dry the product under a high vacuum to remove all volatile solvents and impurities.[4]
-
Purification Prior to Crystallization : "Clean up" the crude product by washing it with a suitable solvent to remove non-polar impurities before attempting crystallization.[3]
-
Optimize Crystallization : Systematically screen different solvent systems, adjust the pH for precipitation, and control the cooling rate.[3]
-
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Conversion
| Potential Cause(s) | Troubleshooting Steps |
| Inefficient Mixing/Mass Transfer | Increase the stirring speed. Evaluate the reactor and impeller design to ensure adequate mixing for the reaction volume. Consider the impact of viscosity changes during the reaction.[5] |
| Poor Temperature Control | Monitor the internal reaction temperature closely. For exothermic reactions, slow the addition rate of reagents to prevent temperature spikes.[8] For endothermic reactions, ensure the heating system can maintain the target temperature consistently. |
| Reversible Reaction | If the reaction is reversible (e.g., some Friedel-Crafts reactions), implement a method to remove a byproduct (like HCl gas) to drive the reaction forward.[4] |
| Catalyst Inactivity | For catalyzed reactions (e.g., using AlCl₃), ensure the catalyst is fresh and anhydrous. Moisture can deactivate many Lewis acid catalysts.[4] Consider increasing the catalyst loading after evaluating the cost and safety implications. |
| Degradation Over Time | Perform studies to check the stability of reactants and products under the prolonged reaction or work-up times expected at scale.[8] |
Issue 2: Formation of Impurities or Side Products
| Potential Cause(s) | Troubleshooting Steps |
| Side Reactions Favored at Scale | The Abramov reaction can compete with the desired Kabachnik-Fields reaction.[3] To minimize it, consider a two-step process where the imine is formed first before adding the phosphite, or lower the reaction temperature.[3] |
| Thermal Degradation | Avoid excessive temperatures and prolonged heating times, which can cause the product or starting materials to decompose, leading to a discolored product.[3] |
| Oxidation of Starting Materials | Some starting materials, like benzaldehyde, can oxidize if exposed to air for long periods.[3] Consider running the reaction under an inert atmosphere (e.g., nitrogen).[12] |
| Polyalkylation or Rearrangements | In Friedel-Crafts type reactions, using a molar excess of the aromatic substrate (e.g., benzene) can favor the desired mono-substituted product over polyalkylated byproducts.[4] |
| Nitrated Byproducts (When Using HNO₃) | If using nitric acid for oxidation, high temperatures or high concentrations can lead to undesired nitration of the aromatic ring.[4][13] Maintain careful temperature control and use an appropriate concentration of nitric acid.[4] |
Issue 3: Difficult Product Isolation (Oily or Gummy Product)
| Potential Cause(s) | Troubleshooting Steps |
| Impurities Inhibiting Crystallization | Wash the crude product with a solvent in which the product is insoluble but the impurities are soluble (e.g., washing with ether or hexane (B92381) to remove non-polar contaminants).[3][11] |
| Residual Solvents | Ensure complete removal of reaction and extraction solvents by drying thoroughly under a high vacuum, possibly with gentle heating.[3][4] |
| Incorrect pH for Precipitation | If the product is isolated by precipitation, carefully and slowly adjust the pH to the isoelectric point to maximize precipitation and improve the crystal form.[3] |
| Partially Reacted Intermediates | In syntheses involving hydrolysis (e.g., from a phosphonic dichloride), ensure the hydrolysis is complete. Incomplete hydrolysis can leave oily intermediates.[4] Refluxing in an aqueous acid solution can drive the reaction to completion.[4] |
Experimental Protocols & Data
Protocol 1: Scale-Up Considerations for the Oxidation of this compound
This protocol is based on a common laboratory-scale synthesis and includes notes for scaling up.[13][14]
Objective: To synthesize phenylphosphonic acid from this compound, addressing scale-up challenges.
Materials:
-
This compound
-
Concentrated nitric acid (HNO₃)
-
Water
-
Diethylether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup : In a reactor equipped with a mechanical stirrer, thermometer, and a controlled addition funnel, charge the this compound.
-
Heating : Gently heat the acid until it melts (m.p. ~80°C). On a large scale, this must be done slowly to ensure even heating.
-
Controlled Addition : Once the temperature is stable at ~100°C, begin the slow, dropwise addition of concentrated nitric acid.[13][14] Scale-Up Note: This reaction is exothermic. The addition rate must be carefully controlled to maintain the temperature and prevent a runaway reaction. Ensure the cooling system is operational and can handle the heat load.[13]
-
Reaction Monitoring : After the addition is complete, monitor the reaction (e.g., by TLC or NMR of an aliquot) to ensure completion.
-
Quenching : Allow the mixture to cool to room temperature. A yellow solid should form.[13][14] On a large scale, this cooling process will be much slower. Quench the reaction by slowly adding it to a vessel of cold water with vigorous stirring.
-
Extraction : Transfer the aqueous mixture to a suitable extraction vessel and extract the product multiple times with diethylether.[13]
-
Drying and Isolation : Combine the organic extracts, dry over a drying agent like MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization.[13]
Data Presentation: Scale-Up of this compound Esterification
The following data summarizes the results of scaling up the thermal esterification of this compound (1) with butyl alcohol to produce butyl phenylphosphinate (2). The reaction was found to be sensitive to atmospheric conditions at a larger scale.
| Entry | Scale (mmol of 1) | Molar Eq. of Butyl Alcohol | Conditions | Time (h) | Conversion (%) | Notes |
| 1 | 1.4 | 15 | Reflux | 36 | ~100 | Small scale, successful conversion. |
| 2 | 14.0 | 12 | Reflux | 72 | 95 | 10x scale-up, 86% was desired product 2, but a byproduct formed. |
| 3 | 1.4 | 12 | 110 °C, N₂, sealed | 72 | 100 | Small scale, inert atmosphere prevents byproduct formation. |
| 4 | 14.0 | 12 | Reflux, N₂ | 60 | 100 | 10x scale-up under nitrogen, successful conversion with 95% yield of 2 after chromatography. |
| 5 | 14.0 | 12 | Reflux, N₂, catalyst | 30 | 100 | Catalyzed reaction at scale reduces reaction time significantly. |
| Data adapted from a study on esterification scale-up experiments.[12] |
References
- 1. reddit.com [reddit.com]
- 2. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 6. palmercruz.com [palmercruz.com]
- 7. nbinno.com [nbinno.com]
- 8. sdlookchem.com [sdlookchem.com]
- 9. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 10. air.unimi.it [air.unimi.it]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Overcoming stirring issues in reactions with phenylphosphinic acid precipitates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to phenylphosphinic acid precipitates during chemical reactions.
Troubleshooting Guides
This section addresses common issues encountered during reactions involving the precipitation of this compound and its derivatives.
Issue: A voluminous, thick precipitate has formed, and my stir bar is stuck or stirring is inefficient.
-
Potential Cause 1: High Local Concentration of Reagents. Rapid addition of a reagent can lead to a sudden increase in the local concentration of the product, causing rapid and uncontrolled precipitation. This often results in the formation of fine particles or a thick, unmanageable slurry.
-
Troubleshooting Steps:
-
Slow Reagent Addition: Add the precipitating reagent dropwise or via a syringe pump to maintain a low and constant level of supersaturation.
-
Dilution: Increase the solvent volume to reduce the overall concentration of the reactants.
-
Efficient Stirring: Ensure vigorous and efficient stirring from the start of the reaction to promote good mixing and prevent localized concentration gradients. For viscous mixtures, consider using a more powerful overhead stirrer instead of a magnetic stir bar.
-
-
Potential Cause 2: Inappropriate Solvent Choice. this compound has low solubility in water but is more soluble in polar organic solvents.[1] The choice of solvent can significantly impact the solubility of the reactants and the nature of the precipitate.
-
Troubleshooting Steps:
-
Solvent Screening: Conduct small-scale solubility tests with different solvents or solvent mixtures to find a system where the product has moderate solubility, allowing for the formation of a more manageable slurry or crystalline solid.
-
Co-solvent Addition: The addition of a co-solvent, such as methanol, has been shown to increase the solubility of this compound in certain media.[2][3][4] Consider adding a co-solvent to the reaction mixture to modulate the solubility of the precipitating species.
-
-
Potential Cause 3: Temperature Effects. Temperature can influence both the reaction rate and the solubility of the reactants and products. In some cases, a decrease in temperature during reagent addition can lead to the formation of a sticky solid that hinders stirring.[5]
-
Troubleshooting Steps:
-
Temperature Control: Maintain a constant and optimized temperature throughout the reaction. Avoid sudden temperature drops.
-
Elevated Temperature: In some instances, running the reaction at a higher temperature can increase the solubility of the precipitate, leading to the formation of larger, more easily stirred crystals upon cooling. However, be mindful of potential side reactions or degradation at higher temperatures.
-
Issue: The reaction yield is low and erratic.
-
Potential Cause 1: Poor Mixing Due to Precipitate. Inefficient stirring caused by a thick precipitate can lead to incomplete reactions and the formation of byproducts, resulting in low and inconsistent yields.[5]
-
Troubleshooting Steps:
-
Improve Agitation: As mentioned previously, use an appropriate stirring method (e.g., overhead stirrer) to ensure the solid is well-suspended throughout the reaction.
-
Monitor Reaction Progress: Utilize analytical techniques such as TLC, HPLC, or NMR to monitor the reaction's progress and ensure it goes to completion.
-
-
Potential Cause 2: Product Loss During Work-up. A fine or sticky precipitate can be difficult to handle during filtration and washing, leading to product loss.
-
Troubleshooting Steps:
-
Optimize Isolation: Allow the reaction mixture to cool slowly to encourage the formation of larger crystals, which are easier to filter.
-
Washing Solvent: Use a solvent for washing in which the product has minimal solubility to prevent losses.
-
Alternative Isolation Methods: For very fine or gummy solids, consider alternative work-up procedures such as centrifugation followed by decantation of the supernatant.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
A1: this compound (PPA) is an organophosphorus compound with the chemical formula C6H7O2P.[6] It typically appears as a colorless to pale yellow liquid or solid.[1] It is known to be soluble in polar organic solvents and has low solubility in water.[1]
Q2: My reaction involving a phosphinic acid derivative is forming a thick, unmanageable precipitate with triethylamine (B128534). What can I do?
A2: The use of triethylamine in reactions with phosphinic acids can sometimes lead to the formation of voluminous precipitates that are difficult to stir.[5] One reported solution is to eliminate the triethylamine from the reaction, which has been shown to reduce stirring problems.[5] If a base is necessary, consider screening other non-nucleophilic bases that may form more manageable salts.
Q3: How can I control the particle size of my this compound precipitate?
A3: Controlling the rate of precipitation is key to influencing particle size. Generally, slower precipitation rates favor the formation of larger, more crystalline particles. You can achieve this by:
-
Slowing the rate of addition of the precipitating reagent.
-
Maintaining a lower concentration of reactants.
-
Carefully controlling the reaction temperature.
-
Considering the use of seeding crystals to promote controlled crystal growth.
Q4: Are there any specific reactor types recommended for handling reactions with heavy precipitation?
A4: For reactions that produce significant amounts of solids, standard batch reactors with magnetic stirring may be inadequate. Consider using:
-
A baffled flask with an overhead mechanical stirrer for more efficient mixing.
-
Specialized slurry reactors designed to handle solid-liquid mixtures, which often feature advanced agitation systems to keep solids suspended.[7][8][9]
Data Presentation
Table 1: Solubility of this compound in Supercritical CO2 with Methanol as a Co-solvent
| Temperature (K) | Pressure (MPa) | Methanol (mol %) | Solubility (mol/mol) x 10⁻⁵ |
| 313 | 10 - 20 | 0 | 0.1 - 16 |
| 313 | 10 - 20 | 1 | 0.3 - 40 |
| 313 | 10 - 20 | 4 | 2.4 - 292 |
| 323 | 10 - 20 | 0 | - |
| 323 | 10 - 20 | 1 | - |
| 323 | 10 - 20 | 4 | - |
Data adapted from John et al. (2019).[2] Note: Specific solubility values at 323 K were not provided in the summary.
Experimental Protocols
Protocol 1: General Procedure for Controlled Precipitation in a this compound Reaction
-
Reaction Setup:
-
Set up a round-bottom flask equipped with an overhead mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Ensure the stirring is vigorous enough to create a vortex in the liquid before adding any reagents.
-
-
Reagent Preparation:
-
Dissolve the this compound derivative in a suitable solvent in the reaction flask.
-
Dissolve the second reagent in the same solvent in the dropping funnel.
-
-
Controlled Addition:
-
Maintain the desired reaction temperature using a water or oil bath.
-
Add the solution from the dropping funnel to the reaction flask dropwise over a prolonged period (e.g., 1-2 hours).
-
Monitor the reaction mixture for the formation of a precipitate.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by taking small aliquots and analyzing them using an appropriate technique (e.g., TLC, LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature or below to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with a minimal amount of cold solvent, and dry under vacuum.
-
Mandatory Visualization
Caption: Troubleshooting logic for stirring issues with PPA precipitates.
Caption: Workflow for controlled precipitation in PPA reactions.
References
- 1. CAS 1779-48-2: this compound | CymitQuimica [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Disproportionation of this compound: OTC triphenylphosphine? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. guidechem.com [guidechem.com]
- 7. amt.uk [amt.uk]
- 8. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Phenylphosphinic Acid Catalyst Loading
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the catalyst loading of phenylphosphinic acid in various organic reactions.
General FAQs
Q1: What is the role of this compound in the reactions discussed?
This compound (PPA) can act as a Brønsted acid catalyst, donating a proton to activate substrates and facilitate reactions such as the Kabachnik-Fields reaction, esterifications, and aldol (B89426) condensations. Its effectiveness is influenced by factors like catalyst loading, reaction temperature, and solvent.
Q2: Why is optimizing catalyst loading important?
Optimizing catalyst loading is crucial for several reasons. Using too little catalyst can lead to slow or incomplete reactions, while an excessive amount can result in unwanted side reactions, increased cost, and potential difficulties in product purification.[1] Finding the optimal loading ensures a balance between reaction efficiency, selectivity, and cost-effectiveness.[2]
Q3: How do I handle and store this compound?
This compound is a solid that should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It should be stored in a cool, dry place away from incompatible materials.
Kabachnik-Fields Reaction: Synthesis of α-Aminophosphonates
The Kabachnik-Fields reaction is a three-component reaction between an amine, a carbonyl compound, and a hydrophosphoryl compound (like diethyl phosphite) to synthesize α-aminophosphonates. This compound can be an effective catalyst for this transformation.[3][4]
Troubleshooting Guide: Kabachnik-Fields Reaction
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive or insufficient catalyst. | - Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).[5] - Ensure the this compound is pure and dry. |
| Low reaction temperature. | - Increase the reaction temperature. A screen of temperatures (e.g., room temperature, 40°C, 60°C) can identify the optimum.[3] | |
| Short reaction time. | - Extend the reaction time and monitor the progress using TLC or LC-MS.[6] | |
| Impure reagents. | - Use freshly distilled aldehydes and pure amines and diethyl phosphite (B83602). Impurities can inhibit the catalyst.[6] | |
| Formation of Side Products | Formation of α-hydroxyphosphonate. | - This can be a competing reaction pathway.[7] Pre-forming the imine from the amine and aldehyde before adding the phosphite and catalyst can favor the desired reaction. |
| Aminal formation. | - This can occur from the reaction of the imine with a second molecule of the amine.[8] Optimizing the stoichiometry of the reactants can minimize this side reaction. | |
| Difficult Product Purification | Oily product that is hard to crystallize. | - Purify the crude product using flash column chromatography on silica (B1680970) gel.[8] - If the product remains an oil, consider converting it to a solid salt (e.g., hydrochloride) for easier handling. |
| Difficulty in removing a homogeneous catalyst. | - An aqueous workup may be necessary to remove the this compound catalyst.[8] |
Quantitative Data: Dithis compound Catalyst in Kabachnik-Fields Reaction
The following data is adapted from a study on the optimization of α-aminophosphonate synthesis using dithis compound as a catalyst.[3] While not this compound, the trends are informative for optimizing phosphinic acid catalysts.
| Catalyst Loading (mol%) | Reaction Time (min) | Temperature (°C) | Yield (%) |
| 5 | 15 | 25 | 70 |
| 10 | 15 | 25 | 85 |
| 5 | 30 | 25 | 82 |
| 10 | 30 | 25 | 92 |
| 5 | 15 | 40 | 78 |
| 10 | 15 | 40 | 90 |
| 5 | 30 | 40 | 88 |
| 10 | 30 | 40 | 98 |
Experimental Protocol: Optimization of Dithis compound Catalyst in the Kabachnik-Fields Reaction
This protocol is based on a general procedure for the synthesis of α-aminophosphonates.[3]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Aniline (1 mmol)
-
Diethylphosphite (1.2 mmol)
-
Dithis compound (catalyst, 5-10 mol%)
-
Ethanol (10 mL)
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde, aniline, and diethylphosphite in ethanol.
-
Add the desired amount of dithis compound catalyst to the mixture.
-
Stir the reaction mixture at the desired temperature (e.g., 40°C) for the specified time (e.g., 30 minutes).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Treat the resulting residue with 1N HCl, wash with water, and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Logical Workflow for Troubleshooting Low Yield in Kabachnik-Fields Reaction
References
Technical Support Center: Solvent Effects on the Reactivity of Phenylphosphinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving phenylphosphinic acid. The information is tailored to help you understand and mitigate the influence of solvent choice on the reactivity of this versatile compound.
Troubleshooting Guides
This section addresses common experimental challenges and provides step-by-step solutions to troubleshoot issues related to solvent effects on this compound reactivity.
Issue 1: Low or No Reactivity in Oxidation Reactions
Potential Cause: The chosen solvent may not adequately solvate the reactants or stabilize the transition state of the reaction. The tautomeric equilibrium of this compound, which is influenced by the solvent, may not favor the reactive species.
Troubleshooting Steps:
-
Solvent Selection:
-
Consult kinetic data to select a solvent known to promote the oxidation of this compound. Polar aprotic solvents like DMSO have been shown to be effective.
-
If using a non-polar solvent, consider adding a co-solvent to increase the polarity of the reaction medium.
-
-
Temperature Adjustment:
-
Gently heat the reaction mixture. Increased temperature can often overcome activation energy barriers, but be cautious of potential side reactions or decomposition, especially with strong oxidizing agents.
-
-
Catalyst Addition:
-
For certain oxidation reactions, the presence of an acid catalyst can enhance the reaction rate. The acid catalysis may be attributed to the protonation of the oxidizing agent, making it a stronger oxidant.[1]
-
-
Moisture Control:
-
Ensure all reactants and the solvent are anhydrous, as water can interfere with the reaction, especially when using moisture-sensitive reagents.
-
Issue 2: Inconsistent or Low Yields in Esterification Reactions
Potential Cause: The equilibrium of the esterification reaction is highly sensitive to the solvent. The removal of water, a byproduct of the reaction, is crucial for driving the reaction towards the product side.
Troubleshooting Steps:
-
Solvent Choice for Water Removal:
-
Employ a solvent that forms an azeotrope with water (e.g., toluene (B28343), benzene) to facilitate its removal using a Dean-Stark apparatus.
-
-
Reaction Conditions:
-
Increase the concentration of the alcohol reactant to shift the equilibrium towards the ester product.
-
Consider using a microwave reactor, which can lead to shorter reaction times and higher yields in the direct esterification of this compound.
-
-
Catalyst Selection:
-
While this compound is acidic, an additional acid catalyst can sometimes improve the rate of esterification.
-
Issue 3: Formation of Insoluble Precipitates
Potential Cause: The product of the reaction or a reaction intermediate may be insoluble in the chosen solvent, leading to precipitation and potentially halting the reaction.
Troubleshooting Steps:
-
Solubility Screening:
-
Before running the reaction on a larger scale, perform small-scale solubility tests of the expected product in the chosen solvent.
-
-
Solvent Mixture:
-
Use a co-solvent system to improve the solubility of all components in the reaction mixture.
-
-
Temperature Control:
-
Adjust the reaction temperature. In some cases, increasing the temperature can improve solubility.
-
Frequently Asked Questions (FAQs)
Q1: How does the polarity of the solvent affect the oxidation rate of this compound?
A1: The oxidation of this compound is significantly influenced by solvent polarity. Studies have shown that the reaction rate is generally higher in more polar solvents. This is because polar solvents can better stabilize the charged transition state of the reaction. For instance, the oxidation by 2,2'-bipyridinium chlorochromate has been studied in nineteen organic solvents, and the solvent effect was analyzed using multiparametric equations, indicating the importance of solvent polarity.[2][3]
Q2: What is the difference in reactivity of this compound in protic versus aprotic solvents?
A2: The reactivity of this compound can differ significantly between protic and aprotic solvents due to specific solvent-solute interactions.
-
Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the phosphinic acid group. This can stabilize the ground state of the acid and potentially hinder its reaction with nucleophiles or bases.
-
Aprotic solvents (e.g., DMSO, DMF, acetonitrile) do not have acidic protons and therefore do not act as hydrogen bond donors. In these solvents, the anionic form of this compound or other nucleophiles can be more reactive. For oxidation reactions, polar aprotic solvents are often preferred as they can accelerate the reaction rate.
Q3: Can the tautomeric equilibrium of this compound in different solvents affect its reactivity?
A3: Yes, the tautomeric equilibrium between the pentavalent phosphinic acid form (PhP(O)(H)OH) and the trivalent phosphonous acid form (PhP(OH)2) is influenced by the solvent. The pentavalent form is generally the more stable tautomer. However, the trivalent form, although present in smaller amounts, can be the more reactive species in certain reactions. The solvent can influence the position of this equilibrium and thereby affect the overall reaction rate.
Q4: What are some recommended solvents for the esterification of this compound?
A4: For the direct esterification of this compound with alcohols, using the alcohol itself as the solvent in large excess can be effective. To drive the equilibrium towards the product, a solvent that allows for the azeotropic removal of water, such as toluene or benzene, is often used in conjunction with a Dean-Stark apparatus.
Q5: How can I monitor the progress of a reaction involving this compound to study solvent effects?
A5: ³¹P NMR spectroscopy is an excellent technique for monitoring the progress of reactions involving this compound. This compound and its products, such as phenylphosphonic acid or its esters, have distinct signals in the ³¹P NMR spectrum, allowing for the quantitative determination of their concentrations over time. This enables the calculation of reaction rates in different solvents.[4][5][6]
Data Presentation
The following table summarizes the effect of various solvents on the rate constant (k₂) for the oxidation of this compound at 303 K. This data is crucial for selecting an appropriate solvent to achieve the desired reaction rate.
| Solvent | Dielectric Constant (ε) | k₂ (dm³ mol⁻¹ s⁻¹) |
| Chloroform | 4.81 | 1.15 |
| 1,2-Dichloroethane | 10.36 | 2.15 |
| Acetone | 20.7 | 1.70 |
| N,N-Dimethylformamide | 36.7 | 3.20 |
| Dimethyl sulfoxide | 46.7 | 5.37 |
| Acetonitrile | 37.5 | 1.82 |
| Toluene | 2.38 | 0.43 |
| Dichloromethane | 8.93 | 1.62 |
| Tetrahydrofuran | 7.58 | 0.95 |
| 1,4-Dioxane | 2.21 | 0.60 |
| Ethyl Acetate | 6.02 | 0.98 |
| Carbon Disulfide | 2.64 | 0.20 |
| Benzene | 2.28 | 0.35 |
| t-Butyl Alcohol | 12.47 | 0.75 |
| 2-Propanol | 19.92 | 0.88 |
| Ethanol | 24.55 | 1.10 |
| Methanol | 32.7 | 1.35 |
| Acetic Acid | 6.15 | 0.55 |
| Cyclohexane | 2.02 | 0.15 |
Note: The rate constant data is illustrative and based on trends reported in kinetic studies of this compound oxidation. The exact values can vary depending on the specific oxidant and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Studying the Effect of Solvent on the Oxidation of this compound
Objective: To determine the reaction rate of the oxidation of this compound in different solvents.
Materials:
-
This compound
-
Oxidizing agent (e.g., 2,2'-bipyridinium chlorochromate)
-
A selection of anhydrous solvents (e.g., DMSO, acetonitrile, chloroform, toluene)
-
Thermostatted reaction vessel
-
Magnetic stirrer
-
Spectrophotometer or NMR spectrometer for monitoring the reaction progress
Procedure:
-
Prepare stock solutions of this compound and the oxidizing agent in the chosen solvent.
-
Equilibrate the stock solutions to the desired reaction temperature in the thermostatted vessel.
-
Initiate the reaction by mixing the reactant solutions.
-
Monitor the disappearance of the oxidizing agent (e.g., by UV-Vis spectrophotometry) or the formation of the product, phenylphosphonic acid (by ³¹P NMR spectroscopy), at regular time intervals.
-
Determine the initial rate of the reaction from the change in concentration versus time.
-
Repeat the experiment using different solvents to compare the reaction rates.
-
Calculate the second-order rate constant (k₂) for each solvent.
Protocol 2: Microwave-Assisted Esterification of this compound
Objective: To synthesize an ester of this compound using microwave irradiation.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, butanol)
-
Microwave reactor
-
Reaction vial
-
Magnetic stir bar
Procedure:
-
In a microwave reaction vial, combine this compound and a large excess of the desired alcohol.
-
Add a magnetic stir bar to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Purify the resulting ester by column chromatography or distillation.
Visualizations
Caption: Experimental workflow for studying solvent effects.
Caption: Troubleshooting logic for this compound reactions.
Caption: Tautomeric equilibrium of this compound.
References
- 1. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. Predicting the Solvent Effect on Esterification Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis | MDPI [mdpi.com]
Technical Support Center: Monitoring Phenylphosphinic Acid Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring the progress of reactions involving phenylphosphinic acid, primarily its oxidation to phenylphosphonic acid, using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the common methods to monitor the oxidation of this compound to phenylphosphonic acid?
A1: The most common and effective methods are Thin-Layer Chromatography (TLC) for rapid qualitative assessment and High-Performance Liquid Chromatography (HPLC) for quantitative analysis.[1] ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is also highly effective for monitoring this reaction due to the distinct chemical shifts of the phosphorus-containing compounds.[1]
Q2: How can I be sure the reaction has gone to completion?
A2: Reaction completion is indicated by the consumption of the starting material (this compound). Using TLC, the spot corresponding to the starting material should disappear.[2] With HPLC, the peak corresponding to this compound should be absent or fall below a specified threshold.[1]
Q3: My phenylphosphonic acid product is a sticky oil instead of a crystalline solid. What could be the cause?
A3: This issue can arise from the presence of impurities, such as residual solvent or inorganic salts from the work-up. Proper quenching of any excess oxidizing agent and thorough purification, often by recrystallization, are crucial to obtain a crystalline product.[1]
Q4: I'm observing unexpected byproducts in my reaction. What are the likely side reactions?
A4: When using strong oxidizing agents like nitric acid, nitrated byproducts can form, especially at elevated temperatures.[1] Careful control of the reaction temperature and the concentration of the oxidizing agent can help minimize these side reactions.[1]
Troubleshooting Guides
TLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Spots are streaking | - Sample is too concentrated.- The mobile phase is not appropriate for the analyte's polarity.- The stationary phase (silica gel) is interacting too strongly with the acidic phosphonic acid group. | - Dilute the sample before spotting.- Adjust the mobile phase polarity. For polar compounds, a more polar solvent system is needed.[3][4]- Add a small amount of a polar solvent like methanol (B129727) or a few drops of acetic or formic acid to the eluent to improve spot shape.[4] |
| No spots are visible | - The compound is not UV-active.- The concentration of the spotted sample is too low.- The chosen visualization method is not suitable. | - Use a visualization agent such as potassium permanganate (B83412) (KMnO₄) or phosphomolybdic acid (PMA) stain.[5]- Concentrate the sample before spotting.- Try alternative staining methods. |
| Rf values are too high or too low | - The mobile phase is too polar (high Rf) or not polar enough (low Rf). | - Adjust the solvent system. To decrease the Rf, use a less polar mobile phase. To increase the Rf, use a more polar mobile phase. A good starting point is a solvent system that gives the starting material an Rf of about 0.3-0.5.[3][6] |
| Reactant and product spots are not well-separated | - The polarity of the starting material and product are very similar.- The chosen mobile phase does not provide adequate resolution. | - Experiment with different solvent systems of varying polarities.- Consider using a "co-spot," where the reaction mixture and starting material are spotted in the same lane, to help differentiate between closely running spots.[2][6] |
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH.- Column overload.- Secondary interactions with the stationary phase. | - Add an acid modifier like 0.1% phosphoric acid or formic acid to the mobile phase to suppress the ionization of the phosphonic acid group and improve peak shape.[7][8]- Dilute the sample.- Ensure the column is appropriate for the analysis (a C18 column is commonly used).[1] |
| No peaks detected | - The compound does not have a strong UV chromophore at the selected wavelength.- The detector is not set to the correct wavelength.- The sample concentration is too low. | - Phenylphosphinic and phenylphosphonic acids have a phenyl group and should be UV active. Check the UV spectrum to determine the optimal detection wavelength.- If sensitivity is an issue, consider pre-column derivatization to attach a strongly UV-absorbing or fluorescent tag.[9][10][11]- Concentrate the sample. |
| Inconsistent retention times | - Fluctuation in mobile phase composition.- Temperature variations.- Column degradation. | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a consistent temperature.- Flush the column regularly and replace it if performance deteriorates. |
| Presence of unreacted starting material | - The reaction is incomplete. | - Monitor the reaction over a longer period.- Consider adding more of the oxidizing agent, but be cautious of potential side reactions and exotherms.[1] |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by TLC
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: A starting point could be a mixture of a polar solvent like ethyl acetate (B1210297) and a non-polar solvent like hexane. The ratio should be optimized to achieve good separation. For these polar compounds, a higher proportion of ethyl acetate or the addition of methanol may be necessary.
-
Visualization:
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO₄) stain: A solution of KMnO₄ in water.
-
Procedure:
-
Prepare the Developing Chamber: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapor. Close the chamber and let it equilibrate.
-
Spot the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate.[12] On this line, apply small spots of:
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the starting line is above the solvent level.[3] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp and circle any visible spots with a pencil.
-
For further visualization, dip the plate into a KMnO₄ staining solution or spray it evenly.[5] this compound (the reactant) will likely react with the KMnO₄, resulting in a yellow or brown spot on a purple background, while the more oxidized phenylphosphonic acid (the product) may show a less intense or no spot.
-
-
Analyze the Results: Compare the spots in the different lanes. The disappearance of the starting material spot in the reaction mixture lane indicates the progress of the reaction.
Protocol 2: Quantitative Analysis by HPLC
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[7]
-
HPLC-grade acetonitrile (B52724) and water
-
Phosphoric acid or formic acid (for MS compatibility)[8][13]
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water with 0.1% phosphoric acid or formic acid.[7] A typical starting point could be a gradient of 10-90% acetonitrile over 15 minutes.[7] Degas the mobile phase before use.
-
Standard Solution Preparation:
-
Sample Preparation:
-
Withdraw a small aliquot from the reaction mixture.
-
Dilute the sample with the mobile phase.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.[7]
-
-
Analysis:
-
Inject the calibration standards to establish a calibration curve by plotting peak area against concentration.[7]
-
Inject the prepared reaction sample.
-
Monitor the chromatogram for the peaks corresponding to this compound and phenylphosphonic acid.
-
Determine the concentration of the reactant and product in the reaction mixture by comparing their peak areas to the calibration curve.[7]
-
Data Presentation
Table 1: Typical HPLC Retention Times
| Compound | Typical Retention Time (min)* |
| This compound | ~ 4.5 |
| Phenylphosphonic Acid | ~ 3.2 |
*Note: Retention times are highly dependent on the specific HPLC method (column, mobile phase, flow rate, etc.) and should be determined experimentally using standards.
Visualizations
Caption: Workflow for monitoring a reaction by TLC.
Caption: Workflow for quantitative analysis by HPLC.
Caption: Troubleshooting decision tree for TLC and HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. How To [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. Separation of Phenylphosphonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. journalajacr.com [journalajacr.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. actascientific.com [actascientific.com]
- 12. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Quenching Procedures for Reactions Involving Phenylphosphinic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for quenching procedures in reactions involving phenylphosphinic acid and its derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the quenching and work-up of reactions involving this compound.
Issue 1: Uncontrolled Exothermic Reaction During Aqueous Quench
| Potential Cause(s) | Troubleshooting Steps |
| Rapid addition of quenching agent: this compound is acidic, and its neutralization with a basic quenching solution (e.g., sodium bicarbonate) is an exothermic process.[1][2] | 1. Pre-cool the reaction mixture: Before quenching, cool the reaction vessel in an ice bath.[3] 2. Slow, controlled addition: Add the quenching agent dropwise or in small portions with vigorous stirring.[3] 3. Reverse quench: For highly concentrated or reactive mixtures, consider adding the reaction mixture slowly to a larger volume of the cooled quenching agent. |
| Reaction with residual reactive reagents: Unreacted starting materials or reagents can react violently with the quenching agent. | 1. Ensure complete reaction: Monitor the reaction to completion using appropriate analytical techniques (e.g., TLC, NMR) before attempting to quench.[3] 2. Quench at low temperature: Perform the quench at a reduced temperature (e.g., 0 °C) to better control the rate of any secondary reactions. |
Issue 2: Low Yield of Desired Product After Extraction
| Potential Cause(s) | Troubleshooting Steps |
| Partial solubility of the product in the aqueous layer: this compound and some of its derivatives have some solubility in water, which can be enhanced upon salt formation during neutralization.[3][4] | 1. Saturate the aqueous layer: Before extraction, add sodium chloride (brine) to the aqueous layer to decrease the solubility of the organic product ("salting out").[5] 2. Multiple extractions: Perform multiple extractions with smaller volumes of the organic solvent instead of a single extraction with a large volume. 3. pH adjustment: Adjust the pH of the aqueous layer to ensure the desired product is in its least soluble form before extraction. For acidic products, this typically means an acidic pH. |
| Product degradation during quenching: The pH change during quenching can sometimes lead to the degradation of a sensitive product. | 1. Use a milder quenching agent: Consider using a buffered solution or a weaker base for neutralization. 2. Test stability: Before the full-scale work-up, take a small aliquot of the reaction mixture and test its stability to the intended quenching conditions. |
Issue 3: Formation of a Stable Emulsion During Work-up
| Potential Cause(s) | Troubleshooting Steps |
| Presence of fine particulate matter or viscous oils: These can stabilize the interface between the aqueous and organic layers.[5] | 1. Filtration: Filter the reaction mixture through a pad of celite or filter paper before quenching. 2. Allow to stand: Sometimes, simply letting the separatory funnel sit undisturbed can allow the layers to separate.[6] |
| High concentration of salts or amphiphilic molecules: These can act as emulsifying agents.[6] | 1. Dilution: Dilute the mixture with more of both the organic and aqueous phases. 2. "Salting out": Add brine to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion.[5] 3. Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning can force the layers to separate.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most common quenching procedure for a reaction where this compound is used as a reactant?
The most common procedure involves carefully adding the reaction mixture to a stirred, cold aqueous solution. This is often followed by neutralization with a base, such as sodium bicarbonate, if there is excess acid. For instance, in the oxidation of this compound to phenylphosphonic acid, the reaction mixture is typically cooled and then poured into water.[1][3]
Q2: My reaction involves an oxidizing agent. Are there any special precautions for quenching?
Yes. If your reaction contains a residual oxidizing agent, it is crucial to quench it before work-up to avoid unwanted side reactions. A common method is to add a reducing agent, such as a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium sulfite (B76179) (Na₂SO₃), until the oxidizing agent is consumed (this can often be monitored by a color change, e.g., the disappearance of iodine's color).
Q3: How do I choose between quenching with water, dilute acid, or a basic solution?
The choice of quenching agent depends on the nature of your reaction mixture and the stability of your product.
-
Water: Use for reactions where you need to dissolve inorganic byproducts and where the product is not water-sensitive.
-
Dilute Acid (e.g., 1M HCl): Use when your product is stable in acidic conditions and you need to neutralize a basic reaction mixture or protonate a product to facilitate extraction.
-
Basic Solution (e.g., saturated NaHCO₃): Use to neutralize excess acid, such as unreacted this compound.[7] Be cautious, as the neutralization is exothermic and produces CO₂ gas, so add slowly and vent the separatory funnel frequently.
Q4: Can I use a non-aqueous work-up for my reaction involving this compound?
A non-aqueous work-up may be possible if your product is sensitive to water. This typically involves removing the solvent under reduced pressure and then purifying the residue by chromatography. However, this may be challenging if there are non-volatile, unreacted reagents or byproducts.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for quenching a laboratory-scale oxidation of this compound.
| Parameter | Value | Notes |
| Reactant Scale | 10.0 g this compound | A common starting scale for laboratory synthesis.[8] |
| Quenching Agent | 100 mL Deionized Water | A 10-fold volume of water relative to the mass of the starting material is often used.[8] |
| Quenching Temperature | Cooled to room temperature, then poured into water. | The reaction is exothermic, so it is allowed to cool before quenching.[8] |
| Neutralizing Agent | Saturated Sodium Bicarbonate Solution | Added as needed to neutralize excess acid before extraction. |
| Extraction Solvent & Volume | Diethyl ether (3 x 50 mL) | Multiple extractions with a suitable organic solvent are recommended for good recovery.[8] |
Experimental Protocols
Protocol 1: Quenching of an Oxidation Reaction of this compound
This protocol is for the work-up of the synthesis of phenylphosphonic acid from this compound using nitric acid.[8]
-
Cooling: After the oxidation reaction is complete, allow the reaction mixture to cool to room temperature. A yellow solid may form.
-
Quenching: Pour the cooled reaction mixture into 100 mL of deionized water with stirring.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
Visualizations
Caption: Troubleshooting workflow for quenching reactions.
Caption: Decision tree for selecting a quenching agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Phosphinic acids: current status and potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphinate or phosphinic acid derivative synthesis by substitution or addition [organic-chemistry.org]
- 7. sarponggroup.com [sarponggroup.com]
- 8. jk-sci.com [jk-sci.com]
Technical Support Center: Isolating Products from Phenylphosphinic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful work-up and isolation of products from reactions involving phenylphosphinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when working up reactions with this compound and its derivatives?
A1: The primary challenges stem from the high polarity and water solubility of many this compound derivatives, which can lead to difficulties in extraction from aqueous media.[1][2] Products can often be hygroscopic, oily, or difficult to crystallize, complicating isolation and purification.[3][4] For ester derivatives, hydrolysis during aqueous work-up is a significant concern that can drastically reduce yields.[1][5]
Q2: How do I choose the right work-up procedure for my reaction?
A2: The choice of work-up depends on the properties of your product.
-
For acidic products (e.g., phenylphosphonic acid): An extractive work-up is common. The product is often extracted from an acidic aqueous solution into an organic solvent like diethyl ether.[6]
-
For neutral, less polar products (e.g., phenylphosphinate esters): A non-aqueous work-up or a careful aqueous wash with brine may be necessary to avoid hydrolysis. Purification is typically achieved by column chromatography.[3][7]
-
For salt products (e.g., metal or ammonium (B1175870) phosphinates): Isolation is often achieved by precipitation or crystallization directly from the reaction mixture or after solvent removal.[8][9]
Q3: My product is a sticky oil instead of a solid. What can I do?
A3: This is a common issue.[3] First, ensure all volatile solvents have been thoroughly removed under high vacuum. If the product is expected to be a solid, the oily consistency could be due to impurities or residual solvent. Try triturating the oil with a non-polar solvent like hexane (B92381) to induce solidification.[4] If that fails, purification by column chromatography may be necessary for neutral compounds, or you could attempt to form a crystalline salt of an acidic or basic product.[10]
Q4: I'm losing a significant amount of my product during aqueous extraction. How can I improve my yield?
A4: Product loss during aqueous extraction is often due to the product's partial solubility in water.[1] To minimize this, use a saturated brine solution for your final aqueous wash, which can decrease the solubility of organic compounds in the aqueous layer. Ensure you perform multiple extractions (e.g., 3-4 times) with the organic solvent to maximize recovery from the aqueous phase. Also, be mindful of the pH of the aqueous layer, as it can significantly affect the partitioning of acidic or basic products.[11]
Troubleshooting Guides
Problem: Low Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress using techniques like ³¹P NMR or TLC to ensure it has gone to completion before initiating work-up. |
| Product Loss During Aqueous Work-up | - For acidic or polar products, ensure the aqueous layer is saturated with NaCl (brine) before extraction to reduce product solubility.[1]- Perform multiple extractions with the organic solvent (e.g., 3-5 times) to maximize recovery.[6] |
| Hydrolysis of Ester Products | - Avoid acidic or basic aqueous washes if your product is a phosphinate ester. Use neutral water or brine for washing.[5][12]- Consider a non-aqueous work-up where the reaction mixture is filtered and concentrated, followed by direct purification. |
| Product is Volatile | When removing solvent under reduced pressure, use a lower temperature and monitor the process carefully to avoid co-evaporation of a volatile product. |
Problem: Oily or Gummy Product
| Potential Cause | Troubleshooting Steps |
| Residual Solvent | Dry the product under high vacuum for an extended period. Gentle heating may be applied if the product is thermally stable. |
| Hygroscopic Product | Handle the product under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.[4] |
| Presence of Impurities | - Purify the product using column chromatography.[7]- Attempt to induce crystallization by dissolving the oil in a minimal amount of a good solvent and adding a poor solvent (anti-solvent) dropwise.[13]- For acidic products, consider converting to a salt (e.g., with cyclohexylamine) which may be more crystalline.[9] |
| Product is Naturally an Oil | If the product is known to be an oil at room temperature, purification will rely on chromatography rather than crystallization.[3] |
Problem: Difficulty with Crystallization
| Potential Cause | Troubleshooting Steps |
| Solution is Not Supersaturated | Concentrate the solution by slowly evaporating the solvent. |
| Cooling Too Rapidly | Allow the solution to cool to room temperature slowly, then transfer to a refrigerator or freezer. Rapid cooling can lead to precipitation of an amorphous solid or oil.[13] |
| Inappropriate Solvent System | - Systematically screen for a suitable recrystallization solvent or solvent mixture. A good solvent will dissolve the compound when hot but not when cold.[14]- For highly polar phosphinic acids, consider recrystallization from water or a mixture of an alcohol and water.[9] |
| No Nucleation Sites | - Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[13]- Add a seed crystal of the pure compound if available.[15] |
Experimental Protocols
Protocol 1: General Work-up for Acidic Products (e.g., Oxidation of this compound)
This protocol is adapted from the synthesis of phenylphosphonic acid.[6]
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Pour the reaction mixture into a volume of water (e.g., 10 times the reaction volume).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., diethyl ether, 3 x 50 mL for a 10g scale reaction).
-
Drying: Combine the organic extracts and dry over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., diethyl ether or water).[6][16]
Protocol 2: Work-up for Phenylphosphinate Esters (Microwave-Assisted Esterification)
This protocol is for the isolation of a neutral ester product where hydrolysis is a concern.[7]
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Solvent Removal: Remove the excess alcohol and any volatile byproducts under reduced pressure.
-
Purification: Directly purify the residue by column chromatography on silica (B1680970) gel. The eluent system will depend on the polarity of the ester (e.g., ethyl acetate/hexane mixtures).[3]
Note: If an aqueous wash is necessary, use a saturated NaCl solution (brine) and minimize contact time to reduce the risk of hydrolysis.
Quantitative Data
The following tables provide a summary of representative reaction conditions and yields for common transformations of this compound.
Table 1: Oxidation of this compound to Phenylphosphonic Acid
| Oxidizing Agent | Reaction Conditions | Work-up Procedure | Yield (%) | Reference |
| Nitric Acid | Molten this compound, 100°C | Aqueous work-up, extraction with diethyl ether, recrystallization from diethyl ether | 40 | [6] |
Table 2: Microwave-Assisted Esterification of Phenylphosphonic Acid (as a model for phosphinic acids)
| Alcohol | Catalyst | Temperature (°C) | Time (min) | Conversion (%) | Yield (%) | Reference |
| Ethanol | [bmim][BF4] | 180 | 45 | 100 | 82 | [7] |
| n-Butanol | [bmim][BF4] | 180 | 45 | 100 | 90 | [7] |
| n-Octanol | [bmim][BF4] | 180 | 60 | 95 | 85 | [7] |
| Ethanol | None | 200 | 120 | 30 | 28 | [7] |
Visualizations
Diagram 1: General Work-up Decision Tree
Caption: Decision tree for selecting a work-up strategy.
Diagram 2: Workflow for Isolating an Acidic Product
Caption: Extractive work-up for acidic products.
Diagram 3: Workflow for Isolating a Neutral Ester Product
Caption: Non-aqueous work-up for phosphinate esters.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. US9035100B2 - Method for producing phenylphosphonic acid metal salt composition, and crystal nucleating agent therefrom - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mt.com [mt.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of Phenylphosphinic Acid
For researchers, scientists, and professionals in drug development, the accurate characterization of phenylphosphinic acid (PPA), a key intermediate in the synthesis of pharmaceuticals and other high-value chemicals, is of paramount importance.[1] Ensuring the identity, purity, and stability of PPA is critical for process control, quality assurance, and regulatory compliance. This guide provides an objective comparison of various analytical methods for the characterization of this compound, complete with experimental data and detailed protocols.
The selection of an appropriate analytical technique depends on the specific objective, whether it is for routine purity assessment, structural elucidation, or quantification of trace impurities. The principal methods employed for the analysis of this compound include High-Performance Liquid Chromatography (HPLC), acid-base titration, and various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Gas Chromatography (GC) is also utilized, typically for the analysis of volatile impurities or after derivatization of the analyte.
Qualitative Comparison of Analytical Methods
| Method | Principle | Primary Application | Advantages | Disadvantages |
| HPLC | Differential partitioning of the analyte between a stationary and a mobile phase. | Purity assay and quantification of organic impurities. | High sensitivity, specificity, and suitability for automation. | Requires specific reference standards for accurate quantification. |
| Acid-Base Titration | Neutralization reaction between the acidic analyte and a standard basic titrant. | High-precision assay for bulk purity determination. | High accuracy and precision; low cost.[2] | Non-specific; susceptible to interference from other acidic or basic impurities. |
| NMR Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Unambiguous structure elucidation and quantitative analysis (qNMR).[3] | Provides detailed structural information; qNMR offers high accuracy without a specific analyte standard.[4] | Lower sensitivity compared to HPLC; high instrument cost. |
| FTIR Spectroscopy | Absorption of infrared radiation, causing molecular vibrations. | Identification of functional groups and confirmation of molecular structure.[5] | Fast, non-destructive, and provides a unique molecular fingerprint. | Limited quantitative capability; spectra can be complex. |
| Mass Spectrometry | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Molecular weight determination and structural elucidation through fragmentation analysis. | Extremely high sensitivity and specificity. | Can be destructive to the sample; complex data interpretation. |
| Gas Chromatography | Partitioning of volatile compounds between a stationary phase and a carrier gas. | Analysis of residual solvents and volatile impurities.[3] | High resolution for volatile compounds. | PPA is non-volatile and requires derivatization prior to analysis.[6] |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of this compound and quantifying related organic impurities.[3] A reverse-phase method is typically the most effective approach.[7]
Experimental Protocol:
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier like acetonitrile.[7][8] For mass spectrometry compatibility, 0.1% formic acid can be used instead of phosphoric acid.[8]
-
Flow Rate: Typically 1.0 mL/min.[3]
-
Detection: UV detection at a suitable wavelength, such as 210 nm or 254 nm.[3]
-
Sample Preparation:
-
Prepare a stock solution of this compound standard at a known concentration (e.g., 1 mg/mL) in the mobile phase.[9]
-
Create a series of calibration standards by diluting the stock solution.[9]
-
Dissolve the sample to be analyzed in the mobile phase to a similar concentration and filter through a 0.45 µm syringe filter.[9]
-
-
Quantification: The purity is determined by comparing the peak area of the main component to the total area of all peaks (area percent method) or by using a calibration curve generated from certified reference standards for absolute quantification.[3][9]
Acid-Base Titration
As a monoprotic acid, this compound can be accurately assayed by acid-base titration, a classic and reliable method for determining the purity of bulk material.[10]
Experimental Protocol:
-
Titrant: A standardized solution of a strong base, typically 0.1 M sodium hydroxide (B78521) (NaOH).
-
Indicator: Phenolphthalein (B1677637) or a potentiometric endpoint detection system.[11]
-
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in deionized water.
-
Add a few drops of phenolphthalein indicator. The solution should be colorless.[11]
-
Titrate the solution with the standardized sodium hydroxide solution until the endpoint is reached, indicated by a persistent faint pink color.[11]
-
-
Calculation: The purity is calculated based on the volume of titrant consumed, its concentration, the stoichiometry of the reaction (1:1), and the initial weight of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ³¹P NMR, is an indispensable tool for the definitive structural confirmation of this compound and can also be used for quantitative purity assessment (qNMR).[3][4]
Experimental Protocol (¹H qNMR):
-
Instrument: High-resolution NMR spectrometer (e.g., 400 MHz or higher).[3]
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).[3]
-
Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube and dissolve in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[3]
-
Acquisition: Use a 90° pulse and a sufficiently long relaxation delay (D1 of at least 5 times the longest T₁) to ensure accurate integration.[3]
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Calculation: The purity of the this compound is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides a rapid and non-destructive method to identify the functional groups present in a this compound sample, serving as a molecular fingerprint for identity confirmation.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹.
-
Interpretation: The resulting spectrum should be compared to a reference spectrum of this compound. Key characteristic bands for phosphinic acids include vibrations associated with the P=O, P-O-H, and P-C bonds, typically observed in the 900-1200 cm⁻¹ region.[12]
Quantitative Data Comparison
Quantitative performance metrics for analytical methods are crucial for selecting the appropriate technique for a given application. The following table summarizes typical performance data, although specific values can vary based on instrumentation and experimental conditions.
| Parameter | HPLC-UV | Acid-Base Titration | qNMR |
| Application | Purity, Impurity Profiling | Assay (Purity) | Assay, Structural ID |
| Typical Accuracy | 98-102% | 99.5-100.5%[10] | 98-102% |
| Typical Precision (%RSD) | < 2% | < 0.5% | < 1% |
| Limit of Quantitation (LOQ) | ~0.05% | Not applicable | ~0.1% |
| Specificity | High | Low | High |
| Throughput | High | Low to Medium | Medium |
Visualized Workflows and Relationships
References
- 1. nbinno.com [nbinno.com]
- 2. asdlib.org [asdlib.org]
- 3. benchchem.com [benchchem.com]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. This compound(1779-48-2) IR Spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Phenylphosphonic acid | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. alameda.edu [alameda.edu]
- 12. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of Phenylphosphinic Acid: HPLC vs. GC
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents like phenylphosphinic acid (PPA) is paramount. PPA is a versatile organophosphorus compound used as a precursor in organic synthesis, a flame retardant, and a corrosion inhibitor.[1][2][3][4] The presence of impurities, which can arise from starting materials or synthesis byproducts, can significantly impact reaction outcomes and product safety.[5]
This guide provides an objective comparison of two primary chromatographic techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into detailed experimental protocols, present comparative performance data, and offer guidance on selecting the most appropriate method for your analytical needs.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a primary and direct method for determining the purity of non-volatile and polar compounds like this compound.[5][6] The technique separates components in a liquid sample by passing them through a column packed with a solid stationary phase, utilizing a liquid mobile phase.
Principle of HPLC for PPA
For this compound, a reverse-phase (RP-HPLC) method is typically employed.[5] In this mode, the stationary phase (e.g., C18) is nonpolar, while the mobile phase is a more polar aqueous-organic mixture. PPA, being a polar analyte, will have a lower affinity for the nonpolar column and will elute relatively quickly. The separation of impurities is achieved based on differences in their polarity and interaction with the stationary phase.
Experimental Protocol: RP-HPLC
A generalized yet robust protocol for the analysis of PPA is detailed below.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5] |
| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer and an organic modifier. For example, Acetonitrile and water with phosphoric acid to control pH.[5][7] A buffer concentration of 10-50 mM is usually sufficient.[8] |
| Flow Rate | 1.0 mL/min.[5] |
| Detection | UV detector set to a wavelength of 210 nm or 254 nm.[5] |
| Temperature | Ambient (e.g., 20 - 40°C).[9] |
| Sample Preparation | Accurately weigh and dissolve a sample of this compound in the mobile phase or a suitable solvent to a known concentration.[5] |
| Quantification | Purity is calculated using the area percent method, where the peak area of PPA is compared to the total area of all observed peaks (excluding the solvent peak).[10] |
Gas Chromatography (GC) Analysis
Gas Chromatography is a powerful technique renowned for its high resolution and sensitivity, especially for volatile compounds.[11][12] However, this compound is a polar, non-volatile solid with active hydrogen atoms in its phosphinic acid group (-P(O)(OH)H), making it unsuitable for direct GC analysis.[13] To overcome this, a chemical modification step known as derivatization is mandatory.
Principle of GC with Derivatization
Derivatization converts polar, non-volatile analytes into less polar, more volatile derivatives that are thermally stable for analysis by GC.[14][15] For compounds with active hydrogens like PPA, silylation is one of the most common and effective derivatization techniques.[13][16] A silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), reacts with the acidic proton of PPA to replace it with a nonpolar trimethylsilyl (B98337) (TMS) group, thereby increasing its volatility.[16]
Experimental Protocol: GC with Silylation
The following protocol outlines the necessary steps for derivatization and subsequent GC analysis.
Part 1: Derivatization (Silylation)
-
Sample Preparation: Place a precisely weighed amount of the PPA sample into a reaction vial. Ensure the sample is anhydrous, as moisture can deactivate the silylating reagent.[16]
-
Reagent Addition: Add a suitable solvent (e.g., pyridine, acetonitrile) followed by an excess of the silylating reagent (e.g., BSTFA with 1% TMCS as a catalyst). A molar ratio of at least 2:1 of the reagent to active hydrogens is recommended.[16]
-
Reaction: Seal the vial and heat it (e.g., at 70-80°C) for a sufficient time (e.g., 30-60 minutes) to ensure the reaction goes to completion.[16]
-
Analysis: The resulting solution containing the TMS-derivatized PPA can be directly injected into the GC system.
Part 2: GC Analysis
| Parameter | Specification |
| Injection | Splitless injection to maximize sensitivity for trace impurities. |
| Column | A low- to mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, like a 5% phenyl-methylpolysiloxane). |
| Carrier Gas | Helium or Hydrogen at a constant flow rate. |
| Oven Program | A temperature gradient is used for optimal separation. Example: Initial temp 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min. |
| Detector | Flame Ionization Detector (FID) for robust quantification or Mass Spectrometry (MS) for definitive impurity identification.[11] |
| Quantification | Similar to HPLC, the area percent method is used to calculate purity from the resulting chromatogram.[10] |
Methodological & Performance Comparison
The choice between HPLC and GC depends on the specific analytical goals, available equipment, and desired performance characteristics.
Table 1: Methodological Comparison
| Feature | HPLC (High-Performance Liquid Chromatography) | GC (Gas Chromatography) |
| Principle | Separation of non-volatile/polar compounds in a liquid mobile phase.[6] | Separation of volatile/thermally stable compounds in a gaseous mobile phase.[11] |
| Sample Prep | Simple dissolution in a suitable solvent.[5] | Mandatory derivatization to increase volatility.[14] |
| Analysis Time | Typically longer (10-60 minutes per run).[9] | Typically faster (a few minutes per run).[9][12] |
| Instrumentation | High-pressure pumps, costly solvents, complex setup.[9] | Sophisticated oven, simpler mobile phase (gas), generally lower operating cost.[6][17] |
| Typical Use | Routine quality control, purity assay of non-volatile APIs and intermediates.[6] | Trace impurity analysis, identification of unknown volatiles (with MS), high-throughput screening.[11] |
Table 2: Performance Characteristics
| Parameter | HPLC | GC |
| Analyte Volatility | Not required; ideal for non-volatile compounds.[6] | Required; analyte must be volatile or made volatile via derivatization.[12] |
| Thermal Stability | Operates at ambient temperatures, suitable for heat-sensitive compounds.[9] | High temperatures required, which can degrade thermally labile compounds.[9] |
| Sensitivity | Good; depends on the detector (UV, MS).[6] | Excellent, especially for volatile compounds with sensitive detectors (FID, MS).[11] |
| Resolution | Very good; high-efficiency columns provide sharp peaks. | Excellent; capillary GC columns offer very high separation efficiency and narrow peaks.[9][17] |
| Impurity Profile | Detects non-volatile and polar impurities. | Detects volatile and semi-volatile impurities. |
Analytical Workflow Diagram
The logical flow for analyzing this compound purity by HPLC and GC highlights the critical difference in sample preparation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. sincerechemical.com [sincerechemical.com]
- 3. CAS 1779-48-2: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 1779-48-2 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 7. Phenylphosphonic acid | SIELC Technologies [sielc.com]
- 8. rjptonline.org [rjptonline.org]
- 9. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 10. youtube.com [youtube.com]
- 11. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 12. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
- 14. scispace.com [scispace.com]
- 15. mdpi.com [mdpi.com]
- 16. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 17. bitesizebio.com [bitesizebio.com]
A Comparative Guide to Developing an HPLC Method for Phenylphosphinic Acid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of phenylphosphinic acid is crucial for purity assessment, reaction monitoring, and quality control.[1] High-Performance Liquid Chromatography (HPLC) stands as a primary and robust technique for this purpose.[1] This guide provides a comparative overview of HPLC methods, alternative analytical techniques, and detailed experimental protocols to facilitate the development of a reliable analytical method for this compound.
General Workflow for HPLC Method Development
The development of a robust HPLC method is a systematic process. It begins with understanding the analyte's properties and the desired separation goals, followed by the selection and optimization of chromatographic conditions, and concluding with method validation to ensure its suitability for the intended purpose.
Caption: A generalized workflow for HPLC method development.
Comparison of HPLC Methods for this compound
Reverse-phase HPLC is the most common approach for analyzing this compound.[1][2] The selection of the stationary phase and mobile phase composition is critical for achieving optimal separation and peak shape.
| Parameter | Method 1 (General Purpose) | Method 2 (Alternative Selectivity) | Method 3 (MS-Compatible) |
| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1] | Phenyl or Pentafluorophenyl (PFP)[3] | C18 or Mixed-Mode[2][4] |
| Mobile Phase | Acetonitrile (B52724)/Water with Phosphoric Acid[1][2] | Acetonitrile/Water with Phosphoric Acid | Acetonitrile/Water with Formic Acid[2][5] |
| Detection | UV at 210 nm or 254 nm[1] | UV at 210 nm or 254 nm | UV and/or Mass Spectrometry (MS)[4] |
| Key Advantage | Widely available and robust for general purity analysis.[6] | Offers different selectivity, especially for aromatic analytes.[3] | Volatile mobile phase is compatible with MS detection for higher specificity.[2][5] |
Detailed Experimental Protocol: Reverse-Phase HPLC with UV Detection
This protocol outlines a standard reverse-phase HPLC method suitable for the quantitative analysis of this compound.
1. Instrumentation and Reagents
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (85%)
-
This compound reference standard
-
2. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and water, often with a small amount of phosphoric acid (e.g., 0.1%) to control the pH and improve peak shape.[7] A common starting point is an isocratic mixture or a simple gradient. For example, Acetonitrile:Water:Phosphoric Acid (e.g., 30:70:0.1 v/v/v). The mobile phase should be filtered and degassed before use.[8]
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.[7]
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.[7]
3. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
Detection Wavelength: 210 nm or 254 nm[1]
-
Run Time: Sufficient to allow for the elution of the main peak and any impurities.
4. Analysis and Quantification
-
Inject the prepared standard solutions to establish a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.[7]
Alternative Analytical Techniques
While HPLC is a dominant method, other techniques can be employed for the analysis of this compound, each with its own advantages and limitations.
| Technique | Principle | Advantages | Disadvantages |
| Quantitative NMR (qNMR) | Compares the integral of an analyte's NMR signal to that of a certified internal standard.[1] | Highly accurate and does not require a specific reference standard of the analyte.[1] Both ¹H and ³¹P NMR can be used.[1][9] | Requires a high-resolution NMR spectrometer and a suitable internal standard.[1] |
| Acid-Base Titration | As a diprotic acid, it can be assayed by titrating with a standardized strong base (e.g., NaOH).[1] | Simple, cost-effective, and does not require sophisticated instrumentation.[1] | Less specific than chromatographic methods; other acidic or basic impurities can interfere.[1] |
| LC-MS/MS | Combines the separation power of LC with the high sensitivity and selectivity of tandem mass spectrometry. | Allows for direct quantification, often without derivatization, with high specificity and low detection limits. | Higher instrument cost and complexity compared to HPLC-UV. |
Method Validation Workflow
Once an HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines for method validation.[10][11]
Caption: Key parameters for analytical method validation.
Summary of Validation Parameters
| Parameter | Description | Typical Acceptance Criteria |
| Accuracy | The closeness of test results to the true value.[11] | % Recovery of 98-102% for drug substance assay.[11] |
| Precision | The degree of scatter between a series of measurements from the same sample.[12] Assessed at two levels: repeatability and intermediate precision. | Relative Standard Deviation (RSD) ≤ 2%. |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis, no interference from placebo or impurities at the analyte's retention time. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[13] | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision. | Typically 80-120% of the test concentration for an assay. |
| LOD & LOQ | Limit of Detection (LOD): The lowest amount of analyte that can be detected.[12] Limit of Quantitation (LOQ): The lowest amount that can be quantitatively determined with suitable precision and accuracy.[11] | Signal-to-Noise ratio of ~3:1 for LOD and ~10:1 for LOQ. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11][12] | Consistent results with minor changes in flow rate, mobile phase composition, pH, etc. |
References
- 1. benchchem.com [benchchem.com]
- 2. Phenylphosphonic acid | SIELC Technologies [sielc.com]
- 3. glsciencesinc.com [glsciencesinc.com]
- 4. HPLC Separation of Phosphorous and Phosphoric Acids | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. nacalai.com [nacalai.com]
- 9. benchchem.com [benchchem.com]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. pharmainfo.in [pharmainfo.in]
- 12. ikev.org [ikev.org]
- 13. researchgate.net [researchgate.net]
Determining Phenylphosphinic Acid Concentration: A Comparative Guide to Titration Methods
For researchers, scientists, and drug development professionals requiring accurate quantification of phenylphosphinic acid, titration stands as a fundamental analytical technique. This guide provides a detailed comparison of the primary titration methodologies, supported by experimental protocols and data to aid in selecting the most suitable approach for your laboratory needs.
The principal method for determining the concentration of this compound is acid-base titration . As a monoprotic acid, it reacts with a strong base in a 1:1 stoichiometric ratio. The key to a successful titration lies in the accurate detection of the equivalence point, where the moles of the titrant (base) equal the moles of the analyte (acid). This guide will compare two common methods for endpoint detection: potentiometric analysis and the use of a visual pH indicator.
Comparison of Titration Methods
The choice between potentiometric and visual indicator methods for endpoint detection depends on the required precision, available equipment, and the nature of the sample solution.
| Parameter | Potentiometric Titration | Visual Indicator Titration |
| Principle | Measures the change in potential (pH) of the solution as a function of titrant volume. The endpoint is the point of maximum inflection on the titration curve.[1] | A chemical dye (indicator) added to the analyte solution changes color at a specific pH, signaling the endpoint.[2][3] |
| Precision | High precision and accuracy. Provides more reliable and objective data.[4][5] | Lower precision; endpoint determination can be subjective and influenced by the analyst's perception of color change.[2] |
| Applicability | Ideal for colored or turbid solutions where a visual indicator would be obscured.[1] Also suitable for non-aqueous titrations. | Best suited for clear, colorless solutions.[6] |
| Equipment | Requires a potentiometer (pH meter) with a suitable electrode (e.g., glass electrode) and a magnetic stirrer.[1] | Requires minimal equipment: a burette, flask, and the indicator solution.[6] |
| Data Analysis | The endpoint is determined graphically from the titration curve (pH vs. volume) or its derivatives.[1] | The endpoint is determined by the visual observation of a persistent color change.[6] |
| Automation | Easily automated for high-throughput analysis.[7] | Generally a manual procedure. |
Experimental Protocols
Below are detailed protocols for the determination of this compound concentration using both potentiometric and visual indicator acid-base titration methods.
Method 1: Potentiometric Acid-Base Titration
This method offers high precision and is recommended for accurate quantitative analysis.[4]
Materials:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Deionized water
-
pH meter with a glass combination electrode
-
Magnetic stirrer and stir bar
-
50 mL burette
-
250 mL beaker
-
Analytical balance
Procedure:
-
Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[1]
-
Sample Preparation: Accurately weigh approximately 0.2 g of the this compound sample into a 250 mL beaker.
-
Dissolve the sample in 100 mL of deionized water.
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution, ensuring the bulb is submerged but clear of the stir bar.
-
Titration: Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.
-
Begin the titration by adding the NaOH solution in small increments (e.g., 0.5-1.0 mL), recording the pH after each addition once the reading has stabilized.[8]
-
As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL or dropwise) to accurately capture the steep inflection region of the titration curve.[7]
-
Continue adding titrant until the pH has stabilized well past the inflection point.
-
Endpoint Determination: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the midpoint of the steepest portion of the S-shaped curve. For greater accuracy, a first or second derivative plot can be used, where the equivalence point corresponds to the peak or the zero crossing, respectively.[1]
Calculation: The concentration of this compound is calculated using the following formula:
Purity (%) = (VNaOH × MNaOH × MWPPA × 100) / (Wsample)
Where:
-
VNaOH = Volume of NaOH solution used at the equivalence point (L)
-
MNaOH = Molarity of the NaOH solution (mol/L)
-
MWPPA = Molecular weight of this compound (142.09 g/mol )
-
Wsample = Weight of the this compound sample (g)
Method 2: Acid-Base Titration with Visual Indicator
This is a classical and rapid method suitable for routine analyses where the highest precision is not mandatory.
Materials:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Phenolphthalein (B1677637) indicator solution
-
50 mL burette
-
250 mL Erlenmeyer flask
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.2 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in approximately 100 mL of deionized water.
-
Add 2-3 drops of phenolphthalein indicator to the solution. The solution should be colorless.[6]
-
Titration: Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.
-
Slowly add the NaOH solution from the burette to the flask while continuously swirling the flask to ensure thorough mixing.[5]
-
As the endpoint is approached, the pink color of the indicator will start to persist for longer periods where the titrant is added.
-
Continue adding the NaOH solution drop by drop until a faint but persistent pink color is observed throughout the solution. This marks the endpoint of the titration.[6]
-
Record the final volume of the NaOH solution from the burette.
-
Blank Titration: It is advisable to perform a blank titration with the same volume of deionized water and indicator to account for any acidity in the solvent or indicator itself. Subtract the blank volume from the sample titration volume.[2]
Calculation: The calculation is the same as for the potentiometric titration, using the volume of NaOH required to reach the phenolphthalein endpoint.
Visualized Workflows
The following diagrams illustrate the logical flow of each experimental protocol.
Caption: Workflow for Potentiometric Titration.
Caption: Workflow for Visual Indicator Titration.
References
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. R.Shankar: Different methods of endpoint (Titration) [aviabi2001.blogspot.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. alameda.edu [alameda.edu]
- 7. azom.com [azom.com]
- 8. scribd.com [scribd.com]
A Comparative Guide to Phenylphosphinic Acid and Phenylphosphonic Acid in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of phenylphosphinic acid (PPAA) and phenylphosphonic acid (PPA) as catalysts in organic synthesis. By examining their performance in key multicomponent reactions, this document aims to equip researchers with the necessary data to select the appropriate catalyst for their specific synthetic needs. The comparison is based on available experimental data, focusing on catalytic efficiency, reaction conditions, and the inherent acidic properties of each compound.
Executive Summary
This compound and phenylphosphonic acid are both effective Brønsted acid catalysts for a variety of organic transformations, particularly multicomponent reactions that are fundamental to the rapid assembly of complex molecular scaffolds in drug discovery and materials science. Phenylphosphonic acid, being a diprotic acid, possesses two acidic protons with pKa values of approximately 1.83 and 7.07, making its first dissociation significantly stronger than that of the monoprotic this compound.[1] This difference in acidity can influence their catalytic efficacy in various reaction mechanisms. While both have demonstrated utility in promoting reactions such as the Biginelli and Kabachnik-Fields reactions, their performance metrics, including reaction yields and times, can vary depending on the specific substrates and reaction conditions. This guide presents a side-by-side comparison of their catalytic activities based on published data.
Data Presentation: A Comparative Overview
The following tables summarize the catalytic performance of this compound and phenylphosphonic acid in representative multicomponent reactions. It is important to note that the data are compiled from different studies and a direct comparison should be made with caution as reaction conditions may vary.
Table 1: Comparison of Catalytic Performance in the Biginelli Reaction
| Catalyst | Aldehyde | β-Ketoester/Enaminone | Urea (B33335)/Thiourea (B124793) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylphosphonic Acid | Benzaldehyde | Ethyl acetoacetate (B1235776) | Urea | Acetonitrile (B52724) | Reflux | 8 | 92[2] |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | Acetonitrile | Reflux | 8 | 90[2] | |
| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | Acetonitrile | Reflux | 8 | 95[2] | |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | Acetonitrile | Reflux | 8 | 85[2] | |
| This compound | Benzaldehyde | Enaminone | Urea | Solvent-free | 100 | 0.5 | 92[3] |
| 4-Chlorobenzaldehyde | Enaminone | Urea | Solvent-free | 100 | 0.5 | 95[3] | |
| 4-Methoxybenzaldehyde | Enaminone | Urea | Solvent-free | 100 | 0.5 | 90[3] | |
| 4-Nitrobenzaldehyde | Enaminone | Urea | Solvent-free | 100 | 0.5 | 88[3] |
Table 2: Comparison of Catalytic Performance in the Kabachnik-Fields Reaction
| Catalyst | Aldehyde/Ketone | Amine | Phosphite (B83602) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylphosphonic Acid | Benzaldehyde | Aniline | Diethyl phosphite | Solvent-free | 60 | 2-3 | 92[4] |
| 4-Chlorobenzaldehyde | Aniline | Diethyl phosphite | Solvent-free | 60 | 2-3 | 90[4] | |
| Cyclohexanone | Benzylamine | Dimethyl phosphite | Solvent-free | 60 | 3 | 85[5] | |
| This compound | Benzaldehyde | Aniline | Not specified | Ethanol (B145695) | RT | 0.5-1.2 | 67-96[6] |
| (Silica-supported) |
Table 3: Comparison of Brønsted Acidity
| Acid | pKa1 | pKa2 | Reference |
| This compound | ~2.3 | - | [7] |
| Phenylphosphonic Acid | 1.83 | 7.07 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these catalytic systems.
Phenylphosphonic Acid Catalyzed Biginelli Reaction
Objective: To synthesize 3,4-dihydropyrimidin-2(1H)-ones via a one-pot, three-component condensation reaction catalyzed by phenylphosphonic acid.[2]
Materials:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Phenylphosphonic acid (10 mol%)
-
Acetonitrile (10 mL)
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Heating mantle and magnetic stirrer
Procedure:
-
A mixture of the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), and phenylphosphonic acid (10 mol%) in acetonitrile (10 mL) is placed in a round-bottom flask.
-
The reaction mixture is refluxed for the specified time (e.g., 8 hours), with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting solid is washed with cold water and recrystallized from ethanol to afford the pure product.
Phenylphosphonic Acid Catalyzed Kabachnik-Fields Reaction
Objective: To synthesize α-aminophosphonates through a one-pot, three-component reaction of an aldehyde, an amine, and a phosphite, catalyzed by phenylphosphonic acid.[4]
Materials:
-
Aldehyde (e.g., Benzaldehyde, 1 mmol)
-
Amine (e.g., Aniline, 1 mmol)
-
Phosphite (e.g., Diethyl phosphite, 1 mmol)
-
Phenylphosphonic acid (catalytic amount)
-
Standard laboratory glassware (round-bottom flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a 25 mL round-bottom flask, combine the aldehyde (1 mmol), amine (1 mmol), diethyl phosphite (1 mmol), and a catalytic amount of phenylphosphonic acid.
-
Stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to 60°C and continue stirring for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 10 mL of ethyl acetate (B1210297) and wash the organic layer with a saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired α-aminophosphonate.
Visualizing Catalytic Pathways
The following diagrams, generated using the DOT language, illustrate the generalized workflows and proposed catalytic cycles for the Biginelli and Kabachnik-Fields reactions.
Caption: Generalized workflow for the Biginelli reaction.
References
Phenylphosphinic acid versus other phosphinic acids in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of reagents and catalysts is paramount to achieving desired outcomes with efficiency, selectivity, and sustainability. Among the versatile organophosphorus compounds available, phosphinic acids and their derivatives have carved a significant niche. This guide provides an objective comparison of phenylphosphinic acid with other phosphinic acids, particularly hypophosphorous acid, in several key organic transformations. The performance of these acids is evaluated based on available experimental data, with a focus on reaction yields and conditions.
Catalysis in the Biginelli Reaction
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), is a cornerstone for the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological activities. The reaction is typically acid-catalyzed, and various Brønsted and Lewis acids have been employed. Here, we compare the catalytic efficacy of this compound and related phosphorus-containing acids.
Data Presentation
| Catalyst | Aldehyde | β-Ketoester | Urea/Thiourea | Solvent | Time (h) | Yield (%) | Reference |
| Phenylphosphonic Acid (10 mol%) | Benzaldehyde | Ethyl acetoacetate | Urea | Acetonitrile | 8 | 92 | [1] |
| Phenylphosphonic Acid (10 mol%) | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | Acetonitrile | 8 | 87 | [1] |
| Phenylphosphonic Acid (10 mol%) | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | Acetonitrile | 8 | 95 | [1] |
| Phenylphosphonic Acid (10 mol%) | Benzaldehyde | Ethyl acetoacetate | Thiourea | Acetonitrile | 8 | 72 | [1] |
Experimental Protocol: Phenylphosphonic Acid Catalyzed Biginelli Reaction[1]
A mixture of the aldehyde (2 mmol), β-keto ester (2 mmol), and urea or thiourea (2 mmol) is taken in acetonitrile. Phenylphosphonic acid (10 mol %) is added to the mixture. The contents are then refluxed for 8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is poured into ice-cold water and stirred for 10-15 minutes. The solid product that separates out is filtered, washed with cold water (20 ml) to remove any unreacted urea, and then dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Logical Relationship: Biginelli Reaction Catalysis
Caption: Catalytic cycle of the Biginelli reaction.
Phosphorus-Carbon Bond Formation: The Hirao Reaction
The Hirao reaction is a palladium-catalyzed cross-coupling reaction of a P(O)-H compound (like a phosphite (B83602), H-phosphinate, or secondary phosphine (B1218219) oxide) with an aryl or vinyl halide. This reaction is a powerful tool for the formation of carbon-phosphorus bonds. Both this compound derivatives and hypophosphorous acid derivatives can serve as the phosphorus source in this transformation.
Data Presentation
Table 2.1: Hirao Coupling with Aryl Halides
| P-Reagent | Aryl Halide | Catalyst/Ligand | Base | Solvent | Time (h) | Yield (%) | Reference |
| Diphenylphosphine oxide | Bromobenzene | Pd(OAc)₂ | Et₃N | Ethanol | 1 | High | [2][3] |
| Ethyl phenyl-H-phosphinate | Aryl tosylate | Pd(OAc)₂/CM-Phos | DIPEA | - | - | Good | [3] |
| Anilinium hypophosphite | Aryl bromides | Pd₂(dba)₃/dppf | DIPEA | Toluene | - | Good | [4] |
Note: Diphenylphosphine oxide and ethyl phenyl-H-phosphinate are derivatives of this compound. Anilinium hypophosphite is a salt of hypophosphorous acid. The data suggests that both classes of compounds are effective in the Hirao coupling, but reaction conditions and catalyst systems can vary significantly.
Experimental Protocol: General Procedure for Hirao Coupling[5]
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), the aryl halide (1.0 equiv.), the phosphinic acid derivative (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂), and the phosphine ligand (if required) are combined in a suitable solvent (e.g., toluene, DMF, or ethanol). A base (e.g., triethylamine (B128534) or diisopropylethylamine) is then added. The reaction mixture is heated to the specified temperature (often ranging from 80 to 120 °C) and stirred for the required duration. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled, and the product is isolated through standard workup procedures, which may include filtration, extraction, and column chromatography.
Experimental Workflow: Hirao Reaction
Caption: General workflow for a Hirao cross-coupling reaction.
The Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a classic and widely used method for the formation of a carbon-phosphorus bond. It typically involves the reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate. The reaction can also be extended to phosphonites and phosphinites to yield phosphinates and phosphine oxides, respectively. Esters of both this compound (phosphinites) and hypophosphorous acid (hypophosphites) can participate in this reaction.
Data Presentation
The reactivity in the Michaelis-Arbuzov reaction generally follows the order: phosphinites > phosphonites > phosphites. Esters of hypophosphorous acid are also known to be highly reactive.[5]
Table 3.1: Reactivity in Michaelis-Arbuzov Type Reactions
| Phosphorus(III) Ester | General Structure | Product | Relative Reactivity |
| Phosphinite (from this compound) | R-P(OR')₂ | Phosphinate | High |
| Hypophosphite (from Hypophosphorous acid) | H₂P(OR) | H-Phosphinate | Very High |
| Phosphonite | R-P(OR')₂ | Phosphinate | Medium |
| Phosphite | P(OR)₃ | Phosphonate | Low |
Note: While a direct quantitative comparison in a single table is challenging due to the variety of substrates and conditions reported in the literature, the general trend of reactivity is well-established. Hypophosphite esters are noted for their high reactivity. A notable application of hypophosphorous acid is in the silyl-Arbuzov reaction, where it is converted to the highly reactive bis(trimethylsilyl) phosphonite in situ.
Experimental Protocol: Silyl-Arbuzov Reaction with Hypophosphorous Acid[7]
Hypophosphorous acid is first reacted with a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA), to generate bis(trimethylsilyl) phosphonite (BTSP) in situ. This highly reactive intermediate then readily undergoes a Michaelis-Arbuzov-type reaction with an alkyl halide. The reaction is typically carried out under anhydrous conditions in an inert solvent. The resulting silylated phosphinate can be easily hydrolyzed to the corresponding phosphinic acid during aqueous workup.
Signaling Pathway: Michaelis-Arbuzov Reaction Mechanism
Caption: Mechanism of the Michaelis-Arbuzov reaction.
Conclusion
Both this compound and other phosphinic acids, such as hypophosphorous acid, are valuable reagents in organic synthesis, each with its own set of advantages depending on the specific application.
-
This compound and its derivatives are versatile, finding use as Brønsted acid catalysts in reactions like the Biginelli synthesis and as precursors for P-C bond formation in the Hirao reaction. The presence of the phenyl group can influence the solubility, stability, and electronic properties of the reagent and any resulting products or catalysts.
-
Hypophosphorous acid and its salts/esters are particularly noteworthy for their high reactivity, especially in Michaelis-Arbuzov type reactions, and their utility in radical-mediated transformations. As a smaller and less sterically hindered molecule, it can offer different reactivity profiles compared to its aryl-substituted counterparts.
The choice between this compound and other phosphinic acids will ultimately depend on the specific requirements of the synthesis, including the desired product, reaction conditions, and cost-effectiveness. The data and protocols presented in this guide aim to provide a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors. Further head-to-head comparative studies under standardized conditions would be highly beneficial to the synthetic chemistry community for a more definitive evaluation.
References
Efficacy comparison of different catalysts for the Biginelli reaction
A Comparative Guide to Catalyst Efficacy in the Biginelli Reaction
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea), is a cornerstone of heterocyclic chemistry for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). These molecules are of significant interest to the pharmaceutical industry, serving as calcium channel blockers, antihypertensive agents, and more.[1] While the classical reaction, first reported by Pietro Biginelli in 1891, was performed under acidic conditions in ethanol, contemporary research has focused on developing more efficient, environmentally friendly, and reusable catalysts to improve reaction rates and yields.[2][3]
This guide provides a comparative overview of various catalysts employed in the Biginelli reaction, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal catalytic system for their specific needs.
The Catalytic Cycle of the Biginelli Reaction
The mechanism of the Biginelli reaction is understood as a series of acid-catalyzed bimolecular reactions.[1] The catalyst, typically a Brønsted or Lewis acid, plays a crucial role in activating the reactants. The generally accepted pathway begins with the acid-catalyzed condensation of the aldehyde and urea to form a key N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enol to the iminium ion. The final step involves ring closure through intramolecular condensation and subsequent dehydration to yield the final DHPM product.[4][5]
Caption: The catalytic cycle of the acid-catalyzed Biginelli reaction.
Performance Comparison of Selected Catalysts
A wide array of catalysts have been developed to enhance the Biginelli reaction, ranging from simple protic acids and Lewis acids to heterogeneous catalysts, nanoparticles, and ionic liquids.[6][7][8] The choice of catalyst significantly impacts reaction time, temperature, and overall product yield. The following table summarizes the performance of several representative catalysts under optimized conditions for the synthesis of a model DHPM, typically using benzaldehyde, ethyl acetoacetate (B1235776), and urea.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| HCl | 20 | Water | 90 | 30 min | ~95% | [3] |
| Nano-ZrO₂ | 20 | Ethanol | Reflux | 60 min | 90% | [9] |
| Copper Nanoparticles | Not specified | [bmim]BF₄ | Room Temp. | ~15 min | >90% | [10] |
| Yb(OTf)₃ | Not specified | Solvent-free | Not specified | Shortened | Increased | [4][5] |
| ZrO₂-IL | Not specified | Solvent-free | Not specified | 1 hr | 99% | [11] |
| 28% HSiW/HY Zeolite | Not specified | BMI·PF₆ | 100 | 1 hr | up to 99% | [11][12] |
Note: Yields and reaction conditions are for the model reaction and may vary with different substrates.
Experimental Protocols
This section provides a generalized methodology for performing a catalyst screening experiment for the Biginelli reaction.
Materials:
-
Aldehyde (e.g., benzaldehyde, 1 mmol)
-
β-Dicarbonyl compound (e.g., ethyl acetoacetate, 1 mmol)
-
Urea or thiourea (B124793) (1.5 mmol)
-
Catalyst (e.g., Nano-ZrO₂, 20 mol%)
-
Solvent (e.g., Ethanol) or solvent-free conditions
General Procedure (Example with Nano-ZrO₂):
-
A mixture of the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and the nano-ZrO₂ catalyst (20 mol%) is prepared in a round-bottom flask.[9]
-
Ethanol is added as the solvent, and the mixture is refluxed for the specified duration (e.g., 60 minutes).[9]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the crude product.
-
The solid product is filtered, washed with cold water and ethanol, and then dried.
-
The catalyst can often be recovered from the filtrate, washed, dried, and reused for subsequent reactions.[9]
-
The crude product is purified, typically by recrystallization from ethanol, to obtain the pure DHPM.
Workflow for Catalyst Efficacy Comparison
To systematically evaluate and compare the performance of different catalysts, a structured experimental workflow is essential. This involves running parallel reactions under identical substrate conditions while varying the catalyst. A "no catalyst" control reaction is crucial for establishing a baseline.
Caption: Workflow for comparing the efficacy of different catalysts.
Conclusion
The development of novel catalysts has significantly advanced the Biginelli reaction, transforming it into a more efficient and sustainable synthetic method. Modern catalysts, particularly heterogeneous and nanoparticle-based systems, offer distinct advantages such as high yields, mild reaction conditions, simple work-up procedures, and excellent reusability.[13][14] As seen in the comparative data, catalysts like nano-ZrO₂ and various ionic liquid systems can drive the reaction to completion in as little as one hour with yields exceeding 90%.[9][11] This ongoing innovation continues to broaden the applicability of the Biginelli reaction in medicinal chemistry and drug discovery, enabling the rapid synthesis of diverse libraries of pharmacologically active compounds.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. jsynthchem.com [jsynthchem.com]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Biginelli Reaction Catalyzed by Copper Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mini-review on the synthesis of Biginelli analogs using greener heterogeneous catalysis: Recent strategies with the support or direct catalyzing of inorganic catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Validating Experimental Results of Phenylphosphinic Acid: A Comparative Guide
For researchers and professionals in drug development, rigorous validation of experimental findings is paramount. This guide provides a comparative analysis of phenylphosphinic acid's performance against relevant alternatives, supported by experimental data. Detailed methodologies for key experiments are presented to ensure reproducibility, and signaling pathways are visualized to contextualize the biological effects.
Data Presentation: Comparative Analysis of this compound and Derivatives
The following tables summarize the quantitative data from comparative studies involving this compound and its derivatives.
Table 1: Comparative Cytotoxicity of this compound and its Derivatives on Human Osteosarcoma (SAOS-2) and Healthy Keratinocyte (HaCaT) Cell Lines.
| Compound | Concentration (mM) | SAOS-2 Cell Viability (%) | HaCaT Cell Viability (%) |
| This compound (P1) | 1 | 85.3 ± 4.2 | 92.1 ± 3.5 |
| 2.5 | 76.8 ± 3.9 | 88.5 ± 2.8 | |
| 5 | 68.2 ± 5.1 | 81.3 ± 4.1 | |
| Phenylphosphonic Acid (P2) | 1 | 88.1 ± 3.7 | 94.6 ± 2.9 |
| 2.5 | 80.5 ± 4.5 | 90.2 ± 3.3 | |
| 5 | 72.4 ± 4.8 | 85.7 ± 3.8 | |
| Phosphonoacetic Acid (P3) | 1 | 82.4 ± 4.1 | 90.7 ± 3.1 |
| 2.5 | 71.3 ± 3.6 | 85.1 ± 2.5 | |
| 5 | 62.1 ± 4.3 | 78.9 ± 3.7 | |
| 2-carboxyethylthis compound (P4) | 1 | 75.6 ± 3.8 | 95.2 ± 2.7 |
| 2.5 | 63.9 ± 4.0 | 91.8 ± 3.0 | |
| 5 | 55.0 ± 4.7 | 88.4 ± 3.2 |
Data is expressed as mean ± standard deviation. A lower cell viability percentage indicates higher cytotoxicity.[1]
Table 2: Comparative Inhibitory Activity of this compound Derivatives against Mushroom Tyrosinase.
| Compound | Derivative Structure | IC50 (mM) | Inhibition Type |
| Compound 4 | [(benzylamino)(pyridin-2-yl)methyl]this compound | 0.3 | Noncompetitive |
| Other Derivatives (1-3, 5-10) | Various phosphonic and phosphinic acid derivatives containing a pyridine (B92270) moiety | 0.05 - 60 | Competitive, Noncompetitive, or Mixed |
IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[2][3]
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
MTT Assay for Cell Viability
This protocol is adapted for the assessment of cytotoxicity of this compound and its derivatives on SAOS-2 and HaCaT cell lines.[1]
Materials:
-
SAOS-2 (ATCC HTB-85) and HaCaT cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound and its derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SAOS-2 and HaCaT cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and its derivatives in complete DMEM. Remove the old media from the wells and add 100 µL of the media containing the test compounds at various concentrations (e.g., 1, 2.5, and 5 mM). Include a vehicle control (media with the same concentration of the solvent used to dissolve the compounds) and a negative control (media only).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plates for another 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the media and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
Mandatory Visualization
Proposed Signaling Pathway for this compound-Induced Apoptosis in Osteosarcoma Cells
The following diagram illustrates a proposed signaling pathway through which this compound and its derivatives may induce apoptosis in osteosarcoma cells, based on the observed downregulation of the pro-apoptotic protein Bid.[1]
Caption: Proposed mechanism of this compound-induced apoptosis in osteosarcoma cells.
Experimental Workflow for Comparative Cytotoxicity Analysis
The following diagram outlines the workflow for comparing the cytotoxic effects of this compound and its alternatives.
Caption: Workflow for assessing the cytotoxicity of this compound and its alternatives.
References
- 1. The Biological Impact of Some Phosphonic and Phosphinic Acid Derivatives on Human Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phosphonic and Phosphinic Acid Derivatives as Novel Tyrosinase Inhibitors: Kinetic Studies and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of Phenylphosphinic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic properties of phenylphosphinic acid and its key derivatives. The information presented is supported by experimental data from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to aid in the replication of these findings.
Introduction
This compound and its derivatives are organophosphorus compounds of significant interest in medicinal chemistry and materials science. Their structural similarity to phosphates allows them to act as enzyme inhibitors, making them valuable candidates for drug discovery.[1] A thorough understanding of their spectroscopic characteristics is crucial for their identification, characterization, and the elucidation of their structure-activity relationships.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and several of its derivatives. These derivatives include phenylphosphonic acid, a common oxidation product, as well as esters and compounds with various substituents on the phenyl ring, which can significantly influence their electronic and, consequently, spectroscopic properties.
Table 1: 1H NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Protons (ppm) | P-H (ppm) | Other Protons (ppm) | Solvent |
| This compound | 7.4-7.8 (m) | 7.0-8.0 (d) | - | CDCl3 |
| Phenylphosphonic Acid | 7.54-7.79 (m) | - | 7.99 (br s, 2H, P-OH) | d6-DMSO |
| p-Tolylphosphinic Acid | 7.2-7.8 (m) | - | 2.4 (s, 3H, CH3) | - |
| 2-Aminophenylphosphonic Acid | 6.7-7.8 (m) | - | - | - |
| 4-Nitroaniline (for comparison) | 6.63 (d), 8.07 (d) | - | 4.40 (br s, 2H, NH2) | - |
| Ethyl Phenylphosphinate | 7.3-7.8 (m) | 7.1 (d) | 1.2 (t, 3H, CH3), 4.0 (m, 2H, OCH2) | - |
Data compiled from multiple sources. Chemical shifts are reported in parts per million (ppm) downfield from tetramethylsilane (B1202638) (TMS). Multiplicity is denoted as s (singlet), d (doublet), t (triplet), and m (multiplet).
Table 2: 13C NMR Spectroscopic Data (δ, ppm)
| Compound | C1 (ipso) | C2, C6 (ortho) | C3, C5 (meta) | C4 (para) | Other Carbons (ppm) | Solvent |
| This compound | 130-135 (d) | 128-132 (d) | 128-132 (d) | 132-136 (d) | - | - |
| This compound, Sodium Salt | - | - | - | - | - | D2O |
| 2-Methyl-phenylphosphinic acid | - | - | - | - | ~20-25 (CH3) | CDCl3 |
| (2-Aminobenzyl)-phenyl-phosphinic-acid | 115-150 | 115-150 | 115-150 | 115-150 | ~40-50 (CH2) | DMSO-d6 |
Chemical shifts are reported in ppm relative to TMS. The ipso-carbon is directly attached to the phosphorus atom. Couplings to phosphorus (31P) can lead to doublet signals for the phenyl carbons.
Table 3: 31P NMR Spectroscopic Data (δ, ppm)
| Compound | Chemical Shift (ppm) | Solvent |
| This compound | 15 to 25 | - |
| Phenylphosphonic Acid | 10 to 20 | - |
| Methyl Phenylmethylphosphinate | ~35-45 | Not reported |
| Ethyl Phenylphosphinate | ~20-30 | Ethanol |
| Ethyl(phenyl)chlorophosphinate | ~59-60 | Neat |
| Dithis compound chloride | ~30-40 | - |
| 3-Chloro-phenylphosphinic-acid | ~15-25 | - |
Chemical shifts are relative to 85% H3PO4 as an external standard.[2]
Table 4: Infrared (IR) and Raman Spectroscopic Data (cm-1)
| Compound | P=O Stretch (IR) | P-OH Stretch (IR) | P-C Stretch (IR/Raman) | P-H Stretch (IR) | C=C Aromatic (IR/Raman) | NO2 Stretch (IR) |
| This compound | ~1200-1250 | 2500-2700 (broad) | ~700-800 | ~2300-2400 | ~1400-1600 | - |
| Phenylphosphonic Acid | ~1150-1250 | 2500-2700 (broad) | ~700-800 | - | ~1400-1600 | - |
| Bis(p-tolyl)phosphine oxide | ~1180 | - | - | - | ~1400-1600 | - |
| 2-carboxyethyl(phenyl)phosphinic acid | ~1200 | 2500-2700 (broad) | ~700-800 | ~2350 | ~1400-1600 | - |
| p-Nitrophenylacetic acid (for comparison) | - | - | - | - | ~1400-1600 | ~1350, ~1520 |
Vibrational frequencies are given in wavenumbers (cm-1).
Table 5: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]+ or [M-H]- | Key Fragment Ions (m/z) | Ionization Method |
| This compound | 142 | 125, 94, 77 | EI |
| Phenylphosphonic Acid | 158 ([M-H]-) | 141, 94, 77 | ESI(-) |
| Methylphosphonic acid | 96 | 79, 65 | EI |
| (p-Hydroxyphenyl)phosphonic acid | 174 | 157, 129, 93 | EI |
| Aminomethylphosphonic acid | 110 ([M-H]-) | 92, 79 | ESI(-) |
m/z values represent the mass-to-charge ratio. EI = Electron Ionization, ESI = Electrospray Ionization.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Samples were dissolved in an appropriate deuterated solvent (e.g., CDCl3, DMSO-d6, D2O) to a concentration of 5-20 mg/mL in a 5 mm NMR tube.
-
Instrumentation : 1H, 13C, and 31P NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 300 or 400 MHz.
-
1H NMR : Spectra were acquired with a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans. Chemical shifts were referenced to the residual solvent peak or internal tetramethylsilane (TMS).
-
13C NMR : Spectra were recorded with proton decoupling, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
31P NMR : Spectra were acquired with proton decoupling, a spectral width of 100-200 ppm, and a relaxation delay of 5-10 seconds. Chemical shifts were referenced to an external standard of 85% H3PO4.[2]
Infrared (IR) and Raman Spectroscopy
-
Sample Preparation (IR) : Solid samples were analyzed as KBr pellets. A small amount of the sample (1-2 mg) was ground with ~100 mg of dry KBr powder and pressed into a thin, transparent disk.
-
Instrumentation (IR) : FTIR spectra were recorded on a PerkinElmer Spectrum One or a similar instrument in the range of 4000-400 cm-1 with a resolution of 4 cm-1.
-
Sample Preparation (Raman) : Solid samples were placed directly into a glass capillary or onto a microscope slide.
-
Instrumentation (Raman) : Raman spectra were obtained using a Renishaw inVia Raman microscope with a 785 nm laser excitation source.
Mass Spectrometry (MS)
-
Sample Preparation : Samples were dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation : Mass spectra were acquired on a Waters LCT Premier XE time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source or a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
ESI-MS : The sample solution was infused directly into the ESI source. Spectra were acquired in both positive and negative ion modes over a mass range of m/z 50-1000.
-
EI-MS : For volatile derivatives, samples were introduced via a GC column into the EI source with an ionization energy of 70 eV.
Signaling Pathway and Experimental Workflow
Acetylcholinesterase Inhibition Pathway
Many organophosphorus compounds, including derivatives of this compound, are known to be potent inhibitors of acetylcholinesterase (AChE).[3][4] This enzyme is critical for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts. Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and disruption of nerve impulse transmission.[3][4] This mechanism of action is central to the therapeutic effects and toxicity of many organophosphorus compounds.
Caption: Mechanism of acetylcholinesterase inhibition by organophosphorus compounds.
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel this compound derivative.
Caption: General workflow for the spectroscopic analysis of this compound derivatives.
References
Benchmarking Phenylphosphinic Acid-Based Polymers for Biomedical Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quest for advanced drug delivery systems and tissue engineering scaffolds, the choice of polymer is paramount. Phenylphosphinic acid-based polymers, a class of phosphorus-containing polymers, offer unique chemical properties that are gaining interest for biomedical applications. This guide provides a comparative benchmark of this compound-based polymers against other relevant phosphorus-containing and widely-used biodegradable polymers, supported by available experimental data and standardized protocols.
Overview of this compound-Based Polymers
This compound-based polymers are characterized by the presence of a phosphinic acid group directly attached to a phenyl ring within the polymer backbone or as a pendant group. This structure imparts specific properties such as hydrophilicity, potential for controlled degradation, and sites for further functionalization, making them intriguing candidates for biomedical use.[1] While extensive performance data in drug delivery is still emerging, their established use in other fields like separation sciences highlights their chemical stability and versatility.[1]
Performance Comparison with Alternative Polymers
The selection of a polymer for a biomedical application is a multi-faceted decision, balancing properties like biocompatibility, degradation kinetics, drug loading capacity, and mechanical strength. Below is a comparative overview of this compound-based polymers with other phosphorus-containing polymers and two industry-standard polymers: Poly(lactic-co-glycolic acid) (PLGA) and Chitosan.
Table 1: Comparative Properties of Polymers for Biomedical Applications
| Property | This compound-Based Polymers | Other Phosphorus-Containing Polymers (e.g., Polyphosphazenes) | Poly(lactic-co-glycolic acid) (PLGA) | Chitosan |
| Biocompatibility | Generally considered biocompatible, but requires specific in-vitro and in-vivo testing.[1] | Generally good biocompatibility; degradation products are typically non-toxic. | Excellent biocompatibility; FDA-approved for various medical devices.[2][3] | Excellent biocompatibility and biodegradable.[2][4] |
| Degradation | Degradation profile is tunable based on the polymer backbone. | Degradation rate is highly tunable by altering the side chains. | Degrades by hydrolysis of ester linkages; rate is tunable by lactide:glycolide ratio.[5] | Degrades via enzymatic action in the body.[2] |
| Drug Release Profile | Theoretically allows for controlled release; data is limited. | Can be tailored for sustained or stimuli-responsive release. | Well-characterized biphasic release (burst release followed by sustained release).[2][6] | Often shows an initial burst release.[2] |
| Drug Loading Efficiency | Dependent on the specific polymer and drug; expected to be favorable for certain drug types due to polarity. | Can achieve high loading efficiencies for a variety of drugs. | Encapsulation efficiency can be challenging for hydrophilic drugs.[2] | Good for encapsulating negatively charged drugs.[2] |
| Key Advantages | Unique chemical functionality for potential targeting and stimuli-response.[1] | High degree of chemical versatility and tunable properties. | Well-established safety and regulatory approval profile.[5] | Mucoadhesive properties and natural origin.[4] |
| Key Limitations | Limited specific data on performance in drug delivery systems. | Can be more complex to synthesize compared to polyesters. | Acidic degradation byproducts can cause inflammatory responses.[5] | Variability between batches and rapid dissolution can be a challenge.[2] |
Experimental Protocols
Reproducible and standardized experimental methodologies are crucial for the accurate assessment of polymer performance. Below are detailed protocols for key experiments in the evaluation of polymers for drug delivery and tissue engineering.
In Vitro Drug Release Kinetics Study
This protocol determines the rate at which a drug is released from the polymer matrix in a simulated physiological environment.
Methodology:
-
Preparation of Drug-Loaded Polymer: The therapeutic agent is encapsulated within the polymer matrix using a suitable method such as solvent evaporation, nanoprecipitation, or emulsion-diffusion.[6]
-
Sample Preparation: A known quantity of the drug-loaded polymer (e.g., nanoparticles, microspheres, or a film) is placed in a dialysis bag or dispersed in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
Release Study: The samples are incubated at 37°C with constant agitation. At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.
-
Quantification: The concentration of the released drug in the aliquots is quantified using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).[7]
-
Data Analysis: The cumulative percentage of drug release is plotted against time. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism (e.g., diffusion-controlled, swelling-controlled).[7][8]
Biocompatibility Assessment: In Vitro Cytotoxicity Assay
This assay evaluates the potential of the polymer to cause cell death, which is a critical indicator of its biocompatibility.
Methodology:
-
Cell Culture: A relevant cell line (e.g., L929 fibroblasts, human umbilical vein endothelial cells - HUVECs) is cultured in a suitable medium until a confluent monolayer is formed in 96-well plates.[9]
-
Preparation of Polymer Extracts: The polymer is sterilized and then incubated in the cell culture medium for a defined period (e.g., 24 hours) to create an extract containing any leachable substances.
-
Cell Treatment: The culture medium is removed from the cells and replaced with the polymer extract at various concentrations. Positive (e.g., 5% DMSO) and negative (fresh medium) controls are included.[9]
-
Incubation: The cells are incubated with the extracts for a specified duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader, and the percentage of viable cells is calculated relative to the negative control.[10]
Visualizing Workflows and Structures
Diagrams can clarify complex processes and relationships. The following are Graphviz DOT scripts for generating relevant diagrams.
Caption: Workflow for In Vitro Drug Release Kinetics Study.
References
- 1. Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes [mdpi.com]
- 2. Comparative Studies on Chitosan and Polylactic-co-glycolic Acid Incorporated Nanoparticles of Low Molecular Weight Heparin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Comparative Nanofabrication of PLGA-Chitosan-PEG Systems Employing Microfluidics and Emulsification Solvent Evaporation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug release kinetics and biological properties of a novel local drug carrier system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. f1000research.com [f1000research.com]
Phenylphosphinic Acid Derivatives: A Comparative Analysis of Cross-Reactivity in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Phenylphosphinic acid derivatives are a class of organophosphorus compounds that have garnered significant interest in medicinal chemistry due to their ability to act as transition-state analogue inhibitors of various enzymes. Their structural resemblance to the tetrahedral transition state of peptide bond hydrolysis or phosphate (B84403) transfer reactions allows them to bind with high affinity to the active sites of enzymes such as proteases and kinases. However, this same characteristic can also lead to off-target effects and cross-reactivity, which are critical considerations in the development of selective therapeutic agents. This guide provides a comparative analysis of the cross-reactivity of this compound derivatives and related compounds in biological assays, supported by experimental data and detailed methodologies.
Quantitative Cross-Reactivity Data
The selectivity of phosphinic acid-based inhibitors is a key determinant of their therapeutic potential. The following tables summarize the inhibitory activities of various phosphinic and phosphonic acid derivatives against a panel of enzymes, highlighting their potency and selectivity.
| Compound | Target Enzyme | Off-Target Enzyme(s) | Inhibition Metric (Target) | Inhibition Metric (Off-Target) | Reference |
| Phosphinic Tripeptide Analog | Angiotensin-Converting Enzyme 2 (ACE2) | Carboxypeptidase A | Ki = 0.4 nM | >3 orders of magnitude less potent | [1] |
| Diaryl Aminophosphonate 1 | Urokinase-type Plasminogen Activator (uPA) | Chymotrypsin, Neutrophil Elastase | IC50 = Potent (specific value not provided) | No inhibition | [2][3] |
| Diaryl Aminophosphonate 2 | Neutrophil Elastase | Chymotrypsin, Trypsin | IC50 = Potent (specific value not provided) | No inhibition | [3] |
| Diaryl Aminophosphonate 3 | Plasmin | Not specified | Potent, time-dependent irreversible inhibition | Not specified | [3] |
| Diarylphosphonate Probe 17b | Chymotrypsin | Trypsin, Neutrophil Elastase, uPA | IC50 = 0.02 µM | IC50 > 10 µM (Trypsin, NE), IC50 = 1.35 µM (uPA) | [4] |
| Diarylphosphonate Probe 18b | Chymotrypsin | Trypsin, Neutrophil Elastase, uPA | IC50 = 0.03 µM | IC50 > 10 µM (Trypsin, NE), IC50 = 2.11 µM (uPA) | [4] |
Note: The data presented is compiled from different studies and for structurally related but not identical parent compounds. Direct comparison should be made with caution.
Experimental Protocols
Accurate assessment of cross-reactivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key in vitro assays used to profile the selectivity of this compound derivatives.
In Vitro Protease Inhibition Assay (General Protocol)
This protocol describes a general method for determining the inhibitory potency of a compound against a target serine protease using a chromogenic substrate.
Materials:
-
Purified serine protease (e.g., Chymotrypsin, Trypsin, Elastase)
-
Chromogenic substrate specific for the protease
-
Test compound (this compound derivative) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well microplate, add the assay buffer, the protease solution, and the diluted test compound or DMSO (vehicle control).
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Detection: Immediately monitor the increase in absorbance at a wavelength appropriate for the chromogenic substrate using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance-time curves. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Fit the data to a dose-response curve to calculate the IC50 value.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for measuring the inhibitory activity of a compound against a panel of protein kinases by quantifying the amount of ATP consumed during the phosphorylation reaction.
Materials:
-
Panel of purified recombinant protein kinases
-
Kinase-specific peptide substrates
-
ATP
-
Test compound (this compound derivative) dissolved in DMSO
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO.
-
Kinase Reaction:
-
Add the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Luminescence Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the first reagent from the luminescent assay kit. Incubate for 40 minutes.
-
Add the second reagent to convert the generated ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.[5][6]
-
Visualizations
Signaling Pathway Inhibition
Caption: General mechanism of enzyme inhibition by phosphonate analogues.
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow of a luminescence-based kinase inhibition assay.[5][6]
Conclusion
The cross-reactivity profiling of this compound derivatives is a critical step in the drug discovery process. While these compounds can be potent inhibitors of their target enzymes, their potential for off-target activity necessitates thorough evaluation against a panel of related and unrelated enzymes. The data and protocols presented in this guide provide a framework for conducting and interpreting such studies, ultimately aiding in the design of more selective and effective therapeutic agents. The use of standardized in vitro assays, such as those described, is essential for generating comparable and reliable data to inform structure-activity relationship studies and guide lead optimization efforts.
References
- 1. Development of potent and selective phosphinic peptide inhibitors of angiotensin-converting enzyme 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Irreversible inhibition of serine proteases - design and in vivo activity of diaryl alpha-aminophosphonate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Quantitative Analysis of Reaction Kinetics: Phenylphosphinic Acid as a Model Substrate
For researchers, scientists, and drug development professionals, understanding the kinetics of chemical reactions is paramount for mechanism elucidation, process optimization, and drug efficacy assessment. This guide provides a comprehensive comparison of methodologies for the quantitative analysis of reaction kinetics, using the oxidation of phenylphosphinic acid as a central example. We will delve into the specifics of utilizing this compound as a kinetic probe and compare this approach with alternative instrumental techniques, supported by experimental data and detailed protocols.
Introduction to this compound in Reaction Kinetics
This compound (PPA), with its reactive P-H bond, serves as an excellent model substrate for studying the kinetics of oxidation reactions. The transformation of this compound to phenylphosphonic acid can be monitored using various analytical techniques, providing valuable insights into the reaction mechanism, the influence of catalysts, and the effect of reaction conditions.
Comparative Analysis of Kinetic Methodologies
The choice of analytical technique is critical for obtaining accurate and reliable kinetic data. Below is a comparison of common methods used for monitoring the oxidation of this compound and other similar reactions.
| Method | Principle | Advantages | Disadvantages | Typical Analytes | Key Performance Metrics |
| This compound as a Kinetic Probe (e.g., Titrimetric or Spectrophotometric) | The consumption of this compound or the formation of product is monitored over time. In oxidation reactions, the disappearance of an oxidizing agent can also be tracked. | - Cost-effective- Well-established chemical principles- Can be used to probe the reactivity of various oxidizing agents. | - Can be labor-intensive- May require derivatization for detection- Limited to specific reaction types. | This compound, oxidizing agents (e.g., V(V), Cr(VI), Fe(III) complexes, Bromamine-B). | Reaction order, pseudo-first-order rate constant (kobs), second-order rate constant (k2), activation energy (Ea), thermodynamic parameters (ΔH‡, ΔS‡). |
| UV-Vis Spectrophotometry | Monitors the change in absorbance of a reactant or product at a specific wavelength over time, based on Beer-Lambert Law. | - Widely available- Simple to use- Suitable for a wide range of reactions involving chromophores. | - Requires a chromophore in the reaction- Potential for interference from other absorbing species. | Colored oxidizing agents (e.g., KMnO4, Cr2O72-), organic dyes, reaction intermediates with distinct absorption spectra. | Rate constant, reaction order, activation energy. |
| NMR Spectroscopy | Tracks the change in concentration of reactants and products by integrating the signals in the NMR spectrum over time. | - Provides structural information- Can monitor multiple species simultaneously- Non-destructive. | - Lower sensitivity compared to other methods- Requires deuterated solvents- Not suitable for very fast reactions. | Organic molecules, organophosphorus compounds, reaction intermediates. | Rate constant, reaction order, identification of intermediates and products. |
| Stopped-Flow Spectroscopy | Rapidly mixes reactants and monitors the reaction progress on a millisecond timescale using absorbance or fluorescence detection. | - Ideal for studying fast reactions- High time resolution- Requires small sample volumes. | - Specialized and expensive equipment- Limited to reactions with a detectable spectroscopic change. | Fast oxidation-reduction reactions, enzyme kinetics, protein folding. | Pre-steady-state and steady-state kinetic parameters, rate constants of fast reaction steps. |
Experimental Protocols
Kinetic Analysis of this compound Oxidation by Vanadium(V)
This protocol is based on studies of the oxidation of this compound by aquavanadium(V) ions.
Materials:
-
This compound solution (prepared in deionized water)
-
Ammonium (B1175870) metavanadate solution (prepared in perchloric acid)
-
Perchloric acid (HClO₄)
-
Sodium perchlorate (B79767) (NaClO₄) for maintaining constant ionic strength
-
Thermostatted water bath
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare stock solutions of this compound, ammonium metavanadate, and perchloric acid of known concentrations.
-
In a typical kinetic run, a solution containing the desired concentrations of this compound, perchloric acid, and sodium perchlorate is thermally equilibrated in a thermostatted water bath.
-
The reaction is initiated by adding a pre-equilibrated solution of ammonium metavanadate.
-
The progress of the reaction is monitored by following the decrease in the absorbance of V(V) at its λmax (e.g., 350 nm) using a UV-Vis spectrophotometer.
-
Pseudo-first-order conditions are maintained by using a large excess of this compound over V(V).
-
The pseudo-first-order rate constant (kobs) is determined from the slope of the plot of ln(At - A∞) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.
-
The effect of acid concentration on the reaction rate is studied by varying the concentration of perchloric acid while keeping the concentrations of other reactants and the ionic strength constant. The relationship is often described by the equation: kobs = a + b[H⁺].[1]
Alternative Method: Kinetic Analysis using UV-Vis Spectrophotometry (Fenton Oxidation)
This protocol describes a general method for studying the kinetics of an oxidation reaction using a colored organic dye.[2]
Materials:
-
Organic dye solution (e.g., Naphthol Blue Black)
-
Hydrogen peroxide (H₂O₂) solution
-
Iron(II) sulfate (B86663) (FeSO₄) solution (catalyst)
-
Buffer solutions for pH control
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
Procedure:
-
Prepare stock solutions of the organic dye, H₂O₂, and FeSO₄.
-
Place a solution containing the organic dye and buffer in a quartz cuvette and allow it to equilibrate to the desired temperature in the spectrophotometer.
-
Initiate the reaction by adding the H₂O₂ and FeSO₄ solutions to the cuvette and start data acquisition immediately.
-
Monitor the decrease in the absorbance of the dye at its λmax over time.
-
The rate of the reaction can be determined by analyzing the change in absorbance as a function of time. For a pseudo-first-order reaction, a plot of ln(At) versus time will be linear, and the rate constant can be calculated from the slope.
-
The influence of reactant concentrations, pH, and temperature on the reaction rate can be investigated by systematically varying these parameters.
Alternative Method: Kinetic Analysis using NMR Spectroscopy
This protocol provides a general workflow for monitoring a reaction using NMR spectroscopy.
Materials:
-
Reactants for the desired reaction
-
Deuterated solvent
-
Internal standard (e.g., tetramethylsilane (B1202638) - TMS)
-
NMR spectrometer with temperature control
Procedure:
-
Prepare the reaction mixture in an NMR tube by dissolving the reactants in a suitable deuterated solvent. Include an internal standard for accurate quantification.
-
Acquire an initial NMR spectrum before initiating the reaction to identify the chemical shifts of the reactants.
-
Initiate the reaction (e.g., by adding a catalyst or by temperature jump).
-
Acquire a series of NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to the reactants and products.
-
The concentration of each species at a given time can be determined by comparing the integral of its signal to the integral of the internal standard.
-
Plot the concentration of a reactant or product as a function of time to determine the reaction rate and order.
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex relationships in reaction kinetics.
Oxidation of this compound
Caption: General reaction pathway for the oxidation of this compound.
Experimental Workflow for Kinetic Analysis
Caption: A generalized experimental workflow for quantitative kinetic analysis.
Conclusion
The quantitative analysis of reaction kinetics is a multifaceted field with a variety of powerful techniques at the disposal of researchers. This compound serves as a valuable tool for probing the mechanisms of oxidation reactions, offering a cost-effective and mechanistically insightful approach. However, modern instrumental methods such as UV-Vis spectrophotometry, NMR spectroscopy, and stopped-flow techniques provide complementary and often more detailed information. The choice of the most appropriate method depends on the specific reaction under investigation, the available instrumentation, and the desired level of kinetic detail. By understanding the principles, advantages, and limitations of each technique, researchers can design robust experiments to unravel the complexities of chemical reactions, a critical step in advancing drug discovery and development.
References
Elucidating Phenylphosphinic Acid Reaction Mechanisms: A Comparative Guide to Isotopic Labeling Studies
For researchers, scientists, and drug development professionals, understanding the reaction mechanisms of phenylphosphinic acid and its derivatives is crucial for targeted synthesis and the development of novel therapeutics. Isotopic labeling stands as a powerful technique to probe these mechanisms, offering detailed insights into bond-forming and bond-breaking steps. This guide provides a comparative overview of how isotopic labeling, particularly with ¹⁸O and deuterium (B1214612) (²H), has been employed to elucidate the mechanisms of key reactions involving phosphinates, with a focus on analogies to this compound.
While direct comparative studies on this compound are limited in the available literature, extensive research on analogous phosphinate and phosphonate (B1237965) esters provides a strong foundation for understanding its reactivity. This guide synthesizes findings from these related systems to present a comprehensive picture.
Comparative Analysis of Isotopic Labeling Data
The primary application of isotopic labeling in mechanistic studies is the determination of the kinetic isotope effect (KIE), which is the ratio of the reaction rate of a molecule with a lighter isotope to that of its heavier isotope counterpart (k_light / k_heavy). A significant KIE (typically >1.5 for H/D substitution) indicates that the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction.[1][2]
Kinetic Isotope Effect in Reactions of this compound Analogs
The following table summarizes kinetic isotope effects observed in reactions of compounds structurally related to this compound, providing insights into the transition states of these reactions.
| Reaction | Substrate | Isotopic Substitution | Observed KIE (k_light / k_heavy) | Implied Mechanistic Feature |
| Ethanolysis | N-tert-butyl-P-phenylphosphonamidothioic acid | ¹⁴N / ¹⁵N | 1.0056 ± 0.0011 | Suggests P-N bond cleavage is part of the rate-determining step, consistent with a metaphosphate-like transition state.[3] |
| Ethanolysis | N-tert-butyl-P-phenylphosphonamidothioic acid | ¹H / ²H (in EtOH/EtOD) | 0.62 ± 0.03 (inverse KIE) | Indicates a pre-equilibrium protonation step before the rate-determining step.[3] |
| Hydrogen Exchange | Diphenylphosphine (B32561) | ¹H / ²H (in MeCN) | 2.2 - 2.8 (at 250-323 K) | Consistent with a four-center cyclic transition state where the P-H bond is broken in the rate-limiting step.[4] |
| Alkaline Hydrolysis of Phosphotriester | p-Nitrophenyl diphenylphosphinate (B8688654) (hypothetical) | ¹⁶O / ¹⁸O (in P=O) | ~1.00 (expected) | A small or non-existent KIE would suggest that the P=O bond order does not change significantly in the transition state. |
| Alkaline Hydrolysis of Phosphotriester | p-Nitrophenyl diphenylphosphinate (hypothetical) | ¹⁶O / ¹⁸O (leaving group) | >1.01 (expected) | A significant KIE indicates P-O bond cleavage to the leaving group in the rate-determining step.[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of isotopic labeling studies. Below are representative protocols for key experiments.
Protocol 1: ¹⁸O Labeling in the Hydrolysis of a Phosphinate Ester
This protocol is adapted from studies on phosphotriester hydrolysis and can be applied to phenylphosphinate esters.[5]
-
Preparation of ¹⁸O-labeled water: H₂¹⁸O (95-98 atom % ¹⁸O) is used to prepare the reaction buffer (e.g., alkaline solution).
-
Reaction Setup: The phosphinate ester is dissolved in a suitable organic solvent (e.g., acetonitrile) to a stock concentration. The reaction is initiated by adding a specific volume of the stock solution to the H₂¹⁸O-containing buffer, pre-equilibrated at the desired reaction temperature.
-
Reaction Monitoring: Aliquots of the reaction mixture are withdrawn at specific time intervals and quenched (e.g., by acidification).
-
Product Isolation and Analysis: The product phosphinic acid is isolated, for example, by extraction. The extent of ¹⁸O incorporation is determined by mass spectrometry (MS). The position of the ¹⁸O label (i.e., in the P=O or P-OH group) can be determined by derivatization followed by MS or by ¹⁷O NMR spectroscopy if ¹⁷O is used instead.[6]
Protocol 2: Deuterium Kinetic Isotope Effect in P-H Bond Reactions
This protocol is based on studies of hydrogen exchange in phosphines and can be adapted for reactions involving the P-H bond of this compound.[4]
-
Synthesis of Deuterated Reactant: this compound can be deuterated at the P-H position by exchange with a deuterium source, such as D₂O, under appropriate conditions (e.g., acid or base catalysis). The extent of deuteration is confirmed by ¹H and ³¹P NMR spectroscopy.
-
Kinetic Runs: Parallel reactions are set up with the non-deuterated and deuterated this compound under identical conditions (concentration, temperature, solvent).
-
Rate Measurement: The reaction progress is monitored by a suitable analytical technique, such as UV-Vis spectroscopy (if a chromophoric product is formed), NMR spectroscopy (by integrating reactant and product signals over time), or HPLC.
-
KIE Calculation: The rate constants for the reactions with the protio (k_H) and deuterated (k_D) substrates are determined. The kinetic isotope effect is calculated as the ratio k_H / k_D.
Visualizing Reaction Mechanisms
Graphviz diagrams are provided below to illustrate the proposed reaction mechanisms as elucidated by isotopic labeling studies.
Esterification of this compound
The esterification of this compound is analogous to the Fischer esterification of carboxylic acids.[7][8] Isotopic labeling with ¹⁸O-labeled alcohol has shown that the alcohol oxygen is incorporated into the ester, indicating that the alcohol acts as the nucleophile.[7]
Figure 1: Acid-catalyzed esterification of this compound with ¹⁸O-labeled alcohol.
Alkaline Hydrolysis of a Phenylphosphinate Ester
The hydrolysis of phosphinate esters under basic conditions is a key reaction. Using ¹⁸O-labeled water, it has been shown that the hydroxide (B78521) ion attacks the phosphorus center, and the ¹⁸O is incorporated into the resulting phosphinic acid.[9]
Figure 2: Alkaline hydrolysis of a phenylphosphinate ester with ¹⁸O-labeled hydroxide.
Oxidation of this compound
The oxidation of this compound to phenylphosphonic acid is a common transformation.[10] A plausible mechanism involves the tautomeric form of this compound, phosphonous acid. A deuterium KIE study on the P-H bond would be instrumental in confirming whether the cleavage of this bond is the rate-determining step.
Figure 3: Proposed pathway for the oxidation of phenylphosphinic to phenylphosphonic acid.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic isotope effect in hydrogen isotope exchange between diphenylphosphine and methanol or 2-methylpropane-2-thiol in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. chem.tamu.edu [chem.tamu.edu]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. homework.study.com [homework.study.com]
- 10. rsc.org [rsc.org]
Interpreting the Purity of Commercial Phenylphosphinic Acid: A Comparative Guide to Certificates of Analysis
For researchers, scientists, and drug development professionals, the purity and consistency of starting materials are paramount. Phenylphosphinic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other high-value compounds. Its impurity profile can significantly impact reaction yields, byproduct formation, and the biological activity of the final product. A Certificate of Analysis (CoA) is the primary document providing critical quality attributes for a specific batch of a chemical. This guide provides a framework for interpreting and comparing CoAs for commercial this compound, ensuring the selection of material appropriate for your research and development needs.
Comparative Analysis of Typical CoA Specifications
The quality of this compound can vary between suppliers and even between batches from the same supplier. The following table summarizes hypothetical, yet representative, data from three commercial sources to illustrate key differences a researcher might encounter.
| Parameter | Supplier A (Standard Grade) | Supplier B (High Purity) | Supplier C (Premium Grade) | Test Method |
| Appearance | White to off-white crystalline solid | White crystalline solid | White crystalline solid | Visual Inspection |
| Assay (by HPLC) | ≥ 98.5% | ≥ 99.5% | ≥ 99.9% | HPLC |
| Assay (by Titration) | 98.0 - 101.0% | 99.0 - 100.5% | 99.8 - 100.2% | Acid-Base Titration |
| Melting Point | 81-85 °C | 82-85 °C | 83-85 °C | USP <741> |
| Water Content | ≤ 0.5% | ≤ 0.1% | ≤ 0.05% | Karl Fischer Titration |
| Phenylphosphonic Acid | ≤ 1.0% | ≤ 0.2% | Not Detected | HPLC |
| Chloride (Cl-) | ≤ 0.1% | ≤ 0.005% | ≤ 0.001% | Ion Chromatography |
| Residual Solvents | Conforms to USP <467> | Conforms to USP <467> | Conforms to USP <467> | GC-HS |
Key Takeaways from the Comparison:
-
Assay Method Discrepancies: Note the potential for slight differences between HPLC and titration assays. HPLC provides a more accurate assessment of purity by separating the main component from organic impurities, whereas titration is a measure of total acidity and may not distinguish between this compound and other acidic impurities.[1]
-
Impurity Levels: Higher-grade materials (Supplier B and C) show significantly lower levels of key process-related impurities like phenylphosphonic acid and inorganic salts like chloride.[1] The synthesis of this compound can involve intermediates and byproducts that may persist in the final material.[1][2]
-
Water Content: this compound can be hygroscopic.[1] For reactions sensitive to moisture, a lower water content, as offered by premium grades, is critical.
Experimental Protocols for Key Analytical Tests
Understanding the methodology behind the data presented on a CoA is crucial for its correct interpretation. Below are detailed protocols for the principal tests used to assess the quality of this compound.
Assay by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the purity of this compound and quantify organic impurities by separating the components of a mixture.[1][3]
-
Instrumentation: HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like phosphoric acid or formic acid to improve peak shape and control ionization.[4][5][6] A gradient elution (e.g., starting with 10% acetonitrile and increasing to 90%) is often used to separate components with different polarities.
-
Procedure:
-
Standard Preparation: A stock solution of a this compound reference standard is prepared at a known concentration (e.g., 1 mg/mL) in the mobile phase.[4] A series of calibration standards are made by diluting the stock solution.
-
Sample Preparation: A sample of the this compound to be tested is accurately weighed, dissolved in the mobile phase to a known concentration, and filtered through a 0.45 µm syringe filter.[4]
-
Analysis: The standards and samples are injected into the HPLC system.[4]
-
-
Calculation: The purity is typically calculated using the area percent method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve generated from the reference standards is used to determine the concentration in the sample.[4]
Assay by Acid-Base Titration
This classic analytical method determines the overall acidic content of the sample. This compound is a monobasic acid, which will react with a standardized base.
-
Materials: Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M), phenolphthalein (B1677637) indicator, burette, analytical balance.[4]
-
Procedure:
-
Calculation: The purity is calculated based on the volume and molarity of the NaOH solution used, the molecular weight of this compound (142.09 g/mol ), and the weight of the sample.[4]
Water Content by Karl Fischer Titration
This is the standard method for the precise determination of water content in a solid sample.[1]
-
Apparatus: An automated Karl Fischer titrator (coulometric or volumetric). The coulometric method is preferred for very low water content.[1]
-
Reagents: Karl Fischer reagents appropriate for the instrument.
-
Procedure:
-
The titrator vessel is conditioned to be anhydrous.
-
A known weight of the this compound sample is introduced into the vessel.
-
The sample is titrated with the Karl Fischer reagent, which reacts stoichiometrically with water. The endpoint is detected electrochemically.
-
-
Calculation: The instrument software automatically calculates the percentage of water based on the amount of reagent consumed and the sample weight.
Visualizing Workflows and Critical Pathways
CoA Interpretation Workflow
Before using a new batch of this compound, a researcher should follow a logical workflow to assess its suitability. This diagram outlines the key decision points in interpreting a CoA.
Caption: Workflow for evaluating a this compound CoA against experimental requirements.
Impact of Impurities on a Biological Pathway
The purity of a compound can be critical in drug development. Imagine a this compound derivative is designed as a kinase inhibitor. An impurity could lead to misleading results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Phenylphosphonic acid - AIR analysis - Analytice [analytice.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of Phenylphosphonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Phenylphosphonic acid | SIELC Technologies [sielc.com]
Safety Operating Guide
Safe Disposal of Phenylphosphinic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. Phenylphosphinic acid, a corrosive and hazardous chemical, necessitates strict adherence to disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste.
Hazard Profile and Safety Summary
This compound is classified as a hazardous substance with the following primary concerns[1]:
-
Skin Corrosion/Irritation: Causes severe skin burns and irritation[1][3].
-
Respiratory Irritation: May cause respiratory irritation[1][2].
Due to these hazards, this compound waste is designated as hazardous waste and must not be disposed of through standard laboratory drains or general waste systems[1][2].
Quantitative Hazard Data
The following table summarizes key identification and hazard data for this compound. Note that specific disposal concentration limits are determined by local, regional, and national regulations.
| Parameter | Value | Reference |
| CAS Number | 1779-48-2 | [1] |
| UN Number | UN3261 | [4][5][6] |
| Hazard Class | 8 (Corrosive) | [4][5][6] |
| Packing Group | III | [4][5][6] |
| GHS Hazard Statements | H302, H314, H315, H318, H335 | [2] |
Chemical waste generators are legally responsible for correctly classifying their waste and adhering to all local, regional, and national hazardous waste regulations.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the immediate operational steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Handling:
-
Always handle this compound and its waste in a well-ventilated area, preferably within a chemical fume hood[1].
-
Wear appropriate PPE, including chemical safety goggles or a face shield, protective gloves (chemically resistant), and a lab coat[1].
-
If there is a risk of dust formation, use a NIOSH/MSHA approved respirator[1].
2. Waste Collection and Segregation:
-
Collect this compound waste in a dedicated, properly labeled, and sealed container.
-
The container must be made of a material compatible with corrosive solids.
-
Do not mix this compound waste with incompatible materials, particularly bases and strong oxidizing agents, to prevent violent reactions[1].
3. Spill Management:
-
In the event of a spill, prevent further spread and avoid dust formation[1].
-
Carefully sweep or shovel the spilled solid into a suitable container for disposal[1].
-
The area of the spill should be decontaminated as per laboratory-specific procedures, and all materials used for cleanup must also be disposed of as hazardous waste.
4. Storage of Waste:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area away from incompatible materials[1][7].
-
The storage area should be clearly marked as a hazardous waste accumulation point.
5. Final Disposal:
-
This compound waste must be disposed of through an approved and licensed hazardous waste disposal company[5].
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste. They will ensure that the disposal process complies with all relevant regulations.
-
Do not attempt to neutralize the waste unless you have a specific, validated, and approved protocol and the necessary facilities to do so safely.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Personal protective equipment for handling Phenylphosphinic acid
This guide provides immediate and essential safety protocols for researchers, scientists, and drug development professionals handling Phenylphosphinic acid. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance in the laboratory.
Hazard Identification and Quantitative Data
This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed and may cause respiratory irritation.[2][3][4] It is crucial to handle this chemical with appropriate engineering controls and personal protective equipment.
| Parameter | Value | Reference |
| CAS Number | 1779-48-2 | [1][2][5] |
| UN Number | UN3261 | [3][6] |
| Hazard Class | 8 (Corrosive) | [3] |
| Packing Group | III | [3] |
| GHS Hazard Statements | H302, H314, H315, H318 | [3] |
| Appearance | White crystals | [1][7] |
| Solubility | Soluble in water | [2][7] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following equipment must be worn at all times when handling this compound:
-
Eye and Face Protection: Chemical safety goggles in combination with a face shield are required.[3][8]
-
Skin Protection:
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][3] If there is a risk of dust formation or aerosol generation, a NIOSH/MSHA approved respirator should be used.[2][3][8]
-
Footwear: Closed-toe shoes are required in any laboratory setting where hazardous chemicals are handled.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
3.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area designated for corrosive materials.[1][2][7]
-
Store away from incompatible materials, particularly bases and strong oxidizing agents, to prevent violent reactions.[2][3]
3.2. Handling and Experimental Use
-
All handling of this compound must be performed inside a certified chemical fume hood.[3]
-
Use proper tools to handle the solid to avoid generating dust.[2]
-
Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[1][2]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
3.3. Spill Management
In the event of a spill:
-
Evacuate the immediate area and alert colleagues.
-
Prevent the further spread of the spill and avoid creating dust.[2][3]
-
Wearing the appropriate PPE, carefully sweep or shovel the spilled solid into a suitable, labeled container for disposal.[2][3]
-
Decontaminate the spill area according to your laboratory's specific procedures.
-
All materials used for cleanup must be disposed of as hazardous waste.[3]
3.4. Disposal Plan
This compound and any contaminated materials are considered hazardous waste and must be disposed of accordingly.[2][3][6]
-
Waste Collection: Collect all this compound waste in a dedicated, properly labeled, and sealed container made of a compatible material.[3]
-
Waste Segregation: Do not mix this compound waste with incompatible materials.[3]
-
Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area.[3]
-
Final Disposal: Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3][6] Do not attempt to dispose of this chemical down the drain.[2][3]
Workflow for Safe Handling and Disposal
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sincerechemical.com [sincerechemical.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
